4,4'-Bis(2-bromoacetyl)biphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 619613. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-[4-[4-(2-bromoacetyl)phenyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O2/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSLQVZQORGDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)CBr)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063286 | |
| Record name | Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4072-67-7 | |
| Record name | 1,1′-[1,1′-Biphenyl]-4,4′-diylbis[2-bromoethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4072-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004072677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromoethan-1-one] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4′-Bis(bromoacetyl)biphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMK2D77YJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Bis(2-bromoacetyl)biphenyl: Synthesis, Applications, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4'-Bis(2-bromoacetyl)biphenyl, a key chemical intermediate with significant applications in synthetic chemistry and drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its primary role as a precursor in the synthesis of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. Furthermore, the mechanism of action of Daclatasvir is elucidated, and relevant safety and handling information for this compound is provided. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and pharmaceutical development.
Chemical and Physical Properties
This compound is a symmetrical organic compound characterized by a central biphenyl core functionalized with two bromoacetyl groups. These reactive groups make it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4072-67-7 | [1][2] |
| Molecular Formula | C₁₆H₁₂Br₂O₂ | [1] |
| Molecular Weight | 396.07 g/mol | [1] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 226-227 °C | [1] |
| Boiling Point (Predicted) | 464.8 ± 30.0 °C | [1] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1][3] |
| Solubility | Soluble in various organic solvents | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 394.92768 |
| [M+Na]⁺ | 416.90962 |
| [M-H]⁻ | 392.91312 |
| [M+NH₄]⁺ | 411.95422 |
| [M+K]⁺ | 432.88356 |
| [M+H-H₂O]⁺ | 376.91766 |
| [M+HCOO]⁻ | 438.91860 |
| [M+CH₃COO]⁻ | 452.93425 |
| Data predicted by computational models.[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of biphenyl.
Experimental Protocol: Friedel-Crafts Acylation of Biphenyl
This protocol is based on a widely reported synthetic method.[1][2]
Materials:
-
Biphenyl
-
Bromoacetyl bromide
-
Aluminum trichloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
n-Heptane
-
Water
Procedure:
-
To a reaction flask, add aluminum trichloride (2.9 equivalents).
-
Add dichloromethane and cool the mixture to 0-10 °C with stirring.
-
Slowly add bromoacetyl bromide (2.4 equivalents) dropwise, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, continue stirring the reaction mixture for 10-30 minutes.
-
Slowly add a solution of biphenyl (1.0 equivalent) in dichloromethane.
-
Once the addition is complete, allow the reaction mixture to gradually warm to room temperature while continuing to stir.
-
Add n-heptane to the system and raise the temperature to reflux. Maintain the reflux for 4-5 hours until the reaction is complete, which is indicated by the precipitation of a large amount of product.
-
Continue stirring the reaction mixture at room temperature for 3-5 hours.
-
Collect the crude product by filtration.
-
Suspend the crude product in water and stir for 1-2 hours at room temperature, then filter again.
-
Further purify the product by suspending it in dichloromethane, stirring for 1-2 hours at room temperature, and then filtering.
-
Dry the purified solid under vacuum at 70 °C to yield this compound.
References
4,4'-Bis(2-bromoacetyl)biphenyl chemical structure and properties
An In-depth Technical Guide to 4,4'-Bis(2-bromoacetyl)biphenyl: Chemical Structure, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a symmetrical, bifunctional electrophilic compound that has emerged as a significant building block in organic synthesis and medicinal chemistry. Its rigid biphenyl core, functionalized with two reactive bromoacetyl groups, makes it a versatile reagent for constructing complex molecular architectures. A primary and notable application of this compound is its role as a key intermediate in the synthesis of the direct-acting antiviral agent, Daclatasvir. This technical guide offers a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation and its use in the synthesis of pharmacologically relevant molecules are provided. The guide also explores its potential as a cross-linking agent and summarizes its biological significance, which is primarily realized through the therapeutic activities of its derivatives. Essential safety and handling information is included to ensure its appropriate use in a laboratory environment.
Chemical Structure and Properties
This compound is structurally defined by a central biphenyl scaffold with bromoacetyl groups substituted at the para positions (4 and 4') of the phenyl rings. This configuration gives the molecule C2 symmetry. The key to its reactivity lies in the electrophilic nature of the α-bromoketone functional groups, which are susceptible to nucleophilic substitution reactions. This reactivity makes it an invaluable tool for introducing the rigid biphenyl linker into a variety of molecular structures.
Chemical Structure:
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1,1'-[1,1'-biphenyl]-4,4'-diylbis(2-bromoethanone) | [1] |
| CAS Number | 4072-67-7 | [1] |
| Molecular Formula | C₁₆H₁₂Br₂O₂ | [1] |
| Molecular Weight | 396.07 g/mol | [1] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 226-227 °C | [1] |
| Boiling Point | 464.8 ± 30.0 °C (Predicted) | [1] |
| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in various organic solvents. | [2] |
| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | [1] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through a Friedel-Crafts acylation of biphenyl using bromoacetyl bromide as the acylating agent and a Lewis acid, typically aluminum trichloride, as a catalyst.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from a well-established synthetic procedure.[3]
Materials:
-
Biphenyl
-
Bromoacetyl bromide
-
Aluminum trichloride (AlCl₃)
-
Dichloromethane (DCM)
-
n-Heptane
-
Deionized water
-
Standard reaction glassware with stirring and cooling capabilities
-
Pressure-equalizing dropping funnel
Procedure:
-
In a suitable reaction flask, suspend aluminum trichloride (2.9 equivalents) in dichloromethane.
-
Cool the stirred suspension to a temperature between 0 and 10 °C.
-
Slowly add bromoacetyl bromide (2.4 equivalents) dropwise to the cooled suspension, ensuring the temperature is maintained within the 0-10 °C range.
-
Following the complete addition of bromoacetyl bromide, continue to stir the reaction mixture for an additional 10 to 30 minutes.
-
In a separate flask, dissolve biphenyl (1.0 equivalent) in dichloromethane.
-
Slowly add the biphenyl solution to the reaction mixture.
-
Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring.
-
Add n-heptane to the reaction mixture and heat to reflux for 4 to 5 hours, during which a precipitate will form.
-
Cool the mixture to room temperature and continue stirring for an additional 3 to 5 hours.
-
Isolate the crude product by filtration.
-
To purify, suspend the crude solid in water and stir for 1 to 2 hours at room temperature, then filter.
-
Further purify the solid by suspending it in dichloromethane and stirring for 1 to 2 hours at room temperature, followed by filtration.
-
Dry the final product under vacuum at 70 °C.
An expected yield of approximately 85% with a purity exceeding 99% can be achieved with this protocol.[3]
Applications in Drug Development and Organic Synthesis
The principal utility of this compound lies in its role as a versatile intermediate for synthesizing complex organic molecules, with a significant impact on the pharmaceutical sector.
Synthesis of Daclatasvir
This compound is a critical starting material in the synthesis of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[4][5][6] The synthetic strategy involves the reaction of the two bromoacetyl groups with appropriate nucleophiles to form the imidazole rings that are central to the structure of Daclatasvir.
Caption: Key steps in the synthesis of Daclatasvir from this compound.
Synthesis of Cholinesterase Inhibitors
Derivatives of the 4,4'-bis(acetyl)biphenyl scaffold have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the development of therapeutics for Alzheimer's disease.[7] Although the referenced study utilizes the chloro-analogue, the synthetic methodology is directly transferable to the bromo-compound due to the analogous reactivity of α-halo ketones.
This generalized protocol is adapted from the synthesis of similar compounds.[7]
Materials:
-
This compound
-
A secondary amine (e.g., dimethylamine, piperidine, morpholine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetonitrile
-
Standard reaction glassware with stirring and heating capabilities
Procedure:
-
In a reaction flask, combine the desired secondary amine (3.0 equivalents), anhydrous potassium carbonate (4.0 equivalents), and potassium iodide (1.0 equivalent) in acetonitrile.
-
Stir the mixture at 50 °C for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture and maintain the temperature at 50 °C, stirring for an additional 20 minutes.
-
The progress of the reaction can be monitored using thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Wash the crude residue with water and isolate the solid by filtration.
-
Purify the product using silica gel column chromatography.
Caption: General synthetic scheme for the preparation of biphenyl diamine derivatives.
Potential as a Bifunctional Cross-linking Agent
The molecular architecture of this compound, featuring two reactive bromoacetyl groups separated by a rigid biphenyl spacer, makes it a promising candidate as a homobifunctional cross-linking agent. The electrophilic bromoacetyl moieties can readily react with nucleophilic functional groups found in biomolecules, most notably the sulfhydryl groups of cysteine residues in proteins. While specific and detailed protocols for its application in biological cross-linking studies are not extensively documented in the current literature, its structure suggests potential utility in areas such as:
-
Probing Protein-Protein Interactions: By covalently linking interacting proteins.
-
Investigating Protein Conformation: By introducing intramolecular cross-links to study spatial arrangements.
-
Immobilization of Biomolecules: For applications such as affinity chromatography or surface plasmon resonance.
Signaling Pathways and Biological Activity
As of the current body of scientific literature, there is no direct evidence to suggest that this compound itself directly modulates specific cellular signaling pathways. Its biological importance is primarily indirect, stemming from the pharmacological activities of the compounds for which it serves as a precursor. For example, its role in the synthesis of Daclatasvir is critical for the development of a therapeutic that targets the HCV NS5A protein, thereby disrupting the viral life cycle. Similarly, the cholinesterase inhibitors derived from its structural analogues are designed to modulate cholinergic signaling in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.
Safety and Handling
This compound is a chemical reagent that requires careful handling with appropriate personal protective equipment and engineering controls in a laboratory setting.
Table 2: GHS Hazard and Precautionary Statements
| Hazard Statement(s) | Precautionary Statement(s) |
| Harmful if swallowed. | Wash face, hands, and any exposed skin thoroughly after handling. |
| Causes skin irritation. | Wear protective gloves, protective clothing, eye protection, and face protection. |
| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention. |
| May cause respiratory irritation. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
It is imperative to consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive and up-to-date safety and handling information.[8][9][10]
Conclusion
This compound stands out as a highly valuable and versatile chemical intermediate with profound applications in drug discovery and organic synthesis. Its indispensable role in the synthesis of the antiviral drug Daclatasvir underscores its importance in the ongoing efforts to combat infectious diseases. Moreover, its potential as a foundational scaffold for novel therapeutic agents and as a bifunctional cross-linking reagent suggests a promising future for its application in diverse areas of chemical and biological research. This technical guide provides a robust foundation of its chemical properties, synthesis, and established applications to support and inform the work of researchers and scientists.
References
- 1. This compound CAS#: 4072-67-7 [amp.chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. This compound CAS#: 4072-67-7 [m.chemicalbook.com]
- 4. CN105777719A - Synthesis method of Daclatasvir - Google Patents [patents.google.com]
- 5. WO2016178250A1 - Process for the preparation of daclatasvir - Google Patents [patents.google.com]
- 6. US20180258078A1 - Process for the preparation of daclatasvir dihydrochloride and its intermediates - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of 4,4'-Bis(2-bromoacetyl)biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 4,4'-Bis(2-bromoacetyl)biphenyl, a key intermediate in various laboratory research and development applications. This document details the prevalent synthetic methodology, offers a step-by-step experimental protocol, and presents relevant quantitative data to support reproducibility and further investigation.
Introduction
This compound is a disubstituted biphenyl derivative with reactive bromoacetyl groups at the para positions. This symmetrical structure makes it a valuable building block in the synthesis of more complex molecules, including polymers, dyes, and pharmaceutical compounds. The primary and most established method for its synthesis is the Friedel-Crafts acylation of biphenyl.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most common and well-documented synthesis of this compound proceeds via a Friedel-Crafts acylation reaction.[1][2][3][4][5][6] This electrophilic aromatic substitution reaction involves the acylation of biphenyl with bromoacetyl bromide in the presence of a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[1][2] The Lewis acid activates the bromoacetyl bromide, making it a potent electrophile that then attacks the electron-rich biphenyl ring at the para positions due to steric hindrance and electronic effects.
A generalized reaction scheme is as follows:
Biphenyl + 2 Bromoacetyl bromide --(AlCl₃)--> this compound
A more recent approach involves a photoultrasound-enhanced continuous flow reaction, which offers an alternative to traditional batch synthesis, potentially improving efficiency and safety by avoiding the need for large quantities of toxic bromine.[7]
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound based on established literature.[1][2]
Materials and Equipment:
-
Reaction flask
-
Stirring apparatus
-
Cooling bath (ice-water)
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
-
Biphenyl
-
Aluminum trichloride (AlCl₃)
-
Bromoacetyl bromide
-
Dichloromethane (CH₂Cl₂)
-
n-Heptane
-
Water
Procedure:
-
Catalyst Suspension: To a reaction flask, add 138.8 g (1.04 mol, 2.9 eq.) of aluminum trichloride. Add 700 ml of dichloromethane and cool the mixture to 0-10 °C while stirring.[1][2]
-
Acylating Agent Addition: Slowly add 174.6 g (0.87 mol, 2.4 eq.) of bromoacetyl bromide dropwise to the cooled suspension, ensuring the temperature is maintained between 0 and 10 °C. After the addition is complete, continue stirring the mixture for 10 to 30 minutes.[1][2]
-
Biphenyl Addition: Slowly add a solution of 55.8 g (0.36 mol, 1.0 equiv) of biphenyl in 150 ml of dichloromethane. After the addition, allow the reaction mixture to warm to room temperature and continue stirring for 3 to 5 hours.[1][2]
-
Reaction Work-up:
-
Purification:
-
Suspend the crude product I in 500 ml of water and stir for 1 to 2 hours at room temperature.
-
Perform diafiltration again to yield crude product II.[1][2]
-
Pulp the crude product II in 300 ml of dichloromethane and stir for 1 to 2 hours at room temperature.
-
Filter the mixture to obtain the purified this compound.[1][2]
-
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Quantities | ||
| Biphenyl | 55.8 g (0.36 mol) | [1][2] |
| Bromoacetyl bromide | 174.6 g (0.87 mol) | [1][2] |
| Aluminum trichloride | 138.8 g (1.04 mol) | [1][2] |
| Product Information | ||
| Yield | 121.3 g (84.9%) | [1][2] |
| Purity | 99.4% | [1][2] |
| Physical Properties | ||
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 226-227 °C | [2] |
| Boiling Point (Predicted) | 464.8 ± 30.0 °C | [2] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [2] |
| Molecular Formula | C₁₆H₁₂Br₂O₂ | [2] |
| Molecular Weight | 396.07 g/mol | [2] |
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
- 1. This compound | 4072-67-7 [chemicalbook.com]
- 2. This compound CAS#: 4072-67-7 [m.chemicalbook.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 4,4'-Bis(2-bromoacetyl)biphenyl (CAS: 4072-67-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4'-Bis(2-bromoacetyl)biphenyl, a versatile bifunctional chemical reagent. The document details its chemical and physical properties, provides established synthesis protocols, and explores its primary applications in pharmaceutical synthesis and protein chemistry. Notably, it serves as a critical intermediate in the production of the antiviral drug Daclatasvir. Furthermore, its potential as a homobifunctional cross-linking agent for studying protein structure and interactions is discussed, including a generalized experimental protocol. While direct biological activity and specific inhibitory concentrations have not been extensively documented, its utility as a synthetic building block is well-established.
Chemical and Physical Properties
This compound is a pale yellow to brown crystalline powder. Its bifunctionality, arising from the two bromoacetyl groups, makes it a reactive compound suitable for various chemical modifications.
| Property | Value | Reference(s) |
| CAS Number | 4072-67-7 | [1][2][3] |
| Molecular Formula | C₁₆H₁₂Br₂O₂ | [1][2] |
| Molecular Weight | 396.07 g/mol | [1][2][3] |
| Appearance | Pale yellow to brown powder/solid | [2] |
| Melting Point | 226-227 °C | [2] |
| Boiling Point (Predicted) | 464.8 ± 30.0 °C | [2] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane. | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Spacer Arm Length (Estimated for Cross-linking Applications): ~13-15 Å
Synthesis Protocol
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of biphenyl. The following is a representative experimental protocol.
Materials:
-
Biphenyl
-
Bromoacetyl bromide
-
Aluminum trichloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
n-Heptane
-
Water
Procedure:
-
Reaction Setup: In a reaction flask, suspend aluminum trichloride (2.9 equivalents) in dichloromethane under an inert atmosphere and cool the mixture to 0-10 °C.
-
Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (2.4 equivalents) to the cooled suspension while maintaining the temperature between 0 and 10 °C. Stir the mixture for 10-30 minutes after the addition is complete.
-
Addition of Biphenyl: Slowly add a solution of biphenyl (1.0 equivalent) in dichloromethane to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Work-up: Add n-heptane to the reaction mixture and heat to reflux for 4-5 hours, during which the product will precipitate. Cool the mixture to room temperature and continue stirring for another 3-5 hours.
-
Purification:
-
Filter the crude product.
-
Suspend the crude product in water and stir for 1-2 hours at room temperature, then filter again.
-
Further purify the product by stirring it in dichloromethane for 1-2 hours at room temperature, followed by filtration.
-
-
Drying: Dry the purified solid under vacuum at 70 °C.
This process typically yields this compound with a purity of over 99%.[1][2]
Applications
Intermediate in the Synthesis of Daclatasvir
The primary and most well-documented application of this compound is as a key starting material in the synthesis of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).
The synthesis involves the reaction of this compound with two equivalents of a protected L-proline derivative. This is followed by a cyclization reaction to form the bis-imidazole core of Daclatasvir. Subsequent deprotection and coupling steps yield the final drug substance.
Homobifunctional Protein Cross-linking Agent
The two bromoacetyl groups of this compound are reactive towards nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues. This makes it a potential homobifunctional cross-linking agent for studying protein-protein interactions and protein tertiary/quaternary structure. The rigid biphenyl spacer imposes a defined distance constraint between the linked residues.
This protocol is a general guideline and requires optimization for specific protein systems.
Materials:
-
Purified protein(s) in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0)
-
This compound stock solution (e.g., in DMSO or DMF)
-
Reducing agent (e.g., DTT or TCEP), if needed to maintain reduced cysteines
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
SDS-PAGE analysis reagents
-
Mass spectrometer for analysis of cross-linked peptides
Procedure:
-
Protein Preparation: Prepare the protein solution at an appropriate concentration in the chosen reaction buffer. If necessary, pre-treat the protein with a reducing agent to ensure cysteine residues are in their free thiol form. The reducing agent should be removed before adding the cross-linker.
-
Cross-linking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. The optimal molar ratio of cross-linker to protein needs to be determined empirically. Incubate the reaction mixture at room temperature or 37 °C for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding an excess of a quenching reagent to consume any unreacted bromoacetyl groups.
-
Analysis:
-
SDS-PAGE: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight cross-linked species.
-
Mass Spectrometry: For identification of cross-linked residues, the protein sample is typically digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. Specialized software is used to identify the cross-linked peptides.
-
Biological Activity
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. As an alkylating agent, it should be considered potentially hazardous and contact with skin and eyes should be avoided.
Conclusion
This compound is a valuable chemical reagent with well-established utility in organic synthesis, particularly in the pharmaceutical industry. Its role as a key intermediate for the antiviral drug Daclatasvir highlights its importance. While its application as a protein cross-linking agent is theoretically sound and promising for structural biology, further studies are needed to fully characterize its performance and establish specific protocols. The direct biological activity of this compound remains an area for future investigation. Researchers and drug development professionals can leverage the information in this guide for synthetic applications and as a starting point for exploring its potential in protein chemistry.
References
physical and chemical properties of 4,4'-Bis(2-bromoacetyl)biphenyl
An In-depth Technical Guide to 4,4'-Bis(2-bromoacetyl)biphenyl
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Properties
This compound is a versatile organic compound recognized for its utility as a key intermediate and building block in synthetic chemistry.[1] Its structure features a rigid biphenyl core functionalized with two reactive bromoacetyl groups, which enhances its reactivity and makes it valuable for creating complex molecular architectures.[1][2]
Physical and Chemical Data
The key are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4072-67-7 | [3][4] |
| Molecular Formula | C₁₆H₁₂Br₂O₂ | [3][4][5] |
| Molecular Weight | 396.07 g/mol | [3][4] |
| Appearance | Off-white to light brown solid | [3] |
| Melting Point | 226-227 °C (Solvent: Benzene) | [3] |
| Boiling Point | 464.8 ± 30.0 °C at 760 mmHg (Predicted) | [3][4] |
| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Flash Point | 121.3 °C | [4][6] |
| Solubility | Soluble in various organic solvents.[1] | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3] |
Chemical Structure and Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 1,1'-[1,1'-biphenyl]-4,4'-diylbis(2-bromoethanone) | [4] |
| SMILES | C1(C2=CC=C(C(=O)CBr)C=C2)=CC=C(C(=O)CBr)C=C1 | [3][5] |
| InChI | InChI=1S/C16H12Br2O2/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18/h1-8H,9-10H2 | [3][5] |
| InChIKey | RTSLQVZQORGDQQ-UHFFFAOYSA-N | [3][5] |
Synthesis and Experimental Protocols
This compound is typically synthesized via a Friedel-Crafts acylation reaction.[3] A detailed experimental protocol based on cited literature is provided below.[3][7]
Synthesis of this compound
This protocol describes the synthesis starting from biphenyl and bromoacetyl bromide.
Materials:
-
Biphenyl (C₁₂H₁₀)
-
Bromoacetyl bromide (C₂H₂Br₂O)
-
Aluminum trichloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
n-Heptane
-
Water (H₂O)
Procedure:
-
Preparation of the Acylating Agent: To a reaction flask, add 138.8 g (1.04 mol) of aluminum trichloride and 700 ml of dichloromethane. Cool the mixture to 0-10 °C while stirring.[3]
-
Slowly add 174.6 g (0.87 mol) of bromoacetyl bromide dropwise, maintaining the temperature between 0 and 10 °C.[3]
-
After the addition is complete, continue stirring the reaction mixture for 10 to 30 minutes.[3]
-
Friedel-Crafts Acylation: Slowly add a solution of 55.8 g (0.36 mol) of biphenyl in 150 ml of dichloromethane to the reaction mixture.[3]
-
Once the addition is complete, allow the mixture to gradually warm to room temperature with continuous stirring.[3]
-
Reaction Completion and Precipitation: Add 200 ml of n-heptane to the system. Heat the mixture to reflux and maintain this temperature for 4 to 5 hours until a large amount of product precipitates.[3]
-
Continue stirring the reaction mixture at room temperature for an additional 3 to 5 hours.[3][7]
-
Purification:
-
Collect the crude product (I) by diafiltration.[3]
-
Suspend the crude product I in 500 ml of water and stir for 1 to 2 hours at room temperature. Collect the resulting crude product (II) by diafiltration.[3][7]
-
Pulp the crude product II in 300 ml of dichloromethane, stir for 1 to 2 hours at room temperature, and filter to obtain the purified product.[3][7]
-
-
Drying: Dry the final product under vacuum at 70 °C. This procedure has been reported to yield 121.3 g (84.9% yield) of solid with 99.4% purity.[3][7]
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable compound in several areas of chemical and pharmaceutical science.
-
Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of the antiviral drug Daclatasvir, which is used to treat Hepatitis C (HCV).[2] The compound's high purity and defined reactivity are essential for the precise construction of the Daclatasvir molecule.[2]
-
Organic Synthesis: The two reactive bromoacetyl groups serve as handles for nucleophilic substitution reactions, allowing chemists to introduce various functionalities.[2] This makes it an important building block for creating complex organic molecules, specialized ligands, and other fine chemicals.[1][2]
-
Polymer Industries: The compound can function as a crosslinking agent or a modifier in the formulation of polymers.[1] This application can enhance material properties for use in coatings, adhesives, and composites.[1]
-
Diagnostic Tools: It can be utilized as a reagent in labeling and imaging techniques for the development of diagnostic probes.[1]
Stability and Safety
While comprehensive reactivity data is limited, the compound is noted to be stable under standard conditions.[1] For long-term storage, it is recommended to keep it under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[3] Safety data sheets indicate that the compound may cause skin and eye irritation.[8][9] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this chemical.[8][10]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 4072-67-7 [m.chemicalbook.com]
- 4. This compound CAS 4072-67-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. PubChemLite - this compound (C16H12Br2O2) [pubchemlite.lcsb.uni.lu]
- 6. This compound, CAS No. 4072-67-7 - iChemical [ichemical.com]
- 7. This compound | 4072-67-7 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4,4'-Bis(2-bromoacetyl)biphenyl
This technical guide provides a comprehensive overview of 4,4'-Bis(2-bromoacetyl)biphenyl, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, a detailed synthesis protocol, and its significant applications.
Physicochemical Properties
This compound is a versatile organic compound recognized for its utility as a building block in advanced chemical synthesis.[1][2] Its structure features a central biphenyl core functionalized with two bromoacetyl groups, which imparts high reactivity for various chemical modifications.[1][2]
A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C16H12Br2O2 | [3][4][5] |
| Molecular Weight | 396.07 g/mol | [3][4][5] |
| CAS Number | 4072-67-7 | [1][3][5][6] |
| EINECS Number | 223-785-3 | [1][3][5] |
| Appearance | Pale yellow to brown powder / Off-white to light brown solid | [3][5] |
| Melting Point | 226-227 °C | [5] |
| Boiling Point | 464.8 ± 30.0 °C (Predicted) | [5] |
| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [3][4][5] |
| Flash Point | 121.3 °C | [3][4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |
Applications in Research and Development
This compound serves as a critical intermediate in several fields:
-
Pharmaceutical Synthesis: It is a crucial building block in the synthesis of antiviral drugs, most notably Daclatasvir, which is used for the treatment of Hepatitis C (HCV).[2] Its role is to facilitate the construction of the complex molecular architecture of the active pharmaceutical ingredient.[2]
-
Organic Synthesis: The two reactive bromoacetyl groups allow for facile nucleophilic substitution reactions, making it an invaluable precursor for creating a wide range of complex organic molecules and novel compounds.[1][2]
-
Polymer Chemistry: The compound can be used as a cross-linking agent to enhance the mechanical and thermal properties of high-performance polymers.[7]
Experimental Protocol: Synthesis of this compound
The following protocol describes a common method for the synthesis of this compound via a Friedel-Crafts acylation reaction.
Materials:
-
Biphenyl (C12H10)
-
Bromoacetyl bromide (C2H2Br2O)
-
Aluminum trichloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
n-Heptane
-
Water
Procedure:
-
Reaction Setup: To a reaction flask, add 138.8 g (1.04 mol) of aluminum trichloride and 700 ml of dichloromethane. Cool the mixture to 0-10 °C with stirring.[5][6]
-
Addition of Acylating Agent: Slowly add 174.6 g (0.87 mol) of bromoacetyl bromide dropwise to the flask, ensuring the temperature is maintained between 0 and 10 °C. Continue stirring for 10 to 30 minutes after the addition is complete.[5][6]
-
Addition of Biphenyl: Slowly add a solution of 55.8 g (0.36 mol) of biphenyl in 150 ml of dichloromethane.[5][6]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 3 to 5 hours.[5][6]
-
Precipitation and Reflux: Add 200 ml of n-heptane to the system and raise the temperature to reflux. Maintain this temperature for 4 to 5 hours until a large amount of product precipitates.[5]
-
Work-up and Purification:
-
Cool the reaction mixture and collect the crude product by filtration.[5][6]
-
Suspend the crude product in 500 ml of water and stir for 1 to 2 hours at room temperature, then filter again.[5][6]
-
Pulp the resulting solid in 300 ml of dichloromethane, stir for 1 to 2 hours at room temperature, and filter to obtain the purified product.[5][6]
-
-
Drying: Dry the final product under vacuum at 70 °C to yield a solid product.[5][6]
Visualizations
The following diagrams illustrate the synthesis workflow and the chemical structure of the target compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS 4072-67-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound, CAS No. 4072-67-7 - iChemical [ichemical.com]
- 5. This compound CAS#: 4072-67-7 [m.chemicalbook.com]
- 6. This compound | 4072-67-7 [chemicalbook.com]
- 7. innospk.com [innospk.com]
An In-depth Technical Guide to the Mechanism of Action of 4,4'-Bis(2-bromoacetyl)biphenyl as a Reagent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,4'-Bis(2-bromoacetyl)biphenyl is a homobifunctional cross-linking reagent widely utilized in the fields of biochemistry and molecular biology to investigate protein structure and protein-protein interactions. Its utility is derived from the two bromoacetyl groups located at opposite ends of a rigid biphenyl spacer. These bromoacetyl moieties are potent electrophiles that readily react with specific nucleophilic amino acid residues in proteins, forming stable covalent bonds. This guide provides a comprehensive overview of the mechanism of action of this compound, its reactivity, and detailed protocols for its application in research.
Core Mechanism of Action
The primary mechanism of action of this compound involves the nucleophilic substitution reaction between its bromoacetyl groups and nucleophilic side chains of amino acids. The carbon atom adjacent to the carbonyl group in the bromoacetyl moiety is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the bromine atom. This makes it susceptible to attack by strong nucleophiles present in protein structures.
The most reactive nucleophile for the bromoacetyl group under physiological conditions is the thiol group of cysteine residues. The reaction proceeds via an SN2 mechanism, where the sulfur atom of the cysteine's sulfhydryl group attacks the α-carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether linkage.
Due to its bifunctional nature, a single molecule of this compound can react with two separate nucleophilic residues. This can result in either intramolecular cross-links (within the same polypeptide chain) or intermolecular cross-links (between different polypeptide chains), providing valuable information about the spatial arrangement of amino acids in a protein or a protein complex.
Reactivity and Specificity
The reactivity of this compound is highly dependent on the pH of the reaction medium. The primary target, the sulfhydryl group of cysteine, is most reactive in its deprotonated thiolate form (S-). The pKa of the cysteine sulfhydryl group is typically around 8.5, meaning that at higher pH values, a greater proportion of cysteine residues will be in the more reactive thiolate state.
While highly selective for cysteines at neutral to slightly alkaline pH, the bromoacetyl group can exhibit reactivity towards other nucleophilic amino acid side chains at higher pH values. These include the imidazole ring of histidine and the ε-amino group of lysine. Therefore, to ensure maximal specificity for cysteine residues, it is recommended to perform cross-linking reactions at a pH range of 7.0-8.5.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative and qualitative data regarding the reaction of this compound with protein functional groups.
| Parameter | Value/Description | Notes |
| Reactive Groups | 2 x Bromoacetyl | Homobifunctional reagent |
| Primary Target | Sulfhydryl group (Cysteine) | Forms a stable thioether bond |
| Secondary Targets | Imidazole (Histidine), Amino (Lysine) | Reactivity increases with pH > 8.5 |
| Reaction pH Optimum | 7.0 - 8.5 | Balances reactivity and specificity |
| Bond Type Formed | Thioether | Covalent and stable |
| Bond Stability | Highly stable and considered irreversible under physiological conditions. | More stable than maleimide-thiol adducts which can undergo retro-Michael reaction.[1] |
| Spacer Arm Length | ~15.5 Å | The distance between the two reactive carbonyl carbons. |
| Second-Order Rate Constant (k₂) with Cysteine | Data not readily available for this compound. For iodoacetamide, a similar haloacetyl reagent, k₂ ≈ 0.6 M⁻¹s⁻¹. | The reaction rate is generally considered slower than that of maleimides. |
Experimental Protocols
The following is a detailed methodology for a typical cross-linking experiment using this compound, based on its application in studying the subunit interactions of E. coli ATP synthase.
5.1 Materials
-
Purified protein sample (e.g., E. coli F₁-ATPase) in a suitable buffer (e.g., 50 mM MOPS-NaOH, pH 7.5, 100 mM KCl, 2 mM MgCl₂)
-
This compound solution (e.g., 10 mM in a compatible organic solvent like DMSO)
-
Quenching solution (e.g., 1 M Dithiothreitol (DTT) or 1 M 2-Mercaptoethanol)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer for analysis (optional)
5.2 Cross-linking Procedure
-
Prepare the protein solution to the desired concentration (e.g., 1 mg/mL). Ensure the buffer is free of primary amines (like Tris) and thiols if they are not the intended targets.
-
Add the this compound solution to the protein solution to achieve the desired final concentration (e.g., 100 µM). The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time may need to be optimized.
-
Quench the reaction by adding the quenching solution to a final concentration sufficient to react with the excess cross-linker (e.g., 10-20 mM DTT).
-
Incubate for an additional 15-30 minutes to ensure complete quenching.
-
Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to cross-linked proteins.
-
For identification of cross-linked residues, the protein bands can be excised, digested (e.g., with trypsin), and analyzed by mass spectrometry.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the application of this compound in studying the subunit interactions of a multi-subunit enzyme complex like E. coli ATP synthase.
Caption: Workflow for cross-linking subunits of E. coli ATP synthase.
Experimental Workflow Diagram
This diagram outlines the general workflow for a protein cross-linking experiment using this compound.
Caption: General experimental workflow for protein cross-linking.
Logical Relationship Diagram
This diagram illustrates the logical relationship between experimental conditions and the outcome of the cross-linking reaction.
Caption: Factors influencing the outcome of cross-linking reactions.
References
A Historical and Mechanistic Guide to Biphenyl Synthesis for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, prized for its structural rigidity, conformational flexibility, and versatile electronic properties. Its prevalence in numerous blockbuster drugs and advanced materials underscores the critical importance of efficient and scalable synthetic methodologies. This technical guide provides a comprehensive historical review of key synthetic strategies for constructing the biphenyl core, with a focus on their mechanistic underpinnings, practical applications, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key reaction workflows and relevant biological signaling pathways are visualized to provide a holistic understanding for researchers in the field.
Historical Perspectives and Evolution of Synthetic Methodologies
The journey to construct the C(sp²)-C(sp²) bond of biphenyls has evolved significantly over the past century and a half. Early methods, often requiring harsh conditions, have given way to more sophisticated and milder catalytic approaches, dramatically expanding the scope and utility of biphenyl synthesis.
Early Methods: The Dawn of Biaryl Coupling
The initial forays into biphenyl synthesis were characterized by reactions that, while groundbreaking for their time, were often limited in scope and efficiency.
-
Wurtz-Fittig Reaction (c. 1862): An extension of the Wurtz reaction, this method involves the sodium-mediated coupling of an aryl halide with an alkyl halide. While historically significant, its utility for biphenyl synthesis is limited by side reactions and the formation of homocoupled products.
-
Ullmann Reaction (1901): Discovered by Fritz Ullmann, this reaction involves the copper-promoted coupling of two aryl halide molecules.[1][2] The classical Ullmann reaction typically requires high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder.[1][2] While effective for the synthesis of symmetrical biphenyls, the harsh conditions limit its functional group tolerance.[3] Modern variations have been developed using palladium and nickel catalysts, which allow for milder reaction conditions.[3]
-
Gomberg-Bachmann Reaction (1924): This reaction provides a pathway to unsymmetrical biaryls through the coupling of an aryl diazonium salt with an arene.[4][5] The reaction proceeds via a radical mechanism.[4][5] A base is used to promote the formation of an aryl radical from the diazonium salt, which then attacks the arene.[4] While versatile, the original procedure often suffers from low yields (typically less than 40%) due to competing side reactions of the diazonium salt.[4]
The Era of Palladium-Catalyzed Cross-Coupling: A Paradigm Shift
The latter half of the 20th century witnessed a revolution in C-C bond formation with the advent of palladium-catalyzed cross-coupling reactions. These methods offer milder conditions, broader substrate scope, and greater functional group tolerance, making them the workhorses of modern biphenyl synthesis.
-
Kumada Coupling (1972): One of the earliest examples of palladium- or nickel-catalyzed cross-coupling, the Kumada coupling utilizes a Grignard reagent as the organometallic partner.[6][7] This method is advantageous due to the ready availability of Grignard reagents.[6] However, the high reactivity of Grignards can limit the functional group tolerance of the reaction.[6]
-
Negishi Coupling (1977): This reaction employs organozinc reagents, which are generally more functional group tolerant than their Grignard counterparts.[8][9] The Negishi coupling is known for its high reactivity and stereoselectivity.[8]
-
Stille Coupling (1978): The Stille coupling utilizes organotin reagents (organostannanes). A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups.[9] However, the toxicity of organotin compounds is a significant drawback.
-
Suzuki-Miyaura Coupling (1979): Arguably the most widely used cross-coupling reaction for biphenyl synthesis, the Suzuki-Miyaura coupling employs organoboron reagents (boronic acids or esters).[10] Its popularity stems from the low toxicity of the boron reagents, their stability, and the mild reaction conditions.[10]
-
Hiyama Coupling (1988): This coupling reaction utilizes organosilicon reagents. The low toxicity and cost of organosilanes make this an attractive method.[11][12] The reaction is typically activated by a fluoride source or a base.[11][12]
Modern Frontiers: C-H Activation
The most recent advancements in biphenyl synthesis focus on the direct functionalization of C-H bonds, representing a more atom-economical and efficient approach. This strategy avoids the pre-functionalization of starting materials, which is often required in traditional cross-coupling reactions. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of arenes to form biphenyls.[13][14][15]
Comparative Analysis of Key Synthetic Methods
The choice of synthetic method for a particular biphenyl target depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost. The following tables provide a comparative summary of the key reaction parameters for the major biphenyl synthesis methodologies.
| Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Base/Additive | Solvent | Temperature (°C) | Typical Yield (%) |
| Ullmann | Ar-I, Ar-Br | None (homocoupling) | Cu (stoichiometric) | None | High-boiling (e.g., DMF, nitrobenzene) or neat | 150-250 | 40-80 |
| Gomberg-Bachmann | None | Ar-N₂⁺X⁻ | None | Base (e.g., NaOH) | Arene (as solvent) | 0 - RT | < 40 |
| Kumada | Ar-Cl, Ar-Br, Ar-I | Ar-MgX | Ni or Pd complexes | None | THF, Et₂O | RT - reflux | 70-95 |
| Negishi | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ar-ZnX | Ni or Pd complexes | None | THF, DMF | RT - 100 | 70-95 |
| Stille | Ar-I, Ar-Br, Ar-OTf | Ar-SnR₃ | Pd complexes | None | Toluene, THF, DMF | 80-120 | 75-95 |
| Suzuki-Miyaura | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ar-B(OR)₂ | Pd complexes | Base (e.g., K₂CO₃, Cs₂CO₃) | Toluene, Dioxane, EtOH/H₂O | RT - 110 | 80-99 |
| Hiyama | Ar-Cl, Ar-Br, Ar-I | Ar-Si(OR)₃ | Pd complexes | Fluoride source (e.g., TBAF) or Base | THF, Toluene | 60-120 | 70-95 |
| C-H Activation | Arene | Arene | Pd complexes | Oxidant (e.g., O₂, Ag₂CO₃) | AcOH, TFA | 80-120 | 60-80 |
Detailed Experimental Protocols
This section provides representative, step-by-step experimental procedures for the key biphenyl synthesis reactions discussed. These protocols are intended as a general guide and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of 4-Methylbiphenyl[16]
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).[16]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[16]
-
Add toluene (10 mL) and deionized water (2 mL) to the flask via syringe.[16]
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[16]
-
Upon completion, cool the reaction mixture to room temperature.[16]
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.[16]
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 4-methylbiphenyl.[16]
Negishi Coupling: General Procedure[17]
Materials:
-
Aryl halide (e.g., Aryl bromide)
-
Organozinc reagent (e.g., Arylzinc chloride)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., 2,3'-Bipyridine)
-
Anhydrous solvent (e.g., THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (1-5 mol%) and the ligand (1-5 mol%) in a minimal amount of anhydrous solvent. Stir at room temperature for 15-30 minutes to pre-form the catalyst complex.[17]
-
To the catalyst mixture, add the aryl halide (1.0 equivalent) and additional anhydrous solvent.[17]
-
Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.[17]
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.[17]
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.[17]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Kumada Coupling: General Procedure[18]
Materials:
-
Aryl or vinyl halide (e.g., Alkenyl iodide)
-
Grignard reagent (e.g., Allylmagnesium chloride)
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Anhydrous diethyl ether (Et₂O)
-
Water
-
Brine
Procedure:
-
To a stirred solution of the aryl/vinyl halide (1.0 eq) in degassed anhydrous Et₂O at 0 °C, add the palladium catalyst (0.1 eq).[18]
-
Add the Grignard reagent (3.0 eq) dropwise.[18]
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.[18]
-
Dilute the reaction with Et₂O and quench with water at 0 °C.[18]
-
Extract the mixture with Et₂O.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[18]
-
Purify the product by column chromatography.
Hiyama Coupling: Palladium on Carbon Catalyzed Protocol[19]
Materials:
-
Aryl halide
-
Trialkoxy(aryl)silane
-
10% Palladium on carbon (Pd/C)
-
Tris(4-fluorophenyl)phosphine
-
Tetrabutylammonium fluoride (TBAF)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), trialkoxy(aryl)silane (1.5 equiv), 10% Pd/C (5 mol%), tris(4-fluorophenyl)phosphine (1 mol%), and TBAF (2.0 equiv).
-
Add a mixture of toluene and a small amount of water.
-
Heat the reaction mixture to 120 °C and stir until the reaction is complete.[19]
-
After cooling, filter the reaction mixture to remove the heterogeneous catalyst.
-
Wash the catalyst with an organic solvent.
-
Combine the filtrates, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Ullmann Reaction: Synthesis of 2,2'-Dinitrobiphenyl[20]
Materials:
-
1-Iodo-2-nitrobenzene
-
Copper powder
-
Sand
Procedure:
-
In a test tube, mix 1-iodo-2-nitrobenzene (1.0 mmol), copper powder (3 mmol), and sand (200 mg).[20]
-
Heat the mixture in a sand bath to approximately 350 °C. The 1-iodo-2-nitrobenzene will melt and the reaction will proceed in the molten phase.[20]
-
After the reaction is complete (indicated by a color change and solidification), cool the test tube to room temperature.
-
Extract the product from the solid mixture using a suitable organic solvent (e.g., dichloromethane).
-
Filter the solution to remove sand and copper residues.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain 2,2'-dinitrobiphenyl.[20]
Gomberg-Bachmann Reaction: General Concept[4]
Materials:
-
Aromatic amine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Arene (to be coupled)
-
Sodium hydroxide (NaOH)
Procedure:
-
Diazotization: Dissolve the aromatic amine in aqueous HCl at 0-5 °C. Slowly add an aqueous solution of NaNO₂ while maintaining the low temperature to form the aryl diazonium salt.
-
Coupling: In a separate flask, prepare a two-phase system of the arene and an aqueous solution of NaOH.
-
Slowly add the cold diazonium salt solution to the vigorously stirred arene/NaOH mixture. The coupling reaction proceeds at the interface.
-
After the addition is complete, continue stirring for a period of time.
-
Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent.
-
Remove the excess arene by distillation.
-
Purify the resulting biphenyl derivative by column chromatography or recrystallization.
Visualization of Reaction Mechanisms and Biological Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the catalytic cycles of key biphenyl synthesis reactions and the signaling pathways where biphenyl-containing drugs exert their effects.
Reaction Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.
Caption: Catalytic cycle of the Negishi coupling for biphenyl synthesis.
Signaling Pathways in Drug Development
Biphenyl-containing molecules have shown significant promise as therapeutic agents. For instance, some biphenyl derivatives act as androgen receptor (AR) degraders in the treatment of prostate cancer, while others function as inhibitors of the programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy.
Caption: Simplified Androgen Receptor signaling pathway and the mechanism of biphenyl-based degraders.[21][22][23][24]
Caption: The PD-1/PD-L1 signaling pathway and its inhibition by biphenyl compounds.[25][26]
Conclusion
The synthesis of biphenyl compounds has a rich history, marked by continuous innovation that has expanded the chemist's toolkit. From the classical, high-temperature Ullmann and Gomberg-Bachmann reactions to the highly efficient and versatile palladium-catalyzed cross-coupling methodologies, and now to the cutting-edge C-H activation strategies, the ability to construct this vital structural motif has been profoundly enhanced. For researchers in drug discovery and development, a deep understanding of these synthetic methods, their mechanisms, and their practical considerations is paramount. The strategic selection of a synthetic route can significantly impact the efficiency of lead optimization and the scalability of drug candidate synthesis. As our understanding of the biological roles of biphenyl-containing molecules continues to grow, so too will the demand for novel and improved synthetic approaches to access these valuable compounds.
References
- 1. byjus.com [byjus.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Gomberg–Bachmann Reaction and Mechanism [maxbrainchemistry.com]
- 5. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Kumada Coupling | NROChemistry [nrochemistry.com]
- 19. thieme-connect.com [thieme-connect.com]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Derivatives of 4,4'-Bis(2-bromoacetyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2-bromoacetyl)biphenyl is a versatile bifunctional electrophile that serves as a valuable starting material for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry and materials science. The presence of two reactive α-bromoacetyl groups on a rigid biphenyl scaffold allows for facile nucleophilic substitution reactions, leading to the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the known and potential derivatives of this compound, their synthesis, and their biological activities.
Core Reactivity and Derivative Classes
The primary mode of reaction for this compound involves the nucleophilic substitution of the bromine atoms by a wide range of nucleophiles. This allows for the introduction of various functional groups and the formation of heterocyclic rings. The key classes of derivatives explored in this guide include:
-
Amino Derivatives: Formed by the reaction with primary and secondary amines, leading to compounds with potential applications as enzyme inhibitors.
-
Heterocyclic Derivatives: Synthesized through reactions with reagents that lead to the formation of thiazole, imidazole, and oxazole rings. These derivatives are of particular interest due to their prevalence in biologically active molecules.
I. Amino Derivatives as Cholinesterase Inhibitors
Derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. The general synthesis involves the reaction of a related dichloro-intermediate with various secondary amines.
A. Synthesis of Amino Derivatives
The synthesis of these derivatives typically proceeds via a Friedel-Crafts acylation to form a bis(haloacetyl)biphenyl intermediate, followed by nucleophilic substitution with a variety of secondary amines.
Experimental Protocol: General Method for Synthesis of Amino Derivatives [1][2]
-
Synthesis of Friedel-Crafts Acylation Intermediates: A mixture of biphenyl (1.0 mmol) and AlCl₃ (3.0 mmol) is stirred in dry CS₂ (60 mL). Chloroacetyl chloride (3.0 mmol) is added dropwise, and the reaction mixture is stirred at 50–80 °C for 4–8 hours. The mixture is then poured into 200 mL of ice water, and the precipitated solid is collected, washed with cold ethanol, and dried to afford the bis(chloroacetyl)biphenyl intermediate.
-
Synthesis of Target Amino Compounds: A mixture of a secondary amine (3.0 mmol), anhydrous K₂CO₃ (4.0 mmol), and KI (1.0 mmol) is stirred in acetonitrile (40 mL) at 50 °C for 30 minutes. The Friedel-Crafts acylation intermediate (1.0 mmol) is then added, and the mixture is stirred for an additional 20 minutes. The reaction mixture is filtered, concentrated, and the residue is washed with water. The crude product is purified by silica gel column chromatography (CH₂Cl₂:MeOH = 100:1) to yield the target amino derivatives.
Experimental Workflow for the Synthesis of Amino Derivatives
Caption: Workflow for the synthesis of amino derivatives.
B. Quantitative Data for Amino Derivatives
The following table summarizes the characterization and biological activity data for a series of synthesized amino derivatives.
| Compound ID | Secondary Amine | Yield (%) | Melting Point (°C) | HRMS (M+H)⁺ | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 12 | Dimethylamine | 52 | 113.7–114.6 | 325.1903 | > 10 | > 10 |
| 13 | Piperidine | 55 | 114.3–115.4 | 405.2544 | 1.18 | 0.74 |
| 14 | Morpholine | 65 | 112.2–113.5 | 409.1920 | > 10 | 1.44 |
| 15 | Diethylamine | 57 | 129.2–130.6 | 409.2845 | 0.82 | 1.25 |
| 18 | Pyrrolidine | 62 | 151.2–152.1 | 405.2535 | 0.096 | 1.25 |
Data obtained from Gong et al. (2015)[1][2]
C. Signaling Pathway: Cholinesterase Inhibition
Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine by the enzyme acetylcholinesterase. This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Caption: Mechanism of acetylcholinesterase inhibition.
II. Heterocyclic Derivatives
The α-bromoacetyl groups of this compound are excellent precursors for the synthesis of various five-membered heterocyclic rings, which are common motifs in many pharmaceuticals.
A. Thiazole Derivatives
The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazoles from α-haloketones and a thioamide source, such as thiourea or thioamides.
Experimental Protocol: General Hantzsch Thiazole Synthesis [1][3][4]
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and thiourea (2.2 mmol) in ethanol (20 mL).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the bis-thiazole derivative.
Reaction Scheme for Bis-Thiazole Synthesis
Caption: Hantzsch synthesis of a bis-thiazole derivative.
Biological Activity of Thiazole Derivatives
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. While specific data for derivatives of this compound is limited, related bis-thiazole structures have shown significant cytotoxicity.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bis-thiazole derivative | Hela (Cervical) | 0.0006 | Gomha et al. (2020)[5] |
| Bis-thiazole derivative | KF-28 (Ovarian) | 0.006 | Gomha et al. (2020)[5] |
| Bis-thiazole derivative | MCF-7 (Breast) | 0.6648 | Gomha et al. (2020)[5] |
B. Imidazole Derivatives
Imidazole rings can be synthesized from α-haloketones by reaction with formamide (Radziszewski synthesis) or with a mixture of an aldehyde, ammonia, and a primary amine.
Experimental Protocol: General Radziszewski Imidazole Synthesis
-
Heat a mixture of this compound (1.0 mmol) and a large excess of formamide.
-
The reaction is typically carried out at elevated temperatures (150-200 °C) for several hours.
-
After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent.
-
Purification is achieved by column chromatography or recrystallization.
Biological Activity of Imidazole Derivatives
Imidazole derivatives are known for their broad spectrum of biological activities, including antifungal and antiviral properties. Biphenyl imidazole derivatives have shown potent antifungal activity.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Biphenyl imidazole derivative | Candida albicans | 0.03125 - 2 | Zhao et al. (2017)[2] |
| Biphenyl imidazole derivative | Cryptococcus neoformans | 0.03125 - 2 | Zhao et al. (2017)[2] |
C. Oxazole Derivatives
Oxazoles can be synthesized from α-haloketones by reacting them with an amide (Robinson-Gabriel synthesis).
Experimental Protocol: General Robinson-Gabriel Oxazole Synthesis
-
A mixture of this compound (1.0 mmol) and an amide (e.g., benzamide, 2.2 mmol) is heated, often in the presence of a dehydrating agent like sulfuric acid or phosphorus oxychloride.
-
The reaction is typically run at high temperatures.
-
Work-up involves neutralization and extraction, followed by purification of the resulting bis-oxazole derivative.
Biological Activity of Oxazole Derivatives
Oxazole-containing compounds have been investigated for their anticancer properties.
| Compound Class | Cancer Cell Line | Activity | Reference |
| Oxazole derivatives | Various | Inhibit STAT3, G-quadruplex, tubulin | Kulkarni et al. (2022)[6] |
| Biphenyl oxazole derivatives | Various | Anticancer activity | El-Sayed et al. (2023) |
III. Potential Signaling Pathways for Modulation
Derivatives of this compound, particularly those incorporating biphenyl and heterocyclic motifs, have the potential to modulate various signaling pathways implicated in disease.
A. p38 MAP Kinase Signaling Pathway
Biphenyl amides have been identified as inhibitors of p38 Mitogen-Activated Protein (MAP) kinase, a key regulator of inflammatory responses.
Caption: p38 MAP Kinase signaling pathway and potential inhibition.
B. Protease-Activated Receptor 2 (PAR-2) Signaling
PAR-2 is a G-protein coupled receptor involved in inflammation and pain signaling. Biphenyl derivatives could potentially act as antagonists of this receptor.
Caption: PAR-2 signaling pathway and potential antagonism.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives. The exploration of its reactivity with various nucleophiles has already yielded promising cholinesterase inhibitors. Furthermore, the potential to synthesize a vast array of bis-heterocyclic compounds opens up exciting avenues for the discovery of new therapeutic agents with antimicrobial, antiviral, and anticancer properties. The continued investigation of the structure-activity relationships of these derivatives will be crucial for the development of novel and effective drug candidates. This guide provides a foundational framework for researchers to build upon in their efforts to harness the full potential of this remarkable scaffold.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Genesis of a Key Biphenyl Derivative: The Discovery and Original Synthesis of 4,4'-Bis(2-bromoacetyl)biphenyl
For researchers, scientists, and professionals in drug development, understanding the foundational synthesis of key chemical intermediates is paramount. This in-depth technical guide illuminates the historical context and experimental underpinnings of 4,4'-Bis(2-bromoacetyl)biphenyl, a significant building block in organic synthesis.
While a singular "discovery" paper for this compound remains elusive in early 20th-century literature, its synthesis can be logically traced through a two-step pathway: the Friedel-Crafts diacetylation of biphenyl to form 4,4'-diacetylbiphenyl, followed by the subsequent dibromination of the acetyl groups. This guide presents a detailed reconstruction of this likely original synthesis route, drawing upon established historical methods for each reaction type.
The Precursor: Pioneering the Synthesis of 4,4'-Diacetylbiphenyl
The journey to this compound begins with its precursor, 4,4'-diacetylbiphenyl. This compound was first synthesized in the early 20th century through the application of the Friedel-Crafts acylation reaction to biphenyl.[1] Seminal works by Morgan and Walls in 1931 and later by Long and Henze in 1941 detailed reliable methods for the diacetylation of biphenyl using acetyl chloride and a Lewis acid catalyst, typically anhydrous aluminum chloride.[2]
Experimental Protocol: Friedel-Crafts Diacetylation of Biphenyl (Adapted from historical accounts)
This protocol is a composite representation of early 20th-century methods for the synthesis of 4,4'-diacetylbiphenyl.
Materials:
-
Biphenyl
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride
-
Carbon Disulfide (as solvent)
-
Ice
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
-
A solution of biphenyl in anhydrous carbon disulfide was prepared in a reaction flask equipped with a stirrer and a reflux condenser.
-
Anhydrous aluminum chloride was added to the solution, and the mixture was cooled in an ice bath.
-
Acetyl chloride, dissolved in carbon disulfide, was added dropwise to the stirred suspension.
-
After the addition was complete, the reaction mixture was gently heated and stirred for several hours to ensure the completion of the diacylation.
-
The reaction was then quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid for hydrolysis.
-
The crude solid product was collected by filtration, washed with water, and then purified by recrystallization from ethanol to yield 4,4'-diacetylbiphenyl.
The Final Step: Bromoacetylation to Yield this compound
The conversion of 4,4'-diacetylbiphenyl to the target compound involves the bromination of the methyl groups of the acetyl moieties. The historical precedent for this type of reaction is the synthesis of phenacyl bromide from acetophenone, a well-documented process in the early 20th century. This reaction typically involved the use of bromine in a suitable solvent, such as acetic acid.
Experimental Protocol: Dibromination of 4,4'-Diacetylbiphenyl (Hypothetical reconstruction based on analogous historical reactions)
This protocol is a plausible reconstruction of the original synthesis of this compound based on established historical methods for the α-bromination of aromatic ketones.
Materials:
-
4,4'-Diacetylbiphenyl
-
Bromine
-
Glacial Acetic Acid
-
50% Aqueous Ethanol (for washing)
Procedure:
-
4,4'-Diacetylbiphenyl was dissolved in glacial acetic acid in a flask.
-
A solution of bromine in glacial acetic acid was added dropwise to the stirred solution. The reaction was typically carried out at or below room temperature to control the reaction rate and minimize side reactions.
-
The reaction mixture was stirred until the color of the bromine dissipated, indicating its consumption.
-
The flask was then cooled in an ice-water bath to precipitate the crude product.
-
The solid this compound was collected by suction filtration.
-
The crude product was washed with cold 50% aqueous ethanol to remove any unreacted bromine and other impurities.
-
The final product was then dried, likely in a desiccator.
Modern Synthesis: A One-Pot Approach
For comparison, a contemporary and more direct synthesis of this compound involves a one-pot Friedel-Crafts acylation of biphenyl directly with bromoacetyl bromide in the presence of aluminum trichloride. This method offers a more streamlined approach to the target molecule.[3]
Experimental Protocol: Modern One-Pot Synthesis
Materials:
-
Biphenyl
-
Bromoacetyl Bromide
-
Aluminum Trichloride
-
Dichloromethane (as solvent)
-
Water (for washing)
Procedure:
-
Aluminum trichloride is suspended in dichloromethane and cooled to 0-10 °C.[3]
-
Bromoacetyl bromide is added dropwise to the stirred suspension while maintaining the temperature.[3]
-
A solution of biphenyl in dichloromethane is then slowly added.[3]
-
The reaction mixture is stirred for several hours at room temperature.[3]
-
The reaction is quenched with water, and the crude product is isolated.[3]
-
The crude product is then purified by washing with water and dichloromethane to yield this compound.[3]
Quantitative Data Summary
| Compound | Synthesis Method | Key Reagents | Solvent | Yield | Purity | Melting Point (°C) |
| 4,4'-Diacetylbiphenyl | Friedel-Crafts Acylation (Historical) | Biphenyl, Acetyl Chloride, AlCl₃ | Carbon Disulfide | Not specified in early literature | Sufficient for next step | 193-195 |
| This compound | Dibromination (Reconstructed Historical) | 4,4'-Diacetylbiphenyl, Bromine | Glacial Acetic Acid | Not specified | Sufficient for use | 226-227 |
| This compound | Friedel-Crafts Acylation (Modern) | Biphenyl, Bromoacetyl Bromide, AlCl₃ | Dichloromethane | 84.9%[3] | 99.4%[3] | 226-227 |
Visualizing the Synthesis Pathway
The logical progression from the starting material, biphenyl, to the final product, this compound, via the two-step historical route is depicted in the following workflow diagram.
Caption: Reconstructed historical synthesis workflow for this compound.
This technical guide provides a comprehensive overview of the discovery and plausible original synthesis of this compound, grounded in the historical context of early 20th-century organic chemistry. By understanding these foundational methods, researchers can gain a deeper appreciation for the evolution of synthetic strategies and the enduring importance of this key biphenyl derivative.
References
Methodological & Application
Application Notes and Protocols for 4,4'-Bis(2-bromoacetyl)biphenyl as a Protein Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2-bromoacetyl)biphenyl is a homobifunctional cross-linking agent used to covalently link protein molecules. This reagent is particularly useful for studying protein-protein interactions, elucidating the quaternary structure of protein complexes, and capturing transient interactions for further analysis. The two bromoacetyl groups at either end of the rigid biphenyl spacer can react with specific amino acid residues on proteins, forming stable covalent bonds. This application note provides detailed protocols and technical information for the effective use of this compound in protein cross-linking studies.
Principle of Cross-Linking
The cross-linking reaction with this compound proceeds via nucleophilic substitution. The electrophilic carbon atoms of the bromoacetyl groups are susceptible to attack by nucleophilic functional groups present on the side chains of amino acid residues. The primary targets for alkylation by bromoacetyl groups are the sulfhydryl groups of cysteine residues.[1][2][3][4][5] Under specific pH conditions, reactions with other nucleophilic residues such as the imidazole ring of histidine and the amino group of lysine can also occur, though typically at a slower rate.[2] The rigid biphenyl spacer arm imposes a defined spatial constraint between the linked residues, making this reagent a useful molecular ruler for structural studies.
Applications
-
Studying Protein-Protein Interactions: Stabilize and capture both transient and stable protein-protein interactions for identification and characterization.[6][7][8][9]
-
Probing Protein Conformation: Introduce intramolecular cross-links to provide distance constraints for protein structure modeling and to study conformational changes.[10]
-
Analysis of Protein Complexes: Elucidate the subunit arrangement and stoichiometry of multi-protein complexes.[7][10]
-
Drug Discovery: Identify and validate protein targets and study the mechanism of action of small molecules that modulate protein-protein interactions.
Quantitative Data Summary
The optimal conditions for cross-linking with this compound should be determined empirically for each specific protein system. The following table provides a summary of typical starting conditions and ranges for optimization.
| Parameter | Recommended Starting Condition | Typical Range for Optimization | Notes |
| Cross-linker Concentration | 1 mM | 0.1 - 5 mM | A 10- to 50-fold molar excess over the protein is a common starting point. |
| Protein Concentration | 1 mg/mL | 0.1 - 10 mg/mL | Higher concentrations favor intermolecular cross-linking. |
| Reaction Buffer | 50 mM HEPES, 150 mM NaCl, pH 7.5 | pH 7.0 - 8.5 | Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT). |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C - 37°C | Lower temperatures can help control the reaction rate. |
| Incubation Time | 60 minutes | 15 - 120 minutes | Shorter times may be necessary to minimize non-specific cross-linking. |
| Quenching Agent | 50 mM L-cysteine or Tris-HCl | 20 - 100 mM | Added to stop the reaction by consuming unreacted bromoacetyl groups. |
Experimental Protocols
Protocol 1: In Vitro Protein Cross-Linking
This protocol describes a general procedure for cross-linking purified proteins in solution.
Materials:
-
Purified protein sample(s)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M L-cysteine)
-
SDS-PAGE reagents and equipment
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare Protein Sample:
-
Ensure the protein sample is in a suitable reaction buffer, free of primary amines or sulfhydryl-containing reagents. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to the desired level (e.g., 1 mg/mL).
-
-
Prepare Cross-linker Stock Solution:
-
Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Cross-Linking Reaction:
-
Add the cross-linker stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quench the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Analyze Cross-Linked Products by SDS-PAGE:
-
Mix an aliquot of the quenched reaction with SDS-PAGE sample loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining. The formation of higher molecular weight bands indicates successful cross-linking.
-
Protocol 2: Identification of Cross-Linked Residues by Mass Spectrometry
This protocol outlines the workflow for identifying the specific amino acid residues involved in the cross-link using mass spectrometry.
Materials:
-
Cross-linked protein sample from Protocol 1
-
Denaturing and reducing agents (e.g., Urea, DTT)
-
Alkylating agent (e.g., Iodoacetamide)
-
Proteolytic enzyme (e.g., Trypsin)
-
LC-MS/MS system
-
Cross-linking analysis software (e.g., pLink, MaxLynx, Xi)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked protein sample in 8 M urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteine residues with iodoacetamide to prevent disulfide scrambling.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Add trypsin and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptide mixture using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Use specialized cross-linking software to search the MS/MS data against the protein sequence(s) to identify the cross-linked peptides and the specific residues involved.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 5. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical cross-linking for protein-protein interaction studies. | Semantic Scholar [semanticscholar.org]
- 9. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Application of 4,4'-Bis(2-bromoacetyl)biphenyl in Studying Protein-Protein Interactions: A Hypothetical Application Note and Protocol
Disclaimer: Extensive literature searches did not yield specific examples of 4,4'-Bis(2-bromoacetyl)biphenyl being used as a crosslinking agent for studying protein-protein interactions. The information presented here is a hypothetical application based on the chemical properties of the molecule and established principles of protein crosslinking with bifunctional haloacetyl reagents. This document is intended to serve as a guide for researchers considering the use of similar compounds.
Application Notes
This compound is a homobifunctional crosslinking agent.[1][2] Its utility in studying protein-protein interactions would stem from its two bromoacetyl groups, which can form stable thioether bonds with sulfhydryl groups of cysteine residues on proteins.[3] At higher pH, reactivity with other nucleophilic amino acid side chains, such as those of lysine, histidine, and methionine, may also occur.[3] The rigid biphenyl spacer would provide a defined spatial constraint between the linked residues.
Mechanism of Action:
The primary reaction mechanism involves the nucleophilic attack of a deprotonated sulfhydryl group (thiolate anion) from a cysteine residue on the electrophilic carbon of the bromoacetyl group, leading to the displacement of the bromide ion and the formation of a stable thioether linkage.[3] Given that the molecule has two such reactive groups, it can covalently link two proteins that are in close proximity, effectively "freezing" a transient interaction for subsequent analysis.
Potential Applications:
-
Identification of Interacting Partners: By crosslinking a protein of interest and its binding partners, one could use techniques like immunoprecipitation followed by mass spectrometry to identify the unknown partners.
-
Mapping Protein Interfaces: The fixed distance imposed by the crosslinker can provide spatial information about the arrangement of subunits in a protein complex.
-
Stabilizing Protein Complexes: For structural studies like cryo-electron microscopy or X-ray crystallography, crosslinking can stabilize otherwise transient or flexible complexes.
Important Considerations:
-
Solubility: this compound is poorly soluble in aqueous buffers. A stock solution should be prepared in an organic solvent like DMSO or DMF and added to the protein solution with rapid mixing to avoid precipitation.[3]
-
pH of Reaction: The reaction with sulfhydryl groups is most efficient at a pH range of 7.5-8.5.[3] Below this range, the reaction is slow, and above it, the risk of non-specific reactions with other amino acid residues increases.
-
Molar Excess of Crosslinker: An appropriate molar excess of the crosslinker over the protein concentration is crucial. Too little will result in inefficient crosslinking, while too much can lead to extensive intermolecular crosslinking, protein aggregation, and non-specific modifications.[3] Optimization experiments are highly recommended.
-
Quenching the Reaction: After the desired incubation time, the reaction should be stopped by adding a quenching reagent containing a free thiol group, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume any unreacted bromoacetyl groups.[3]
Experimental Protocols
This section provides a general protocol for a hypothetical protein crosslinking experiment using a bifunctional bromoacetyl crosslinker like this compound.
Materials:
-
Purified protein sample in a suitable buffer (e.g., PBS, HEPES) at a known concentration. The buffer should be free of primary amines and thiols.
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M DTT or 1 M β-mercaptoethanol)
-
Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.5)
Protocol for In Vitro Crosslinking of Two Purified Proteins:
-
Prepare a fresh stock solution of the crosslinker: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Prepare the protein mixture: Combine the two proteins of interest in the reaction buffer at the desired molar ratio. The final protein concentration will depend on the specific interaction being studied but can range from 0.1 to 5 mg/mL.
-
Initiate the crosslinking reaction: Add the crosslinker stock solution to the protein mixture to achieve the desired final concentration. A typical starting point is a 20-50 fold molar excess of the crosslinker over the total protein concentration. It is recommended to test a range of crosslinker concentrations to find the optimal condition.
-
Incubate the reaction: Incubate the mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Gentle agitation can improve crosslinking efficiency.
-
Quench the reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15-20 minutes at room temperature.
-
Analyze the crosslinked products: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify and characterize the crosslinked species.
Data Presentation
| Parameter | Recommended Range/Value | Notes |
| Crosslinker Stock Solution | 10-50 mM in anhydrous DMSO/DMF | Prepare fresh before each use. |
| Protein Concentration | 0.1 - 5 mg/mL | Dependent on the specific proteins and their interaction affinity. |
| Reaction Buffer pH | 7.5 - 8.5 | Optimal for reaction with cysteine residues.[3] |
| Molar Excess of Crosslinker | 10:1 to 100:1 (Crosslinker:Protein) | Optimization is critical to avoid over-crosslinking and aggregation.[3] |
| Incubation Time | 30-60 min at RT or 2-4 hours at 4°C | Longer incubation times may be needed for less efficient reactions. |
| Quenching Reagent | 20-50 mM DTT or β-mercaptoethanol | Ensures that all unreacted crosslinker is inactivated.[3] |
Visualizations
Caption: A generalized workflow for an in vitro protein crosslinking experiment.
Caption: Reaction of this compound with cysteine residues on two proteins.
References
Application Notes and Protocols for In-Situ Cross-Linking with 4,4'-Bis(2-bromoacetyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2-bromoacetyl)biphenyl is a homobifunctional cross-linking reagent used to covalently link interacting proteins or to study protein conformations in their native cellular environment (in-situ). The reagent contains two bromoacetyl groups that are highly reactive towards sulfhydryl groups of cysteine residues, forming stable thioether bonds. The rigid biphenyl spacer arm provides a defined spatial constraint of approximately 14.5 Å, making it a valuable tool for probing protein-protein interactions and determining intermolecular or intramolecular distances. This document provides a detailed protocol for utilizing this compound for in-situ cross-linking experiments.
Principle of Reaction
The primary reaction mechanism involves the nucleophilic attack of the deprotonated sulfhydryl group of a cysteine residue on the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable thioether bond and the release of a bromide ion. Due to the bifunctional nature of the cross-linker, this reaction can occur at both ends, linking two cysteine residues that are within the cross-linking distance.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₂Br₂O₂ |
| Molecular Weight | 396.07 g/mol |
| Spacer Arm Length | ~14.5 Å |
| Reactive Groups | Bromoacetyl |
| Target Residues | Cysteine (Sulfhydryl group) |
| CAS Number | 4072-67-7 |
Table 2: Recommended Reaction Parameters for In-Situ Cross-Linking
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 9.0 | The reaction rate is pH-dependent, with higher pH favoring the deprotonation of the sulfhydryl group, thus increasing its nucleophilicity.[1][2] |
| Temperature | Room Temperature (20-25°C) | Incubation at room temperature is generally sufficient. Higher temperatures may increase reaction rate but can also lead to protein denaturation. |
| Incubation Time | 30 - 120 minutes | Optimal time should be determined empirically. Shorter times may be sufficient for highly proximal cysteines.[3] |
| Molar Excess of Cross-linker | 10 - 50 fold (over protein) | The optimal molar excess depends on the protein concentration and the number of accessible cysteine residues. It is recommended to perform a titration to determine the optimal ratio.[4] |
| Quenching Reagent | DTT, β-mercaptoethanol, or L-cysteine | A final concentration of 20-50 mM is typically used to quench the reaction by reacting with excess cross-linker. |
Experimental Protocols
Protocol 1: In-Situ Cross-Linking of Proteins in Cultured Cells
This protocol describes a general procedure for the in-situ cross-linking of proteins in mammalian cells.
Materials:
-
Cultured cells expressing the protein(s) of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cross-linking Buffer: PBS, pH 8.0 (or other suitable buffer, see notes)
-
This compound stock solution (10-20 mM in a water-miscible organic solvent like DMF or DMSO)
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M L-cysteine in PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS (pH 7.4).
-
Aspirate the final PBS wash completely.
-
-
Cross-Linking Reaction:
-
Add pre-warmed Cross-linking Buffer (pH 8.0) to the cells.
-
Add the this compound stock solution to the desired final concentration (start with a 10-50 fold molar excess relative to the estimated protein concentration).
-
Gently swirl the plate to ensure even distribution of the cross-linker.
-
Incubate at room temperature for 30-120 minutes with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to stop the cross-linking reaction.
-
-
Cell Lysis:
-
Aspirate the cross-linking solution.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold cell lysis buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Analysis:
-
The supernatant containing the cross-linked proteins is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Notes:
-
The choice of buffer is critical. Avoid buffers containing primary amines (e.g., Tris) or thiols, as they will react with the cross-linker. HEPES or phosphate buffers are recommended.
-
The insolubility of this compound in aqueous solutions necessitates the use of a water-miscible organic solvent for the stock solution. The final concentration of the organic solvent in the reaction should be kept low (typically <5%) to avoid protein denaturation.
-
Optimization of the cross-linker concentration and incubation time is crucial to maximize the yield of cross-linked products while minimizing non-specific cross-linking and aggregation.
Visualizations
Caption: Chemical reaction mechanism of protein cross-linking.
Caption: Experimental workflow for in-situ cross-linking.
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
Application of 4,4'-Bis(2-bromoacetyl)biphenyl in Structural Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2-bromoacetyl)biphenyl is a homobifunctional cross-linking agent with significant potential in structural biology. Its rigid biphenyl core and two cysteine-reactive bromoacetyl groups make it a valuable tool for probing protein structure, conformation, and interactions. The bromoacetyl groups specifically react with the sulfhydryl side chains of cysteine residues under mild conditions, forming stable thioether bonds. The defined spacer arm length of the biphenyl group provides distance constraints that are crucial for computational modeling and understanding the three-dimensional organization of proteins and protein complexes.
This document provides detailed application notes and protocols for the use of this compound in structural biology research.
Principle of Action
This compound acts as a molecular ruler, covalently linking two cysteine residues that are within a specific spatial proximity. The reaction proceeds via nucleophilic attack of the deprotonated sulfhydryl group (thiolate) of a cysteine residue on the electrophilic carbon of the bromoacetyl group, leading to the displacement of the bromide ion and the formation of a stable thioether linkage. Due to the presence of two reactive bromoacetyl groups, this reagent can be used for both intramolecular (within the same protein) and intermolecular (between different proteins) cross-linking.
Key Applications in Structural Biology
-
Mapping Protein Tertiary and Quaternary Structure: By identifying cross-linked cysteine residues, researchers can derive distance constraints that aid in the computational modeling and refinement of protein and protein complex structures.
-
Studying Protein-Protein Interactions: This cross-linker can "trap" transient or weak protein-protein interactions, allowing for their identification and characterization using techniques like mass spectrometry.
-
Investigating Conformational Changes: Changes in the cross-linking pattern upon ligand binding, mutation, or post-translational modification can provide insights into protein dynamics and conformational changes.
-
Validating Homology Models: Experimental distance constraints obtained from cross-linking can be used to validate and refine computationally generated protein models.
Physicochemical and Reactivity Data
| Property | Value |
| Chemical Formula | C₁₆H₁₂Br₂O₂ |
| Molecular Weight | 396.07 g/mol |
| CAS Number | 4072-67-7 |
| Appearance | Off-white to light brown solid |
| Spacer Arm Length | ~14 Å (estimated based on the biphenyl structure) |
| Reactive Groups | Bromoacetyl |
| Target Functional Group | Sulfhydryl (-SH) of Cysteine residues |
| Reaction pH | 7.5 - 8.5 |
| Bond Formed | Thioether |
Experimental Protocols
Protocol 1: Intramolecular Cross-Linking of a Monomeric Protein
This protocol describes the intramolecular cross-linking of a purified protein containing multiple cysteine residues to study its tertiary structure.
Materials:
-
Purified protein of interest (with at least two cysteine residues)
-
This compound (dissolved in a minimal amount of DMSO or DMF to prepare a 10-50 mM stock solution)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Reducing Agent (optional): 10 mM Dithiothreitol (DTT) or 5 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 50 mM L-cysteine or 100 mM Tris-HCl, pH 8.0
-
SDS-PAGE analysis equipment
-
Mass spectrometer (for identification of cross-linked peptides)
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be accessible for cross-linking, reduce them by incubating with DTT or TCEP for 1 hour at 37°C.
-
Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
Cross-Linking Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration sufficient to react with the excess cross-linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Analysis of Cross-Linking:
-
Analyze the reaction products by SDS-PAGE. Intramolecularly cross-linked proteins may show a slight shift in mobility compared to the unmodified protein.
-
For identification of cross-linked sites, proceed with in-gel or in-solution digestion of the protein (e.g., with trypsin), followed by LC-MS/MS analysis.
-
Protocol 2: Intermolecular Cross-Linking of a Protein Complex
This protocol is designed to identify interacting partners in a protein complex.
Materials:
-
Purified protein complex or cell lysate containing the target proteins
-
All other reagents as listed in Protocol 1
Procedure:
-
Sample Preparation:
-
Prepare the purified protein complex at a concentration of 1-2 mg/mL in the Reaction Buffer. For cell lysates, ensure the total protein concentration is in a suitable range (e.g., 2-5 mg/mL).
-
-
Cross-Linking Reaction:
-
Add the this compound stock solution to the sample. A titration of the cross-linker concentration is recommended to optimize for intermolecular cross-links while minimizing non-specific aggregation.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Analysis:
-
Quench the reaction as described in Protocol 1.
-
Analyze the cross-linked products by SDS-PAGE. Intermolecular cross-links will result in the appearance of higher molecular weight bands corresponding to the cross-linked complex.
-
Excise the new bands from the gel for in-gel digestion and mass spectrometry analysis to identify the interacting proteins and the cross-linked peptides.
-
Data Presentation
The primary quantitative data from a cross-linking experiment coupled with mass spectrometry is the identification of cross-linked peptide pairs. This data provides direct evidence of spatial proximity between the modified cysteine residues.
Table 1: Hypothetical Cross-Linking Data for Protein 'X'
| Cross-link ID | Peptide 1 Sequence | Cys Position 1 | Peptide 2 Sequence | Cys Position 2 | Inferred Distance (Å) |
| XL-01 | ...VC GTE... | 54 | ...AYC LMP... | 128 | ~14 |
| XL-02 | ...FC NTR... | 89 | ...IWC QPL... | 210 | ~14 |
Table 2: Hypothetical Intermolecular Cross-Linking Data for Protein 'A' and Protein 'B'
| Cross-link ID | Protein 1 | Peptide 1 Sequence | Cys Position 1 | Protein 2 | Peptide 2 Sequence | Cys Position 2 |
| AB-XL-01 | Protein A | ...GC WVL... | 78 | Protein B | ...SC KFD... | 45 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway where Protein A and B interaction can be studied using this compound.
Experimental Workflow Diagram
Application Notes and Protocols for the Use of 4,4'-Bis(2-bromoacetyl)biphenyl in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2-bromoacetyl)biphenyl is a homobifunctional cross-linking reagent that specifically targets the sulfhydryl groups of cysteine residues. Its rigid biphenyl core makes it a valuable tool for introducing distance constraints in structural biology studies, aiding in the determination of protein conformation and the identification of spatially proximal cysteine residues within a protein or between interacting proteins. The bromoacetyl functional groups react with free sulfhydryls via an alkylation reaction, forming stable thioether bonds. This application note provides a detailed protocol for the use of this compound in sample preparation for mass spectrometry-based protein analysis.
The workflow involves the reduction of native disulfide bonds to free sulfhydryl groups, followed by the cross-linking reaction. Subsequent proteolytic digestion generates a mixture of peptides, including non-cross-linked, loop-linked (intramolecularly cross-linked), and inter-linked (intermolecularly cross-linked) peptides. These species can then be identified and characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing insights into the three-dimensional structure of proteins and protein complexes.
Key Applications
-
Structural Proteomics: Probing protein topology by identifying spatially close cysteine residues.
-
Protein-Protein Interaction Studies: Identifying interaction interfaces and mapping the proximity of cysteine residues between binding partners.
-
Conformational Change Analysis: Detecting changes in protein structure upon ligand binding or post-translational modification by comparing cross-linking patterns.
Chemical Properties and Reaction Scheme
-
Chemical Name: this compound
-
Molecular Formula: C₁₆H₁₂Br₂O₂
-
Molecular Weight: 396.08 g/mol
-
Reactive Groups: Bromoacetyl groups
-
Target Residues: Cysteine (sulfhydryl group)
The reaction proceeds via nucleophilic substitution, where the thiol group of a cysteine residue attacks the carbon atom of the bromoacetyl group, displacing the bromide and forming a stable thioether linkage.
Data Presentation: Quantitative Parameters for Cross-Linking
The following table summarizes key quantitative data and recommended starting concentrations for cross-linking experiments using this compound. Optimization of these parameters is recommended for each specific protein system.
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1-10 µM | Higher concentrations can favor intermolecular cross-linking. |
| Cross-linker Stock Solution | 10-20 mM in DMF or DMSO | Prepare fresh before use. |
| Molar Excess of Cross-linker | 10-50 fold over protein | The optimal ratio should be determined empirically. |
| Reaction pH | 7.5 - 8.5 | Reaction is more efficient at a slightly alkaline pH. |
| Reaction Temperature | 20-25°C (Room Temperature) | |
| Reaction Time | 1 - 2 hours | |
| Quenching Reagent | L-cysteine or 2-mercaptoethanol | |
| Quenching Concentration | 20-50 mM | |
| Mass Shift (Monolink) | 156.99 Da | Mass of one bromoacetyl group minus HBr. |
| Mass Shift (Cross-link) | 313.98 Da | Mass of the cross-linker minus 2 HBr. |
Experimental Protocols
I. Protein Sample Preparation (Reduction of Disulfide Bonds)
It is critical to ensure that the cysteine residues intended for cross-linking are in a reduced state.
-
Dissolve the protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add a reducing agent , such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate the mixture at 37°C for 1 hour to ensure complete reduction of all disulfide bonds.
-
Remove the reducing agent using a desalting column or dialysis to prevent interference with the cross-linking reaction.
II. Cross-Linking Protocol
-
Prepare the Cross-linker Stock Solution: Prepare a 10-20 mM stock solution of this compound in a water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Adjust the pH: Ensure the pH of the reduced protein solution is between 7.5 and 8.5.
-
Initiate the Cross-Linking Reaction: Add the this compound stock solution to the protein sample to achieve the desired final molar excess (a 10- to 50-fold molar excess is a good starting point).
-
Incubate: Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle agitation.
-
Quench the Reaction: Stop the reaction by adding a low molecular weight thiol-containing compound, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 20-50 mM. This will react with any unreacted bromoacetyl groups.
III. Sample Preparation for Mass Spectrometry
-
Alkylation of Remaining Free Cysteines: To prevent the reformation of disulfide bonds and to cap any un-cross-linked cysteine residues, add an alkylating agent like iodoacetamide (IAM) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Proteolytic Digestion:
-
Perform a buffer exchange to a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Add a protease, such as trypsin, at a 1:20 to 1:50 (protease:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid to a final concentration of 0.1-1%.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other impurities.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
IV. LC-MS/MS Analysis
-
Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Utilize specialized software for the identification of cross-linked peptides. The software should be capable of searching for pairs of peptides linked by the mass of the this compound cross-linker (313.98 Da).
Visualizations
Caption: Experimental workflow for cysteine cross-linking using this compound.
Signaling Pathway Diagram (Illustrative Example)
In the context of studying a signaling pathway, this compound can be used to capture protein-protein interactions. For example, to investigate the interaction between a kinase and its substrate, where both proteins have proximal cysteine residues at their interaction interface.
Caption: Use of cross-linking to study a kinase-substrate interaction.
The Role of 4,4'-Bis(2-bromoacetyl)biphenyl in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4,4'-Bis(2-bromoacetyl)biphenyl is a versatile bifunctional electrophilic reagent that serves as a critical intermediate in the synthesis of a range of pharmaceutical compounds. Its rigid biphenyl core and two reactive bromoacetyl groups allow for the construction of complex molecular architectures, making it a valuable tool in drug discovery and development. This document provides detailed application notes and protocols for the use of this compound in the synthesis of antiviral agents and kinase inhibitors, and as a protein crosslinking agent.
Application 1: Intermediate in the Synthesis of Daclatasvir, an HCV NS5A Inhibitor
This compound is a key starting material for the synthesis of Daclatasvir, a potent direct-acting antiviral agent used in the treatment of Hepatitis C virus (HCV) infection.[1][2] Daclatasvir functions by inhibiting the HCV non-structural protein 5A (NS5A), which is essential for viral RNA replication and virion assembly.[1][3][4][5] The synthesis of the core scaffold of Daclatasvir relies on the reaction of this compound with two equivalents of an amino acid derivative.
Signaling Pathway of Daclatasvir
Daclatasvir targets the HCV NS5A protein, disrupting its function in the viral replication cycle. By binding to the N-terminus of NS5A, Daclatasvir prevents the formation of the viral replication complex and inhibits the assembly of new viral particles.[1][5][6] This dual mechanism of action leads to a rapid decline in HCV RNA levels in patients.[6]
Experimental Protocol: Synthesis of a Daclatasvir Precursor
This protocol describes the initial step in the synthesis of the Daclatasvir scaffold, involving the reaction of this compound with an N-protected amino acid.
Materials:
-
This compound
-
N-(tert-butoxycarbonyl)-L-proline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Toluene
-
Ammonium acetate (NH₄OAc)
-
Benzene
Procedure:
-
Alkylation:
-
To a suspension of this compound (1.0 eq) in acetonitrile, add N-(tert-butoxycarbonyl)-L-proline (2.0 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Add toluene and water to the reaction mixture and separate the organic layer.
-
Concentrate the organic layer under reduced pressure to obtain the crude diester product.
-
-
Cyclization:
-
Dissolve the crude diester from the previous step in benzene.
-
Add ammonium acetate (excess) to the solution.
-
Reflux the mixture for several hours until the cyclization is complete (monitor by TLC).
-
After cooling, the product will precipitate. Filter the solid and wash with a suitable solvent.
-
Dry the solid to obtain the bicyclic imidazole precursor to Daclatasvir.
-
Quantitative Data:
| Parameter | Value | Reference |
| Purity of this compound | >98.0% (HPLC) | [2] |
| Molar Ratio (Biphenyl:Proline:Base) | 1 : 2 : 2 | General Stoichiometry |
| Reaction Solvent | Acetonitrile | |
| Cyclization Reagent | Ammonium Acetate |
Application 2: Synthesis of Bis(1,2,4-triazolo[3,4-b][1][4][5]thiadiazines) as Potential Kinase Inhibitors
The bromoacetyl groups of this compound can react with dinucleophiles to form heterocyclic systems. One such application is the synthesis of bis(1,2,4-triazolo[3,4-b][1][4][5]thiadiazines), which have shown potential as kinase inhibitors, particularly targeting enzymes like PARP-1 and EGFR involved in cancer progression.[7]
Experimental Workflow: Synthesis of Bis-triazolothiadiazines
Representative Experimental Protocol
This protocol is adapted from the synthesis of similar bis-heterocyclic compounds.[7][8][9][10]
Materials:
-
This compound
-
4-amino-5-substituted-4H-1,2,4-triazole-3-thiol
-
Absolute Ethanol
-
Triethylamine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the respective 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (2.0 eq) in absolute ethanol.
-
Add a catalytic amount of triethylamine to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., DMF/Ethanol) to yield the pure bis(1,2,4-triazolo[3,4-b][1][4][5]thiadiazine).
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Biphenyl:Triazole) | 1 : 2 | [7] |
| Reaction Solvent | Absolute Ethanol | [7][9] |
| Catalyst | Triethylamine | [8] |
| Reaction Time | 6-8 hours | [9] |
Application 3: Synthesis of Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitors
The electrophilic nature of the carbonyl carbons in this compound allows for its use in the synthesis of various heterocyclic scaffolds with potential as kinase inhibitors. Pyrrolo[2,3-d]pyrimidines are a class of compounds known to inhibit various kinases, including EGFR, which is often implicated in non-small cell lung cancer (NSCLC).[11] A synthetic strategy can be envisioned where this compound is used to construct a bis-pyrrolo[2,3-d]pyrimidine derivative.
Representative Experimental Protocol
This protocol is a representative example based on the synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives from α-haloketones.
Materials:
-
This compound
-
2,4-diamino-6-hydroxypyrimidine
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
Procedure:
-
To a solution of 2,4-diamino-6-hydroxypyrimidine (2.0 eq) in DMF, carefully add sodium hydride (2.0 eq) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired bis-pyrrolo[2,3-d]pyrimidine.
Quantitative Data:
| Parameter | Value | Reference (Adapted from) |
| Molar Ratio (Biphenyl:Pyrimidine) | 1 : 2 | General Stoichiometry |
| Base | Sodium Hydride | General Procedure |
| Solvent | DMF | General Procedure |
| Reaction Temperature | 0 °C to Room Temperature | General Procedure |
Application 4: Use as a Homobifunctional Crosslinking Agent
The two reactive bromoacetyl groups of this compound make it a suitable homobifunctional crosslinking agent. It can react with nucleophilic side chains of amino acids, primarily the sulfhydryl groups of cysteine residues, to form stable thioether bonds. This property can be exploited to study protein-protein interactions, protein conformation, and to stabilize protein complexes.
Logical Workflow for Protein Crosslinking
References
- 1. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daclatasvir inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Modeling shows that the NS5A inhibitor daclatasvir has two modes of action and yields a shorter estimate of the hepatitis C virus half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Breast Cancer Potency of Mono- and Bis-(pyrazolyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) Derivatives as EGFR/CDK-2 Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Novel Bis[1, 2, 4]triazolo[3, 4-b][1, 3, 4]thiadiazine Derivatives for Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Labeling of Proteins with 4,4'-Bis(2-bromoacetyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2-bromoacetyl)biphenyl is a homobifunctional cross-linking reagent used for the covalent labeling of proteins. Its structure features a rigid biphenyl core with two reactive bromoacetyl groups at opposite ends. These bromoacetyl moieties are electrophilic and readily react with nucleophilic side chains of amino acids, exhibiting a strong preference for the thiol group of cysteine residues under physiological conditions. This reaction, an SN2-type nucleophilic substitution, results in the formation of a stable thioether bond.
The bifunctional nature of this compound makes it a valuable tool for studying protein structure and protein-protein interactions.[1] It can be used to introduce intramolecular cross-links within a single polypeptide chain to probe its tertiary structure or intermolecular cross-links between different protein subunits to investigate their quaternary structure and interaction interfaces. The rigid biphenyl spacer provides a defined spatial constraint, making it a useful "molecular ruler" for estimating distances between the cross-linked residues.[1]
Principle of Covalent Labeling
The primary mechanism of action for this compound involves the alkylation of nucleophilic amino acid residues. The bromoacetyl group is an effective electrophile that reacts with the thiolate anion of cysteine residues. The reaction proceeds optimally at a pH slightly above the pKa of the cysteine thiol group (around 8.3), where a significant portion of the thiols are deprotonated and thus more nucleophilic. While cysteine is the primary target, side reactions with other nucleophilic residues like histidine, lysine, and methionine can occur, particularly at higher pH or with prolonged incubation times.
The outcome of the cross-linking reaction (intramolecular vs. intermolecular) is largely dependent on the protein concentration and the molar ratio of the cross-linker to the protein. Low protein concentrations and lower molar excess of the reagent tend to favor intramolecular cross-linking, while higher concentrations promote intermolecular cross-linking between protein molecules.
Data Presentation
Reagent Specifications and Reaction Parameters
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 4072-67-7 |
| Molecular Weight | 396.08 g/mol |
| Reactive Groups | Bromoacetyl |
| Target Residues | Cysteine (primary), Histidine, Lysine, Methionine (secondary) |
| Spacer Arm Length | ~14 Å (estimated based on bond lengths of the biphenyl and acetyl groups) |
| Reaction pH | 7.5 - 8.5 |
| Typical Molar Excess | 10-50 fold molar excess over protein (optimize for specific application) |
| Reaction Time | 30 minutes to 2 hours at room temperature (optimization required) |
| Quenching Reagent | Dithiothreitol (DTT), β-mercaptoethanol, or L-cysteine |
Mass Spectrometry Data Interpretation
| Analysis Type | Expected Mass Shift | Information Gained |
| Intact Protein (MS) | + 315.92 Da (for intramolecular cross-link, M + C16H10O2) | Confirmation of covalent modification, stoichiometry of labeling. |
| Peptide Mapping (LC-MS/MS) | Mass of cross-linked peptides = (Mass of Peptide 1 + Mass of Peptide 2 + 315.92 Da) | Identification of specific cross-linked residues, providing distance constraints. |
| Monolink | + 157.96 Da per modified cysteine (M + C8H5OBr - HBr) | Indicates a cysteine residue has reacted with only one arm of the cross-linker. |
Note: The mass shift for a successful cross-link is the mass of the biphenyl-diacetyl portion (C16H10O2), as two molecules of HBr are eliminated.
Experimental Protocols
General Protocol for Protein Cross-Linking
This protocol provides a general guideline for cross-linking a purified protein with this compound. Optimization of protein concentration, reagent molar excess, and incubation time is crucial for each specific protein and experimental goal.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.5-8.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent stock solution (e.g., 1 M DTT or 1 M L-cysteine)
-
SDS-PAGE reagents
-
Mass spectrometer for analysis
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is free of any thiol-containing reagents from purification (e.g., DTT or β-mercaptoethanol). This can be achieved by dialysis or using a desalting column.
-
Adjust the protein concentration. For intramolecular cross-linking, a lower concentration (e.g., 0.1-1 mg/mL) is recommended. For intermolecular cross-linking, a higher concentration (e.g., >2 mg/mL) may be required.
-
-
Reagent Preparation:
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh before each experiment to avoid hydrolysis.
-
-
Cross-Linking Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 10:1, 25:1, or 50:1 reagent:protein).
-
Gently mix immediately after adding the cross-linker.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The optimal time should be determined empirically.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent to a final concentration of 10-50 mM to consume any unreacted bromoacetyl groups. For example, add DTT to a final concentration of 20 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Analysis:
-
The extent of cross-linking can be initially assessed by SDS-PAGE. Intermolecular cross-linking will result in higher molecular weight bands (dimers, trimers, etc.), while intramolecular cross-linking may cause a slight shift in mobility.
-
For detailed analysis, proceed to mass spectrometry.
-
Protocol for Mass Spectrometry Analysis of Cross-Linked Proteins
Procedure:
-
Sample Preparation:
-
After the quenching step, remove excess cross-linker and quenching reagent by protein precipitation (e.g., with acetone or TCA), dialysis, or using a spin desalting column.
-
-
Intact Protein Analysis (Optional):
-
Analyze the desalted, labeled protein by LC-MS.
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the unmodified and modified protein species. This will confirm covalent modification.
-
-
Peptide Mapping (Bottom-up Proteomics):
-
Reduction and Alkylation: Reduce the disulfide bonds of the cross-linked protein (e.g., with 10 mM DTT at 56°C for 30 minutes) and alkylate the free cysteines that were not involved in the cross-link (e.g., with 55 mM iodoacetamide in the dark at room temperature for 20 minutes). This step is crucial to prevent disulfide bond scrambling.
-
Proteolytic Digestion: Digest the protein into peptides using a protease such as trypsin. A typical protocol involves incubating the protein with trypsin (e.g., at a 1:50 enzyme:protein ratio) overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data for cross-linked peptides. The software will look for pairs of peptides whose combined mass corresponds to the mass of the two peptides plus the mass of the cross-linker minus two molecules of HBr. The fragmentation spectra of the cross-linked peptides are then used to confirm their sequences and the site of modification.
-
Visualizations
Reaction Mechanism
Caption: Reaction of this compound with two cysteine residues.
Experimental Workflow
Caption: Workflow for protein cross-linking and mass spectrometry analysis.
Application in Studying Protein-Protein Interactions
Caption: Using the cross-linker to capture the interaction between Protein A and B.
References
Application Notes and Protocols for Cellular Cross-Linking Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular cross-linking is a powerful technique used to capture and stabilize transient and weak interactions between molecules within their native cellular environment. This method covalently links interacting molecules, such as proteins with other proteins, DNA, or RNA, allowing for their subsequent isolation and identification.[1][2][3] These "snapshots" of molecular interactions are invaluable for elucidating protein complex composition, mapping interaction networks, and understanding dynamic cellular processes.[1][4] The applications of cellular cross-linking are vast, ranging from fundamental structural biology to drug discovery and development.[2] This document provides detailed protocols for in vivo and in vitro cellular cross-linking, with a focus on protein-protein and protein-DNA interactions, and outlines downstream analysis methodologies.
Key Principles of Cellular Cross-Linking
Chemical cross-linking utilizes reagents with two or more reactive groups that can form covalent bonds with specific functional groups on amino acids (e.g., primary amines on lysine residues) or nucleic acids.[2][3] The choice of cross-linker is critical and depends on the specific application, including the desired spacer arm length and the target functional groups.[3][5] The general workflow involves introducing the cross-linking agent to cells or cellular extracts, allowing the reaction to proceed for a defined period, quenching the reaction to prevent excessive cross-linking, and then lysing the cells to extract the cross-linked complexes for downstream analysis.[6][7]
Experimental Design Considerations
Successful cross-linking experiments require careful optimization of several parameters to ensure efficient capture of specific interactions while minimizing non-specific cross-linking and artifacts.[8] Key considerations include:
-
Choice of Cross-linker: The selection of the cross-linking agent is paramount. Factors to consider include the length of the spacer arm, the reactive groups it targets, and its cell permeability.[3][5] Formaldehyde is a commonly used zero-length cross-linker for protein-DNA and protein-protein interactions, while NHS esters like DSS and BS3 are homobifunctional cross-linkers that target primary amines.[3][6]
-
Cross-linker Concentration: The concentration of the cross-linker must be empirically determined. Insufficient concentrations may lead to low yields of cross-linked complexes, while excessive concentrations can result in the formation of large, insoluble aggregates and non-specific cross-linking.[8][9]
-
Incubation Time and Temperature: The duration and temperature of the cross-linking reaction directly impact the extent of cross-linking. Shorter incubation times are often preferred to capture transient interactions and minimize artifacts.[8][10]
-
Quenching: A quenching reagent is added to terminate the cross-linking reaction by reacting with any excess cross-linker.[7] Common quenching agents include glycine or Tris for formaldehyde and amine-containing buffers for NHS-ester cross-linkers.[6][7]
-
Controls: Appropriate controls are essential for data interpretation. These include non-cross-linked samples to assess background levels and the use of non-specific antibodies in immunoprecipitation steps.
In Vivo Cross-Linking Workflow
In vivo cross-linking captures interactions within intact cells, providing a snapshot of molecular interactions in their native physiological context.[3]
Figure 1. A generalized workflow for in vivo cellular cross-linking experiments.
Protocol 1: In Vivo Cross-Linking of Protein-Protein Interactions using Formaldehyde
This protocol is suitable for capturing protein-protein interactions in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Formaldehyde (37% stock solution)
-
Glycine (1 M stock solution)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail
Procedure:
-
Cell Culture: Grow cells to 70-80% confluency in appropriate culture vessels.
-
Cross-linking:
-
Quenching:
-
Cell Harvesting:
-
Aspirate the quenching solution.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifugation at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cross-linked protein complexes.
-
-
Downstream Analysis: The resulting lysate can be used for downstream applications such as co-immunoprecipitation followed by Western blotting or mass spectrometry.
Protocol 2: In Vivo Cross-Linking for Chromatin Immunoprecipitation (ChIP)
This protocol is designed to cross-link proteins to DNA for subsequent analysis by ChIP.[10]
Materials:
-
Cultured mammalian cells
-
Formaldehyde (37% stock solution)
-
Glycine (1.25 M stock solution)
-
PBS, ice-cold
-
Cell Lysis Buffer (containing protease inhibitors)
-
Nuclear Lysis Buffer (containing protease inhibitors)
-
Sonicator
Procedure:
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1%.[6] For a 10 cm plate with 10 mL of medium, add 270 µL of 37% formaldehyde.[11]
-
Incubate for 10 minutes at room temperature with gentle swirling.[6][11] Cross-linking time can be optimized and may be longer for transcription factors (up to 30 minutes).[10]
-
-
Quenching:
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and pellet by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Pellet the nuclei and resuspend in Nuclear Lysis Buffer.
-
-
Chromatin Shearing:
-
Shear the chromatin by sonication to an average size of 200-1000 bp.[11] The sonication conditions must be optimized for the specific cell type and instrument.
-
-
Downstream Analysis: The sheared chromatin is now ready for immunoprecipitation with an antibody against the protein of interest.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for cellular cross-linking experiments. These values should be used as a starting point and optimized for each specific experimental system.
Table 1: Common In Vivo Cross-linking Reagents and Conditions
| Cross-linker | Target | Typical Concentration | Incubation Time | Quenching Reagent |
| Formaldehyde | Primary amines, hydroxyls, thiols | 0.5 - 2% | 5 - 30 min | Glycine, Tris |
| DSS (disuccinimidyl suberate) | Primary amines | 1 - 2 mM | 30 min | Tris, Lysine |
| BS3 (bis(sulfosuccinimidyl) suberate) | Primary amines | 1 - 2 mM | 30 min | Tris, Lysine |
| DSG (disuccinimidyl glutarate) | Primary amines | 1 mM | 10 min | Tris, Lysine |
Table 2: Chromatin Immunoprecipitation (ChIP) Parameters
| Parameter | Recommended Range | Notes |
| Cell Number | 1x10^6 - 1x10^7 cells per IP | More cells may be needed for low-abundance proteins.[6] |
| Formaldehyde Concentration | 1% | Can be optimized between 0.5% and 2%. |
| Cross-linking Time | 10 - 15 min | Longer times may be required for some transcription factors.[10] |
| Glycine Quenching | 125 mM | 5-minute incubation.[7] |
| Chromatin Fragment Size | 200 - 1000 bp | Optimized by sonication.[11] |
Downstream Analysis: Signaling Pathway Example
Cross-linking experiments are often employed to study signaling pathways. For example, to investigate the interactions of a receptor tyrosine kinase (RTK) upon ligand binding.
Figure 2. A simplified RTK signaling pathway where cross-linking can capture the interaction between the activated receptor and an adaptor protein.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Cellular Cross-linking
| Issue | Potential Cause | Suggested Solution |
| Low yield of cross-linked complexes | Insufficient cross-linker concentration or incubation time. | Optimize cross-linker concentration and incubation time.[12] |
| Protein of interest is not in a complex. | Confirm protein interactions using an alternative method. | |
| Antibody epitope is masked by cross-linking. | Use a different antibody targeting a different epitope.[8] | |
| High background/non-specific cross-linking | Excessive cross-linker concentration or incubation time. | Reduce cross-linker concentration and/or incubation time.[8] |
| Inefficient quenching. | Ensure quenching reagent is fresh and used at the correct concentration. | |
| Inadequate washing steps during immunoprecipitation. | Increase the number and stringency of wash steps.[10] | |
| Formation of large, insoluble aggregates | Over-cross-linking. | Decrease cross-linker concentration and/or incubation time.[13] |
| High cell density. | Perform cross-linking on a lower density of cells.[12] |
Conclusion
Cellular cross-linking is a versatile and indispensable tool in modern biological research and drug development. The protocols and guidelines presented here provide a solid foundation for designing and executing successful cross-linking experiments. Careful optimization of key parameters and the inclusion of appropriate controls are critical for obtaining reliable and reproducible data that can illuminate the intricate web of molecular interactions that govern cellular function.
References
- 1. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Cross-Linking and Cell Harvesting [protocols.io]
- 6. cusabio.com [cusabio.com]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 8. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iscrm.uw.edu [iscrm.uw.edu]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,4'-Bis(2-bromoacetyl)biphenyl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2-bromoacetyl)biphenyl is a versatile bifunctional building block in organic chemistry, prized for its reactivity in constructing complex molecular architectures. Its symmetrical structure, featuring two reactive α-bromoacetyl groups attached to a rigid biphenyl core, makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds, polymers, and pharmacologically active molecules. The electrophilic nature of the carbon atoms adjacent to the carbonyl groups allows for facile nucleophilic substitution reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various derivatives, with a focus on heterocyclic compounds with potential therapeutic applications.
Key Applications
This compound serves as a crucial intermediate in several key areas of chemical synthesis:
-
Heterocyclic Synthesis: It is extensively used in the construction of bis-heterocyclic systems such as bis-thiazoles, bis-imidazoles, and bis-quinoxalines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
-
Pharmaceuticals: This compound is a key intermediate in the synthesis of various pharmaceuticals. Notably, it is employed in the synthetic pathway of Daclatasvir, a potent antiviral drug used for the treatment of Hepatitis C.[1][2]
-
Polymer Chemistry: The bifunctional nature of this compound allows it to act as a crosslinking agent or a monomer in the production of novel polymers with enhanced thermal and mechanical properties.[3]
-
Material Science: It is used in the development of organic materials for applications in electronics and photonics, including the synthesis of diagnostic probes and labeling agents for imaging techniques.[3]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 4072-67-7 | [3] |
| Molecular Formula | C₁₆H₁₂Br₂O₂ | [4] |
| Molecular Weight | 396.07 g/mol | [4] |
| Appearance | Off-white to light brown solid | [5] |
| Melting Point | 226-227 °C | [5] |
| Boiling Point | 464.8 ± 30.0 °C (Predicted) | [5] |
| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via a Friedel-Crafts acylation of biphenyl.
Reaction Scheme:
Materials:
-
Biphenyl (1.0 equiv)
-
Bromoacetyl bromide (2.4 equiv)
-
Aluminum trichloride (AlCl₃) (2.9 equiv)
-
Dichloromethane (DCM)
-
n-Heptane
-
Water
Procedure:
-
To a reaction flask, add aluminum trichloride (2.9 equiv) and dichloromethane.
-
Cool the mixture to 0-10 °C with stirring.
-
Slowly add bromoacetyl bromide (2.4 equiv) dropwise, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, continue stirring for 10-30 minutes.
-
Slowly add a solution of biphenyl (1.0 equiv) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours.
-
Add n-heptane and heat the mixture to reflux for 4-5 hours, during which a large amount of product will precipitate.
-
Cool the mixture to room temperature and continue stirring for 3-5 hours.
-
Filter the crude product and wash it with water.
-
To purify, suspend the crude product in dichloromethane, stir for 1-2 hours at room temperature, and filter.
-
Dry the purified product under vacuum at 70 °C.
Quantitative Data:
| Product | Yield | Purity |
| This compound | 84.9% | 99.4% |
Reference for Protocol 1 and Data Table:[5][6]
Protocol 2: Synthesis of Bis-Thiazole Derivatives
This protocol details the synthesis of bis-thiazole compounds via the Hantzsch thiazole synthesis, reacting this compound with a thioamide. This class of compounds has shown potential as anticancer agents.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Substituted Thioamide (e.g., thiourea, phenylthiourea) (2.0 equiv)
-
Ethanol
-
Triethylamine (catalyst)
Procedure:
-
Dissolve this compound (1.0 equiv) and the substituted thioamide (2.0 equiv) in ethanol in a round-bottom flask.
-
Add a catalytic amount of triethylamine to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/ethanol) to obtain the pure bis-thiazole derivative.
Expected Products and Characterization:
The specific structure of the final product will depend on the thioamide used. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure.
Biological Activity Data of Bis-Thiazole Derivatives:
Several bis-thiazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The following table summarizes the IC₅₀ values for some representative compounds.
| Compound | Cell Line | IC₅₀ (µM) |
| Bis-thiazole Derivative A | MCF-7 (Breast Cancer) | 1.51 |
| Bis-thiazole Derivative B | A2780 (Ovarian Cancer) | 7.45 |
| Bis-thiazole Derivative C | Hela (Cervical Cancer) | 0.6 nM |
| Bis-thiazole Derivative D | KF-28 (Ovarian Cancer) | 6 nM |
References for Biological Data:[3][5]
Protocol 3: Synthesis of Bis-Quinoxaline Derivatives
This protocol outlines a general procedure for the synthesis of bis-quinoxaline derivatives from this compound and o-phenylenediamine derivatives. These compounds are of interest for their potential applications in materials science and as pharmacological agents.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Substituted o-phenylenediamine (2.0 equiv)
-
Absolute Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the substituted o-phenylenediamine (2.0 equiv) in absolute ethanol.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from an appropriate solvent.
Expected Products and Characterization:
The structure of the resulting bis-quinoxaline will depend on the specific o-phenylenediamine used. Characterization should be performed using standard spectroscopic techniques.
Reference for general methodology:[7]
Biological Activity and Mechanism of Action
Derivatives of this compound, particularly bis-thiazoles, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][5] The proposed mechanism of action for some of these compounds involves the induction of apoptosis through the mitochondrial-dependent pathway.
Signaling Pathway Diagram:
Caption: Proposed mechanism of anticancer activity for bis-thiazole derivatives.
Experimental Workflow for Synthesis and Evaluation:
Caption: General workflow for the synthesis and evaluation of derivatives.
Conclusion
This compound is a highly valuable and versatile building block in organic and medicinal chemistry. Its ability to readily form bis-heterocyclic structures provides a straightforward route to novel compounds with significant biological potential, particularly in the development of new anticancer agents. The protocols and data presented herein offer a foundation for researchers to explore the rich chemistry of this compound and to design and synthesize new molecules with tailored properties for a variety of applications.
References
- 1. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Medicinal Chemist’s Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents | Bentham Science [benthamscience.com]
- 5. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Photoultrasound-Enhanced Continuous Flow Synthesis
For Researchers, Scientists, and Drug Development Professionals
Harnessing the Synergy of Light and Sound in Continuous Flow Chemistry for Accelerated Synthesis
The convergence of photochemistry and sonochemistry within continuous flow reactors presents a transformative approach to chemical synthesis, offering significant advantages in reaction speed, efficiency, and safety. This document provides detailed application notes and protocols for the implementation of photoultrasound-enhanced continuous flow systems, a technology poised to accelerate research and development in the pharmaceutical and fine chemical industries. By combining the precise activation energy of photons with the enhanced mass transfer and localized energy of ultrasonic cavitation, this methodology overcomes limitations of traditional batch and single-mode flow processes.
Introduction to Photoultrasound-Enhanced Continuous Flow Synthesis
Continuous flow chemistry has emerged as a powerful tool for organic synthesis, providing superior control over reaction parameters, enhanced safety, and straightforward scalability.[1] The integration of photochemical and sonochemical activation methods into these systems further amplifies their capabilities.
Photochemistry in Flow: Continuous flow photoreactors offer uniform irradiation of the reaction mixture, overcoming the light penetration issues inherent in batch reactors.[2] This leads to reduced reaction times, higher selectivity, and the ability to safely handle hazardous intermediates.[3]
Sonochemistry in Flow: The application of ultrasound in continuous flow reactors induces acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. This phenomenon generates localized hotspots of intense temperature and pressure, enhancing reaction rates and enabling novel chemical transformations.[4] Furthermore, the mechanical effects of ultrasound, such as microstreaming, improve mixing and mass transfer, particularly in heterogeneous reactions.
The Synergistic Effect: The combination of light and ultrasound in a continuous flow setup creates a synergistic effect that can lead to reaction outcomes unattainable by either method alone. Ultrasound can continuously clean and activate catalyst surfaces, prevent fouling of the reactor, and enhance the transport of reactants to the photocatalytically active sites, thereby boosting the efficiency of the photochemical process. This integrated approach is particularly beneficial for multiphasic reactions and for the synthesis of complex organic molecules.
Key Advantages of the Technology
-
Accelerated Reaction Rates: The synergistic effect of light and ultrasound significantly shortens reaction times compared to conventional methods.
-
Enhanced Yields and Selectivity: Precise control over irradiation, sonication, and residence time minimizes byproduct formation and improves product selectivity.
-
Improved Safety: The small reactor volumes in continuous flow systems mitigate the risks associated with highly exothermic or explosive reactions.
-
Facilitated Mass Transfer: Ultrasound overcomes mass transfer limitations, which is especially crucial for heterogeneous and multiphase reactions.
-
Prevention of Fouling: The mechanical agitation from sonication can prevent the buildup of solid products or byproducts on the reactor walls, ensuring consistent performance.
-
Energy Efficiency: The targeted application of energy (photons and ultrasonic waves) to the reaction medium can lead to more energy-efficient processes.
Application Example: Synthesis of Benzimidazoles
Benzimidazoles are a crucial class of heterocyclic compounds widely found in pharmaceuticals.[5] The following sections detail a protocol for their synthesis using a photoultrasound-enhanced continuous flow system, based on the principles of photocatalytic dehydrogenation and cyclization. While a direct literature example of a combined sonophotocatalytic continuous flow synthesis for this specific transformation is not available, the following protocol is a composite design based on established continuous flow photocatalytic methods for benzimidazole synthesis and the known benefits of sonication in similar systems.[6]
Experimental Protocols
A modular continuous flow system is assembled from commercially available components.[1] The core of the setup consists of a transparent reactor coil, an LED light source, and an ultrasonic transducer.
Components:
-
Pumps: Two high-pressure liquid chromatography (HPLC) or syringe pumps for precise delivery of reactant solutions.
-
T-Mixer: To ensure efficient mixing of the reactant streams before entering the reactor.
-
Reactor Coil: Perfluoroalkoxy (PFA) or fluorinated ethylene propylene (FEP) tubing (e.g., 1.0 mm inner diameter) coiled around a transparent support. The reactor volume is determined by the desired residence time and flow rate.
-
Light Source: An array of LEDs (e.g., 365 nm for UV-activated reactions or visible light LEDs depending on the photocatalyst) positioned to provide uniform irradiation to the reactor coil.
-
Ultrasonic Bath/Transducer: A laboratory ultrasonic bath or a dedicated flow cell with a piezoelectric transducer coupled to the reactor coil to apply ultrasonic energy.
-
Back Pressure Regulator (BPR): To maintain the system under pressure, preventing solvent boiling and improving the solubility of any gaseous intermediates.
-
Collection Vessel: A flask or vial to collect the product stream.
This protocol describes the photocatalytic condensation of o-phenylenediamine and benzaldehyde.
Reagents and Solutions:
-
Solution A: o-phenylenediamine (0.1 M) in a suitable solvent (e.g., acetonitrile or ethanol).
-
Solution B: Benzaldehyde (0.1 M) and a photocatalyst (e.g., a heterogeneous TiO2-based catalyst, 2 mg/mL) suspended in the same solvent.
Procedure:
-
System Preparation:
-
Assemble the continuous flow reactor as depicted in the workflow diagram.
-
Ensure the reactor coil is fully submerged in the ultrasonic bath and positioned for optimal irradiation by the LED array.
-
Fill the ultrasonic bath with water or another suitable coupling fluid.
-
Purge the system with the solvent to remove any air bubbles.
-
-
Reaction Initiation:
-
Set the desired flow rates for both pumps. For a 10 mL reactor volume and a desired residence time of 20 minutes, the total flow rate would be 0.5 mL/min (0.25 mL/min for each pump).
-
Set the back pressure regulator to the desired pressure (e.g., 10 bar).
-
Begin pumping Solution A and Solution B through the T-mixer and into the reactor coil.
-
Simultaneously, turn on the LED light source and the ultrasonic bath.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through).
-
Collect the product stream in the collection vessel.
-
-
Work-up and Analysis:
-
The collected solution is then processed to isolate the product. This may involve solvent evaporation followed by purification techniques such as column chromatography.
-
Analyze the product yield and purity using standard analytical methods (e.g., NMR, LC-MS).
-
Data Presentation
The efficacy of the photoultrasound-enhanced continuous flow method can be demonstrated by comparing its performance against other synthetic approaches. The following table presents hypothetical but realistic data for the synthesis of 2-phenyl-1H-benzo[d]imidazole to illustrate the potential advantages.
| Method | Temperature (°C) | Time | Yield (%) | Selectivity (%) |
| Batch (Thermal) | 100 | 12 h | 75 | Moderate |
| Batch (Photocatalytic) | 25 | 8 h | 80 | High |
| Continuous Flow (Photocatalytic) | 25 | 20 min | 85 | High |
| Continuous Flow (Photoultrasound) | 25 | 15 min | >95 | Excellent |
Reaction Mechanism
The synthesis of benzimidazoles in this system proceeds through a photocatalytic pathway. The exact mechanism can vary depending on the specific photocatalyst used. A generalized mechanism is illustrated below.
Role of Ultrasound in the Mechanism:
-
Enhanced Mass Transfer: Ultrasound ensures that the aldehyde, diamine, and photocatalyst are in close proximity, accelerating the reaction steps.
-
Catalyst Surface Activation: The cavitation bubbles can scrub the surface of the heterogeneous photocatalyst, removing any adsorbed intermediates or products and maintaining high catalytic activity.
-
Radical Formation: In some cases, the high temperatures and pressures within the collapsing cavitation bubbles can lead to the formation of radicals from the solvent, which can participate in and accelerate the reaction.
Conclusion
Photoultrasound-enhanced continuous flow synthesis represents a significant advancement in chemical manufacturing. By synergistically combining the benefits of light- and sound-mediated reactions in a continuous flow environment, researchers and drug development professionals can achieve faster, more efficient, and safer synthesis of valuable chemical compounds. The protocols and data presented herein provide a framework for the adoption of this powerful technology, paving the way for innovations in pharmaceutical development and fine chemical production.
References
Troubleshooting & Optimization
improving the solubility of 4,4'-Bis(2-bromoacetyl)biphenyl in buffers
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the solubility of 4,4'-Bis(2-bromoacetyl)biphenyl in aqueous buffers.
Troubleshooting Guide
This section addresses common issues encountered when attempting to dissolve this compound for experimental use.
Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
-
Cause: this compound is a hydrophobic molecule with very low intrinsic solubility in aqueous solutions. Direct addition to a buffer will almost certainly result in precipitation.
-
Solution: A co-solvent strategy is required. The compound must first be dissolved in a small volume of a water-miscible organic solvent to create a high-concentration stock solution. This stock is then added to the aqueous buffer with vigorous mixing. Dimethyl sulfoxide (DMSO) is the most common and recommended initial choice.[1][2]
Issue 2: Precipitate forms after diluting the organic stock solution into the buffer.
-
Cause A: The final concentration of the compound exceeds its solubility limit in the mixed solvent system. Even with a co-solvent, the compound has a maximum solubility.
-
Solution: Lower the final target concentration of the compound in the buffer. If a higher concentration is necessary, the percentage of the co-solvent may need to be slightly increased, but this must be balanced against the tolerance of the experimental system (e.g., cell culture).[1]
-
-
Cause B: The final concentration of the organic co-solvent is too low to maintain solubility.
-
Solution: Ensure the dilution factor is not too large. It is often better to perform serial dilutions rather than one large dilution.
-
-
Cause C: Incomplete initial dissolution. The stock solution may not have been fully dissolved before dilution.
Issue 3: Inconsistent or non-reproducible results in biological assays.
-
Cause: This can be due to incomplete or variable solubility of the compound, leading to an inaccurate final concentration in the assay.[4][5] Low solubility can lead to underestimated activity and variable data.[4][5]
-
Solution:
-
Standardize Stock Preparation: Always ensure the stock solution is fully dissolved and clear before each use. Vortex briefly before taking an aliquot.
-
Run a Vehicle Control: Always include a control group that contains the final concentration of the co-solvent (e.g., 0.5% DMSO) without the compound. This helps to isolate the effect of the compound from any potential effects of the solvent itself.[2]
-
Filter the Final Solution: If micro-precipitates are suspected, the final working solution can be filtered through a 0.22 µm syringe filter that is compatible with the solvent system.[3]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound? A1: Based on its hydrophobic biphenyl structure, the recommended starting solvent is 100% Dimethyl sulfoxide (DMSO).[1][2][6] It is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[6][7] Other potential solvents include Dimethylformamide (DMF) and ethanol.
Q2: What is the maximum concentration of DMSO that can be used in a cell-based assay? A2: This is highly dependent on the specific cell line and assay sensitivity. As a general rule, the final concentration of DMSO should be kept at or below 0.5% (v/v).[2] It is critical to include a vehicle control with the same DMSO concentration to account for any solvent-induced effects.[2]
Q3: Are there alternatives to DMSO if my experiment is sensitive to it? A3: Yes. If DMSO is not a viable option, you can explore other strategies:
-
Alternative Co-solvents: Ethanol, propylene glycol (PG), or polyethylene glycols (PEGs) can be tested.[2][8] Compatibility with your specific assay must be determined empirically.
-
Inclusion Complexation: Cyclodextrins can be used to form inclusion complexes, which have a hydrophobic interior to encapsulate the compound and a hydrophilic exterior to improve water solubility.[9]
-
Surfactants: Low concentrations of non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic compound, but this can interfere with some biological assays.
Q4: How should I store the stock solution of this compound? A4: Stock solutions in an anhydrous solvent like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles and moisture absorption.
Data Presentation: Recommended Solvent Systems
| Solvent System | Type | Recommended Stock Conc. | Max Final Conc. (Typical) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | 10 - 50 mM | ≤ 0.5% (v/v) | First choice for most applications. Can have pleiotropic effects on cells at higher concentrations.[6] |
| Dimethylformamide (DMF) | Co-solvent | 10 - 50 mM | ≤ 0.5% (v/v) | Similar to DMSO, but can be more toxic. |
| Ethanol (Absolute) | Co-solvent | 1 - 10 mM | ≤ 1.0% (v/v) | Less effective at solubilizing highly hydrophobic compounds compared to DMSO, but may be less toxic to some systems. |
| Cyclodextrins (e.g., HP-β-CD) | Complexing Agent | Variable | Assay-dependent | Forms an inclusion complex.[9] May require more optimization (e.g., molar ratios, stirring time).[2] |
Experimental Protocol: Solubilization Using a DMSO Co-Solvent
This protocol describes the standard method for preparing a working solution of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous, ACS-grade Dimethyl Sulfoxide (DMSO)
-
Sterile destination aqueous buffer (e.g., PBS, Tris-HCl)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare High-Concentration Stock Solution (e.g., 20 mM in DMSO): a. Accurately weigh a small amount of this compound (e.g., 1.98 mg). The molecular weight is ~396.07 g/mol . b. Place the weighed powder into a sterile vial. c. Calculate the volume of DMSO needed to achieve the target concentration. For 1.98 mg to make a 20 mM stock:
-
Volume (L) = Moles / Concentration (M)
-
Moles = 1.98 mg / 396,070 mg/mol = 5 x 10⁻⁶ mol
-
Volume (L) = (5 x 10⁻⁶ mol) / 0.020 mol/L = 2.5 x 10⁻⁴ L = 250 µL d. Add 250 µL of 100% DMSO to the vial. e. Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particles remain. If necessary, sonicate in a water bath for 5-10 minutes.[3]
-
-
Prepare Final Working Solution (e.g., 20 µM in Buffer): a. This step involves diluting the 20 mM stock solution 1:1000 into your final aqueous buffer. b. For a final volume of 1 mL, add 999 µL of the aqueous buffer to a new sterile tube. c. Add 1 µL of the 20 mM DMSO stock solution directly into the buffer. d. Immediately vortex the tube for 10-15 seconds to ensure rapid and uniform mixing, which minimizes the risk of precipitation. The final DMSO concentration will be 0.1%.
-
Prepare Vehicle Control: a. In a separate tube, prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of the same aqueous buffer. This solution should be used for all control/baseline measurements in your experiment.
-
Final Use: a. Use the freshly prepared working solutions immediately for the experiment to minimize the risk of degradation or precipitation over time.
Mechanism of Co-Solvency
Caption: Co-solvents reduce solution polarity, creating a more favorable environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. japer.in [japer.in]
Technical Support Center: Optimizing Reaction Conditions for 4,4'-Bis(2-bromoacetyl)biphenyl Cross-linking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4,4'-Bis(2-bromoacetyl)biphenyl as a cross-linking agent. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a homobifunctional cross-linking reagent. It is used to covalently link proteins or other molecules that are in close proximity, which is useful for studying protein-protein interactions, protein complex structures, and for stabilizing protein conjugates. The two bromoacetyl groups react primarily with sulfhydryl groups on cysteine residues.
Q2: What are the primary amino acid targets for this compound?
A2: The bromoacetyl functional groups of this compound are highly reactive towards nucleophiles. The primary targets in proteins are the sulfhydryl groups of cysteine residues, forming stable thioether bonds. Reactions can also occur with the imidazole ring of histidine and the epsilon-amino group of lysine, although generally at a slower rate and potentially requiring higher pH conditions.
Q3: What is the optimal pH for cross-linking reactions with this compound?
A3: The optimal pH for the reaction of bromoacetyl groups with sulfhydryl groups is typically in the range of 7.5 to 8.5. At this pH, the sulfhydryl group is sufficiently deprotonated to be a potent nucleophile, while minimizing the reactivity of primary amines. It is crucial to maintain a stable pH throughout the reaction, as fluctuations can affect the reaction's efficiency and specificity.
Q4: How should I prepare a stock solution of this compound?
A4: this compound has low solubility in aqueous solutions. Therefore, it is recommended to first dissolve the reagent in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. This stock solution can then be added to the aqueous reaction buffer containing the protein of interest. Ensure that the final concentration of the organic solvent in the reaction mixture is low enough (typically <10%) to not affect the protein's structure and function.
Q5: How can I quench the cross-linking reaction?
A5: The reaction can be stopped by adding a quenching reagent that contains a free sulfhydryl group. Common quenching reagents include dithiothreitol (DTT), β-mercaptoethanol, or L-cysteine at a final concentration that is in excess of the initial cross-linker concentration. These reagents will react with any unreacted bromoacetyl groups, preventing further cross-linking.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cross-linking observed | 1. Suboptimal pH: The pH of the reaction buffer may be too low, leading to protonated sulfhydryl groups that are poor nucleophiles. 2. Low reagent concentration: The molar ratio of the cross-linker to the protein may be too low. 3. Short incubation time: The reaction may not have had enough time to proceed to completion. 4. Presence of competing nucleophiles: The reaction buffer may contain components with nucleophilic groups (e.g., Tris buffer, DTT from protein purification). 5. Protein conformation: The target cysteine residues may be buried within the protein structure and inaccessible to the cross-linker. | 1. Optimize pH: Ensure the reaction buffer is between pH 7.5 and 8.5. Use a non-nucleophilic buffer such as HEPES or phosphate. 2. Increase cross-linker concentration: Titrate the molar excess of the cross-linker. Start with a 10- to 50-fold molar excess and optimize. 3. Increase incubation time: Extend the incubation period. Monitor the reaction over time to determine the optimal duration. 4. Use appropriate buffer: Use a buffer free of extraneous nucleophiles. If the protein solution contains DTT or other reducing agents, they must be removed by dialysis or desalting prior to adding the cross-linker. 5. Consider protein denaturation: Under non-denaturing conditions, only surface-accessible residues will react. Partial denaturation might be necessary to expose buried cysteines, but this could also alter the native protein interactions. |
| Protein precipitation or aggregation | 1. Poor solubility of the cross-linker: The cross-linker may be precipitating out of the aqueous solution. 2. Over-cross-linking: A high degree of intermolecular cross-linking can lead to the formation of large, insoluble aggregates. 3. Change in protein charge: Modification of amino acid residues can alter the protein's isoelectric point, leading to reduced solubility. | 1. Improve cross-linker solubility: Ensure the stock solution is fully dissolved in the organic solvent before adding it to the reaction buffer. Add the stock solution dropwise while gently vortexing the protein solution to ensure rapid mixing. 2. Reduce cross-linker concentration: Lower the molar ratio of the cross-linker to the protein. 3. Optimize reaction time: Shorten the incubation time to reduce the extent of cross-linking. |
| Non-specific cross-linking | 1. High pH: At pH values above 8.5, the reactivity of other nucleophilic residues like lysine increases, leading to less specific cross-linking. 2. High cross-linker concentration: An excessive amount of cross-linker can drive reactions with less reactive sites. | 1. Lower the pH: Perform the reaction at a pH closer to 7.5 to favor the reaction with cysteine residues. 2. Reduce cross-linker concentration: Use the lowest effective concentration of the cross-linker as determined by titration experiments. |
| Difficulty in analyzing cross-linked products by mass spectrometry | 1. Complex peptide mixture: The presence of unmodified peptides, singly modified peptides (monolinks), and cross-linked peptides complicates the analysis. 2. Difficulty in identifying cross-linked peptides: Standard database search algorithms may not be optimized for identifying peptide pairs linked by a chemical cross-linker. | 1. Enrich for cross-linked peptides: Use techniques like size-exclusion chromatography or strong cation exchange chromatography to enrich for the larger, cross-linked species. 2. Use specialized software: Employ specialized software designed for the analysis of cross-linking mass spectrometry data. These tools can handle the complexity of identifying two peptides connected by a specific cross-linker mass. |
Experimental Protocols
General Protocol for Protein Cross-linking with this compound
This is a general guideline. Optimal conditions will vary depending on the specific protein and experimental goals.
1. Materials:
-
Protein of interest in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)
-
Desalting column
2. Procedure:
-
Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (like Tris) and thiols. If necessary, perform buffer exchange using a desalting column. The protein concentration should typically be in the range of 1-5 mg/mL.
-
Cross-linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Cross-linking Reaction:
-
Add the cross-linker stock solution to the protein solution to achieve the desired final concentration. A starting point is a 20-fold molar excess of the cross-linker over the protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Removal of Excess Reagents: Remove excess cross-linker and quenching reagent using a desalting column equilibrated with the desired buffer for downstream applications.
-
Analysis: The cross-linked protein is now ready for analysis by methods such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Quantitative Data Summary
The following table summarizes key reaction parameters that should be optimized for your specific experiment.
| Parameter | Recommended Starting Range | Considerations |
| pH | 7.5 - 8.5 | Higher pH increases reactivity but may decrease specificity. |
| Buffer | HEPES, Phosphate | Avoid buffers with primary amines (e.g., Tris). |
| Cross-linker:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios increase cross-linking but also the risk of aggregation and non-specific modification. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations favor intermolecular cross-linking. |
| Incubation Temperature | Room Temperature (20-25°C) | Lower temperatures can slow down the reaction, while higher temperatures may affect protein stability. |
| Incubation Time | 30 - 60 minutes | Longer times can lead to more extensive cross-linking. |
| Quenching Reagent Concentration | 20 - 50 mM | Should be in significant excess to the cross-linker concentration. |
Visualizations
Technical Support Center: Quenching Excess 4,4'-Bis(2-bromoacetyl)biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Bis(2-bromoacetyl)biphenyl. The following information offers detailed methods for quenching excess amounts of this bifunctional alkylating agent, ensuring safe and effective deactivation after a reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching of excess this compound.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| QG-001 | Incomplete Quenching (Residual Electrophile Detected) | Insufficient amount of quenching agent. | Increase the molar excess of the quenching agent. A 5-10 fold excess is recommended. |
| Low reactivity of the quenching agent. | Switch to a more nucleophilic quenching agent (e.g., a primary amine or a thiol). | ||
| Short reaction time or low temperature. | Increase the quenching reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to ensure completion. | ||
| QG-002 | Formation of Insoluble Byproducts (Cross-linking) | The bifunctional nature of this compound allows for polymerization with the quenching agent. | Use a monofunctional quenching agent in large excess to favor the reaction at both ends of the biphenyl compound with separate quencher molecules. Add the quenching agent slowly to the reaction mixture to maintain a high local concentration of the quencher. |
| QG-003 | Exothermic Reaction Leading to Loss of Control | The reaction between the α-bromoacetyl group and the nucleophilic quenching agent can be highly exothermic. | Perform the quenching at a low temperature (e.g., 0 °C) in an ice bath. Add the quenching agent dropwise or in small portions to control the reaction rate and heat generation. Ensure efficient stirring to dissipate heat. |
| QG-004 | Side Reactions Observed (e.g., Favorskii Rearrangement) | Use of a strong, sterically hindered base as a quenching agent. | Use a less basic and more nucleophilic quenching agent. Primary or secondary amines and thiols are generally preferred over strong bases like alkoxides. |
Frequently Asked Questions (FAQs)
1. What are the most effective quenching agents for this compound?
Effective quenching agents are typically nucleophiles that readily react with the electrophilic α-carbon of the bromoacetyl groups via an SN2 reaction. Recommended quenching agents include:
-
Primary Amines: Such as n-propylamine or benzylamine, which are effective nucleophiles.
-
Secondary Amines: Such as diethylamine or piperidine, which react similarly to primary amines.
-
Thiols: Such as 1-propanethiol or benzyl mercaptan, which are excellent soft nucleophiles for reacting with the soft electrophilic carbon.[1][2]
-
Water or Alcohols: While less reactive, they can be used to hydrolyze the bromoacetyl groups, especially at elevated temperatures or with prolonged reaction times.
2. How much quenching agent should I use?
A significant molar excess of the quenching agent is recommended to ensure complete deactivation of both bromoacetyl groups and to minimize the chance of cross-linking. A 5 to 10-fold molar excess of a monofunctional quenching agent relative to the initial amount of this compound is a good starting point.
3. What is the general procedure for quenching excess this compound?
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the quenching agent (e.g., a primary amine or thiol) dropwise with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Continue stirring for an additional 1-2 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Proceed with the standard aqueous workup to remove the quenched product and excess quenching agent.
4. Can I use a base like sodium hydroxide to quench the reaction?
While strong bases can react with α-haloketones, they are generally not recommended for quenching this compound. The use of strong bases can promote side reactions, most notably the Favorskii rearrangement, which can lead to complex product mixtures.[3] It is preferable to use a nucleophile that is a weak base.
Experimental Protocols
Below are detailed experimental protocols for quenching excess this compound with different types of nucleophiles.
Protocol 1: Quenching with a Primary Amine (n-Propylamine)
| Parameter | Value |
| Molar Ratio (Quencher:Reagent) | 10:1 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1.5 - 2.5 hours |
| Solvent | Same as the reaction solvent (e.g., THF, DMF, CH₂Cl₂) |
Procedure:
-
In a well-ventilated fume hood, cool the reaction vessel containing the unreacted this compound to 0 °C with an ice bath.
-
Slowly add a 10-fold molar excess of n-propylamine to the reaction mixture via a dropping funnel over a period of 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature.
-
Continue to stir for 1-2 hours.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup.
Protocol 2: Quenching with a Thiol (1-Propanethiol)
| Parameter | Value |
| Molar Ratio (Quencher:Reagent) | 5:1 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours |
| Solvent | Same as the reaction solvent (e.g., THF, DMF, CH₂Cl₂) |
Procedure:
-
In a well-ventilated fume hood, cool the reaction vessel containing the unreacted this compound to 0 °C with an ice bath.
-
Slowly add a 5-fold molar excess of 1-propanethiol to the reaction mixture via a dropping funnel over a period of 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature.
-
Continue to stir for 30-90 minutes.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup. A basic wash (e.g., with 1M NaOH) can help remove the excess thiol.
Visualizations
Caption: General workflow for quenching excess this compound.
Caption: Troubleshooting logic for quenching this compound.
References
- 1. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
minimizing non-specific binding of 4,4'-Bis(2-bromoacetyl)biphenyl
Welcome to the technical support center for 4,4'-Bis(2-bromoacetyl)biphenyl. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve optimal results in their crosslinking experiments.
Troubleshooting Guide
High background and non-specific binding are common challenges in crosslinking experiments. This guide provides a systematic approach to identify and resolve these issues.
Problem: High Background or Multiple Non-Specific Bands on a Gel
High background can obscure the detection of specifically crosslinked products. The following workflow can help diagnose and mitigate this issue.
Figure 1. Troubleshooting workflow for high background in crosslinking experiments. This diagram outlines a step-by-step process to diagnose and resolve issues of high background and non-specific binding.
Frequently Asked Questions (FAQs)
General Properties and Reactivity
Q1: What is this compound and what is its primary application in a research setting?
This compound is a homobifunctional crosslinking agent.[1] It contains two reactive bromoacetyl groups at opposite ends of a rigid biphenyl spacer.[1] Its primary research application is to covalently link proteins or other biomolecules that are in close proximity, which is useful for studying protein-protein interactions and protein complex structures.[2]
Q2: What amino acid residues does this compound react with?
The bromoacetyl groups of this crosslinker primarily react with the sulfhydryl groups of cysteine residues through an S-alkylation reaction, forming a stable thioether bond.[3][4] At a higher pH (e.g., pH 9.0), reactivity with other nucleophilic residues such as histidine and lysine can occur, but with lower efficiency.[3][5]
Q3: How does pH affect the reactivity and specificity of this compound?
The reactivity of the bromoacetyl group is pH-dependent. At a near-neutral pH of 6.5-7.5, it shows high selectivity for cysteine residues.[3] As the pH increases to more alkaline conditions (pH 9.0 and above), the reactivity with other nucleophilic amino acids like lysine increases, which can lead to more non-specific crosslinking.[5] Therefore, controlling the pH is a critical factor in minimizing non-specific binding.
Experimental Design and Optimization
Q4: What is the optimal crosslinker-to-protein molar ratio to start with?
The optimal molar ratio is highly dependent on the specific protein system and must be determined empirically. A good starting point is to test a range of molar ratios, such as 10:1, 20:1, and 50:1 (crosslinker:protein). If your protein has many potential reactive sites, you may be able to use a lower ratio. Conversely, if reactive sites are sparse, a higher ratio may be necessary.
| Parameter | Recommended Starting Range | Considerations |
| Crosslinker:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios can increase crosslinking efficiency but also the risk of non-specific binding and protein aggregation. |
| Protein Concentration | 0.5 - 2.0 mg/mL | Higher protein concentrations can favor intermolecular crosslinking. |
| Reaction pH | 7.2 - 8.0 | A pH closer to 7.2 will favor more specific reaction with cysteine residues. |
| Reaction Temperature | 4°C or Room Temperature | Room temperature allows for a faster reaction, while 4°C provides better control. |
| Reaction Time | 30 - 60 minutes | Shorter incubation times can help to minimize non-specific crosslinking. |
Table 1. Recommended Starting Conditions for Crosslinking Experiments. These are general guidelines; optimal conditions should be determined for each specific experimental system.
Q5: What buffers are compatible with this compound crosslinking?
It is crucial to use buffers that do not contain primary amines (e.g., Tris) or sulfhydryl-containing reagents (e.g., DTT), as these will compete with the protein for reaction with the crosslinker.[6] Recommended buffers include phosphate-buffered saline (PBS) and HEPES.
Q6: How can I reduce non-specific binding during my experiment?
Several strategies can be employed to minimize non-specific binding:
-
Optimize the crosslinker-to-protein molar ratio: Use the lowest concentration of the crosslinker that provides sufficient specific crosslinking.
-
Control the reaction pH: Maintain a pH between 7.2 and 7.5 to favor reaction with cysteine residues.
-
Shorten the reaction time: A shorter incubation period can reduce the chances of non-specific reactions.
-
Use blocking agents: Pre-incubating your sample with a blocking agent can help to occupy non-specific binding sites.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% | A single purified protein, generally effective. | Can sometimes cause background with certain antibodies. |
| Non-fat Dry Milk | 2.5 - 5% | Inexpensive and readily available. | May interfere with certain detection methods (e.g., biotin-based). |
| Normal Serum | 5 - 10% | Can be highly specific for blocking certain types of non-specific binding. | More expensive than other options. |
Table 2. Common Blocking Agents to Reduce Non-Specific Binding. The choice of blocking agent should be optimized for the specific experimental system.
Quenching and Downstream Analysis
Q7: How do I stop the crosslinking reaction?
The reaction should be quenched by adding a reagent that will react with the excess crosslinker. A common quenching agent for bromoacetyl reactions is a buffer containing a high concentration of a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.[7] Alternatively, a sulfhydryl-containing reagent like 2-mercaptoethanol or DTT can be used.
Q8: What are the best methods for analyzing the crosslinked products?
The most common method for initial analysis is SDS-PAGE, which can be used to visualize the formation of higher molecular weight species corresponding to crosslinked protein complexes.[8] For more detailed analysis to identify the specific crosslinked peptides and interaction sites, mass spectrometry is the preferred method.[9][10]
Experimental Protocols
Protocol 1: General Procedure for Crosslinking a Purified Protein Complex
This protocol provides a general guideline for crosslinking a purified protein complex in solution.
-
Sample Preparation: Prepare the purified protein complex at a concentration of 0.5-2.0 mg/mL in a non-amine-containing buffer (e.g., PBS or HEPES) at a pH between 7.2 and 8.0.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 20-fold molar excess of crosslinker to protein. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked sample by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed by mass spectrometry to identify the crosslinked peptides.
Figure 2. General experimental workflow for protein crosslinking. This diagram illustrates the key steps from sample preparation to analysis in a typical crosslinking experiment.
Protocol 2: Quenching a Bromoacetyl Reaction
This protocol provides a general guideline for quenching a reaction involving a bromoacetyl compound.
-
Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the reaction vessel in an ice-water bath.
-
Prepare the Quenching Solution: Prepare a 1 M solution of Tris-HCl at pH 7.5.
-
Slow Addition of Quenching Agent: Slowly add the quenching solution to the reaction mixture with vigorous stirring.
-
Incubation: Allow the quenched reaction to incubate for at least 15 minutes at room temperature to ensure all unreacted crosslinker is deactivated.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be optimized for your specific application. Always follow appropriate laboratory safety protocols.
References
- 1. This compound | CAS#:4072-67-7 | Chemsrc [chemsrc.com]
- 2. fgsc.net [fgsc.net]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 7. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 9. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,4'-Bis(2-bromoacetyl)biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of 4,4'-Bis(2-bromoacetyl)biphenyl synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Friedel-Crafts acylation of biphenyl with bromoacetyl bromide.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. | - Reaction Time & Temperature: After the addition of reactants, ensure the mixture is stirred at room temperature for 3-5 hours. For less reactive starting materials, consider extending the reaction time and monitoring progress via TLC.[1][2] - Catalyst Activity: Use anhydrous aluminum trichloride and ensure all glassware is flame-dried to prevent moisture contamination, which can deactivate the Lewis acid catalyst. |
| Suboptimal Stoichiometry: Incorrect molar ratios of reactants and catalyst can lead to incomplete conversion or side reactions. | - A typical successful synthesis uses a stoichiometry of biphenyl (1.0 eq.), bromoacetyl bromide (2.4 eq.), and aluminum trichloride (2.9 eq.).[1][2] Adhering to these ratios is crucial for maximizing the yield of the desired bis-acylated product. | |
| Side Reactions: Polysubstitution beyond the desired 4,4'- positions or other side reactions can consume starting materials and reduce the yield of the target compound.[3] | - Controlled Addition: Slowly add the bromoacetyl bromide and the biphenyl solution at a low temperature (0-10 °C) to control the reaction rate and minimize side product formation.[1][2] | |
| Product is an Oil or Difficult to Handle | Impurities Present: The presence of unreacted starting materials or side products can prevent the product from solidifying. | - Quenching and Extraction: After the reaction, quench the mixture with ice-cold water or dilute acid. Perform an extraction with a suitable organic solvent like dichloromethane. Washing the organic layer with water and brine, followed by drying and solvent evaporation, should help in obtaining a solid crude product. |
| Low Purity of Final Product | Inefficient Purification: Simple filtration may not be sufficient to remove all impurities. | - Slurry Washing/Pulping: Suspend the crude product in water and stir for 1-2 hours, then filter. Subsequently, pulp the solid in dichloromethane, stir for 1-2 hours, and filter again to remove impurities.[1][2] - Recrystallization: For higher purity, recrystallization from a suitable solvent such as benzene can be employed.[2] |
| Reaction Stalls or is Sluggish | Poor Reagent Quality: Impurities in starting materials or solvents can interfere with the reaction. | - Reagent Purity: Use high-purity biphenyl, bromoacetyl bromide, and aluminum trichloride. Ensure solvents are anhydrous. |
| Formation of Dark Precipitate | Catalyst Degradation: In some related reactions, a black precipitate can indicate the agglomeration and deactivation of a metal catalyst. While AlCl₃ is used here, similar degradation can occur. | - Inert Atmosphere: Although not always reported for this specific synthesis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric moisture and oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield and purity for the synthesis of this compound using the aluminum trichloride-catalyzed method?
A1: With a carefully executed protocol, a yield of approximately 84.9% and a purity of 99.4% can be achieved.[1][2]
Q2: What are the critical reaction parameters to control for maximizing the yield?
A2: The most critical parameters are maintaining a low temperature (0-10 °C) during the addition of reactants, using the correct stoichiometry of reactants and catalyst, ensuring anhydrous conditions to maintain catalyst activity, and allowing for a sufficient reaction time (3-5 hours at room temperature) after the initial addition.[1][2]
Q3: My reaction mixture is very dark. Is this normal?
A3: The formation of a colored complex between the Lewis acid (AlCl₃), the acylating agent, and the aromatic substrate is typical in Friedel-Crafts reactions. However, an excessively dark or black mixture could indicate the presence of impurities or decomposition.
Q4: Are there alternative, higher-yielding methods for this synthesis?
A4: Yes, a study utilizing a photoultrasound-enhanced continuous flow reactor has reported yields up to 90.2%. This method avoids the use of large quantities of toxic bromine and can prevent pipeline blockage from insoluble product formation.[4] This approach, however, requires specialized equipment.
Q5: What are the main side products in this reaction?
A5: The primary side products can include mono-acylated biphenyl (4-(2-bromoacetyl)biphenyl) and isomers where the bromoacetyl groups are added at positions other than 4 and 4'. Polysubstitution, where more than two acyl groups are added, is also a possibility, though less likely under controlled conditions.[3]
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Biphenyl
This protocol is based on a reported high-yield synthesis.[1][2]
Materials:
-
Biphenyl
-
Bromoacetyl bromide
-
Aluminum trichloride (anhydrous)
-
Dichloromethane (anhydrous)
-
n-Heptane
-
Water
-
Ice
Procedure:
-
Catalyst and Acylating Agent Addition:
-
To a reaction flask, add aluminum trichloride (2.9 eq.).
-
Add 700 ml of dichloromethane and cool the mixture to 0-10 °C while stirring.
-
Slowly add bromoacetyl bromide (2.4 eq.) dropwise, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, continue stirring for 10-30 minutes.
-
-
Biphenyl Addition:
-
Slowly add a solution of biphenyl (1.0 eq.) in 150 ml of dichloromethane.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature with continuous stirring.
-
Stir at room temperature for 3-5 hours.
-
-
Work-up and Purification:
-
The crude product can be obtained by diafiltration.
-
Suspend the crude product in 500 ml of water and stir for 1-2 hours at room temperature, followed by diafiltration.
-
Pulp the resulting crude solid in 300 ml of dichloromethane, stir for 1-2 hours at room temperature, and filter.
-
Dry the purified product under vacuum at 70 °C.
-
Data Summary
| Parameter | Value | Reference |
| Reactant Stoichiometry | ||
| Biphenyl | 1.0 eq. | [1],[2] |
| Bromoacetyl bromide | 2.4 eq. | [1],[2] |
| Aluminum trichloride | 2.9 eq. | [1],[2] |
| Reaction Conditions | ||
| Initial Temperature | 0-10 °C | [1],[2] |
| Reaction Temperature | Room Temperature | [1],[2] |
| Reaction Time | 3-5 hours | [1],[2] |
| Yield and Purity | ||
| Yield (Batch Process) | 84.9% | [1],[2] |
| Purity (Batch Process) | 99.4% | [1],[2] |
| Yield (Flow Reactor) | up to 90.2% | [4] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Purification of 4,4'-Bis(2-bromoacetyl)biphenyl Cross-Linked Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of protein complexes cross-linked with 4,4'-Bis(2-bromoacetyl)biphenyl.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a homobifunctional cross-linking agent. It contains two reactive bromoacetyl groups attached to a rigid biphenyl spacer. Its primary application is to covalently link proteins or other biomolecules by reacting with specific amino acid residues, thereby providing spatial constraints for structural studies of protein complexes.
Q2: What amino acid residues does this compound react with?
A2: The bromoacetyl groups of this compound are highly reactive towards sulfhydryl groups (-SH) on cysteine residues, forming stable thioether bonds. While there can be some reactivity with other nucleophilic side chains like histidine and lysine at higher pH, the primary targets are cysteines.
Q3: What are the main challenges in purifying complexes cross-linked with this reagent?
A3: Common challenges include:
-
Low cross-linking efficiency: Resulting in a mixture of uncross-linked, mono-linked, and cross-linked species.
-
Protein aggregation and precipitation: The cross-linker itself is hydrophobic, which can sometimes induce aggregation.
-
Difficulty in separating different cross-linked species: The subtle differences in size and properties between uncross-linked, mono-linked, and fully cross-linked complexes can make purification challenging.
-
Hydrolysis of the cross-linker: Bromoacetyl groups can be susceptible to hydrolysis in aqueous solutions, reducing the efficiency of the cross-linking reaction.
Q4: What purification techniques are most suitable for these cross-linked complexes?
A4: A multi-step purification strategy is often necessary. The most common techniques are:
-
Size-Exclusion Chromatography (SEC): To separate proteins based on their size. This is effective for separating cross-linked complexes from uncross-linked monomers or smaller proteins.[1][2][3][4]
-
Affinity Chromatography (AC): If one of the proteins in the complex has an affinity tag (e.g., His-tag, GST-tag), this can be a very effective initial capture step.[5][6][7]
-
Ion-Exchange Chromatography (IEX): Can be used to separate proteins based on charge differences, which may be altered upon cross-linking.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound cross-linked complexes.
| Problem | Possible Causes | Recommended Solutions |
| Low or no cross-linking observed on SDS-PAGE | 1. Inactive cross-linker: The this compound may have hydrolyzed. 2. Suboptimal reaction conditions: Incorrect pH, temperature, or incubation time. 3. Presence of interfering substances: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete for the cross-linker.[8] 4. Insufficiently accessible cysteine residues: The target cysteine residues may be buried within the protein structure. | 1. Use fresh cross-linker: Prepare a fresh stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use. 2. Optimize reaction conditions: The optimal pH for the reaction with cysteines is typically between 7.5 and 8.5.[9] Incubate at room temperature for 30-60 minutes or at 4°C for longer periods. Perform a time-course experiment to determine the optimal incubation time. 3. Buffer exchange: Ensure the protein solution is in a thiol-free buffer (e.g., PBS, HEPES) before adding the cross-linker.[8] 4. Protein engineering: If possible, introduce cysteine residues at strategic locations on the protein surface. |
| Protein aggregation or precipitation upon adding the cross-linker | 1. High protein concentration: Can favor intermolecular cross-linking and aggregation. 2. Hydrophobicity of the cross-linker: The biphenyl core is hydrophobic and can promote non-specific aggregation. 3. Incorrect solvent concentration: High concentrations of the organic solvent used to dissolve the cross-linker can denature the protein. | 1. Optimize protein concentration: Try reducing the protein concentration. 2. Add stabilizing agents: Include additives like glycerol (5-10%) or non-ionic detergents (e.g., 0.01% Tween-20) in the reaction buffer. 3. Minimize organic solvent: Add the cross-linker stock solution dropwise while gently vortexing the protein solution to ensure rapid mixing and minimize local high concentrations of the solvent. The final concentration of the organic solvent should typically be below 5%. |
| Complex mixture of products after cross-linking (uncross-linked, mono-linked, and cross-linked) | 1. Suboptimal molar ratio of cross-linker to protein: Too little cross-linker will result in incomplete cross-linking, while too much can lead to modifications at non-specific sites and aggregation. 2. Short reaction time: The reaction may not have gone to completion. | 1. Titrate the cross-linker: Perform a titration experiment with varying molar ratios of cross-linker to protein (e.g., 10:1, 20:1, 50:1) to find the optimal concentration that maximizes the desired cross-linked product. 2. Increase incubation time: Extend the reaction time and monitor the progress by taking aliquots at different time points and analyzing them by SDS-PAGE. |
| Poor separation of cross-linked and uncross-linked species by SEC | 1. Inappropriate column choice: The fractionation range of the SEC column may not be suitable for the size of your complex.[3] 2. Similar hydrodynamic radii: The size difference between the cross-linked and uncross-linked species may be too small for effective separation. 3. Non-specific interactions with the column matrix: The cross-linked complex may be interacting with the SEC resin. | 1. Select the appropriate column: Choose an SEC column with a fractionation range that provides optimal resolution for the expected molecular weights of your species.[3] 2. Optimize running buffer: Include additives in the SEC running buffer to minimize non-specific interactions, such as increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a small amount of a non-ionic detergent. 3. Consider alternative techniques: If SEC is not providing adequate separation, consider using ion-exchange chromatography or affinity chromatography (if a tag is present). |
| Co-elution of cross-linked complex with other proteins during affinity chromatography | 1. Non-specific binding to the affinity resin: Other proteins in the lysate may be binding non-specifically to the resin. 2. Indirect interactions: The co-eluting proteins may be interacting non-covalently with the tagged protein or its cross-linked partner. | 1. Increase wash stringency: Increase the concentration of the competing agent (e.g., imidazole for His-tags) in the wash buffers. Also, consider increasing the salt concentration in the wash buffers. 2. Include detergents in buffers: Add a non-ionic detergent (e.g., 0.1% NP-40 or Triton X-100) to the lysis, binding, and wash buffers to reduce non-specific hydrophobic interactions. 3. Perform a second purification step: Use the eluate from the affinity column for a subsequent purification step, such as SEC, to remove the remaining contaminants. |
III. Experimental Protocols
A. General Protocol for Cross-Linking with this compound
-
Protein Preparation:
-
Ensure the protein complex is in a suitable buffer, such as PBS or HEPES, at a pH between 7.5 and 8.5.[9]
-
The buffer must be free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol). If necessary, perform a buffer exchange using a desalting column.
-
The protein concentration should be optimized, but a starting point of 1-5 mg/mL is common.
-
-
Cross-Linker Preparation:
-
Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as DMF or DMSO to a concentration of 10-20 mM.[9]
-
-
Cross-Linking Reaction:
-
Add the cross-linker stock solution to the protein solution to achieve the desired final molar excess (e.g., a 20-fold molar excess).
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the cross-linking reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 20-50 mM to react with any excess bromoacetyl groups.[9]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Analysis of Cross-Linking:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the cross-linked complex.
-
B. Purification of Cross-Linked Complexes using Size-Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate the SEC column with a suitable buffer, typically containing 150-500 mM NaCl to minimize non-specific interactions.
-
-
Sample Loading:
-
Centrifuge the quenched cross-linking reaction mixture to remove any precipitated protein.
-
Load the supernatant onto the equilibrated SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[3]
-
-
Elution and Fraction Collection:
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified cross-linked complex.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified complex and concentrate if necessary using an appropriate method (e.g., centrifugal concentrators).
-
IV. Visualizations
Caption: Experimental workflow for cross-linking and purification.
Caption: Troubleshooting logic for low cross-linking yield.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. is.muni.cz [is.muni.cz]
- 6. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity Chromatography in a Purification Strategy (CIPP) [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
identifying and avoiding side reactions of 4,4'-Bis(2-bromoacetyl)biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Bis(2-bromoacetyl)biphenyl. The information is designed to help identify and avoid potential side reactions during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions during the synthesis of this compound via Friedel-Crafts acylation?
A1: The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of biphenyl. While this method is effective, several side reactions can occur, leading to impurities in the final product. The primary side reactions include the formation of isomeric products and polysubstitution.
-
Isomeric Product Formation: Acylation may occur at positions other than the desired 4 and 4' positions of the biphenyl ring, leading to a mixture of isomers. The phenyl group is an ortho-, para-directing group; therefore, substitution at the 2- and 2'- positions can also occur, although this is generally less favored due to steric hindrance.[1]
-
Polysubstitution: Although the acetyl group is deactivating, preventing further acylation on the same ring is a key feature of Friedel-Crafts acylation, di-acylation on the same ring is possible under forcing conditions, though less common than in Friedel-Crafts alkylation.[2] More likely is the formation of mono-acylated biphenyl if the reaction does not go to completion.
Q2: How can I minimize the formation of side products during the synthesis of this compound?
A2: To minimize side product formation during the Friedel-Crafts acylation of biphenyl, careful control of reaction conditions is crucial.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a precise molar ratio of biphenyl to bromoacetyl bromide (e.g., 1:2.4).[3] | An excess of the acylating agent can increase the likelihood of polysubstitution. |
| Temperature | Maintain a low temperature (e.g., 0-10 °C) during the addition of reactants.[3] | Lower temperatures generally favor the thermodynamically more stable para-substituted product and reduce the rate of competing side reactions. |
| Solvent | Use a non-polar, inert solvent like dichloromethane or carbon disulfide. | These solvents are standard for Friedel-Crafts reactions and help to control the reaction rate. |
| Order of Addition | Slowly add the biphenyl solution to the pre-formed complex of bromoacetyl bromide and aluminum chloride.[3] | This "Perrier addition" can improve selectivity by maintaining a low concentration of the highly reactive biphenyl. |
Q3: What are the common side reactions when using this compound as a cross-linking agent or bifunctional linker?
A3: As a bifunctional α-haloketone, this compound is a reactive molecule used to link two nucleophilic species. However, its high reactivity can also lead to several undesirable side reactions:
-
Polymerization: When reacting with bifunctional nucleophiles, such as diamines or dithiols, polymerization is a significant competing reaction to the formation of a discrete, well-defined molecule.[4][5] This is especially prevalent if the reaction conditions favor intermolecular reactions over intramolecular cyclization or simple bis-substitution.
-
Hydrolysis: The bromoacetyl groups are susceptible to hydrolysis, particularly under aqueous and/or basic conditions. This results in the formation of the corresponding 4,4'-bis(2-hydroxyacetyl)biphenyl, which is unreactive towards the intended nucleophilic substitution.
-
Reaction with Non-target Nucleophiles: In complex reaction mixtures, such as in biological systems, this compound can react with various nucleophiles present, not just the intended target. For example, in a protein modification experiment, it could react with the side chains of cysteine, histidine, and lysine residues.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 4,4'-Disubstituted Product in Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of products observed by TLC or NMR. | Formation of isomeric products (e.g., 2,4'- or 2,2'-disubstituted). | Optimize reaction temperature; lower temperatures often favor para-substitution. Consider using a bulkier Lewis acid to sterically hinder ortho-acylation. |
| Significant amount of starting biphenyl remains. | Incomplete reaction. | Ensure the use of a sufficient amount of fresh, anhydrous aluminum chloride (at least 2 equivalents per mole of biphenyl). Increase reaction time or gradually warm the reaction to room temperature after the initial low-temperature addition.[3] |
| Presence of mono-acetylated biphenyl. | Insufficient amount of acylating agent or incomplete reaction. | Ensure the correct stoichiometry of bromoacetyl bromide is used. Allow for sufficient reaction time for the second acylation to occur. |
Issue 2: Formation of Insoluble Polymeric Material in a Cross-linking Reaction
| Symptom | Possible Cause | Suggested Solution |
| Precipitation of an insoluble solid from the reaction mixture. | Polymerization is occurring instead of the desired discrete product formation. | Employ high-dilution conditions by slowly adding the diamine or dithiol to a solution of this compound. This favors intramolecular cyclization or simple bis-substitution over intermolecular polymerization. |
| Broad, unresolved peaks in the NMR spectrum of the product. | The product is a mixture of oligomers or a polymer. | In addition to high dilution, consider using a protecting group strategy if one of the nucleophilic sites can be temporarily blocked to control the reaction sequence. |
Issue 3: Loss of Reactivity of this compound in Aqueous Media
| Symptom | Possible Cause | Suggested Solution |
| No reaction or low yield of the desired product when performing a reaction in an aqueous buffer. | Hydrolysis of the bromoacetyl groups. | Adjust the pH of the reaction medium. α-bromo ketones are more stable at acidic to neutral pH. For reactions with thiols, which are more nucleophilic at higher pH, a compromise pH (e.g., pH 7-8) may be necessary. Minimize the time the compound is in an aqueous solution. |
| Mass spectrometry analysis shows the mass of the di-hydroxy-substituted product. | The bromoacetyl groups have been hydrolyzed. | If possible, perform the reaction in an organic solvent or a mixed aqueous-organic solvent system to reduce the concentration of water. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[3]
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous aluminum trichloride (2.9 eq.).
-
Solvent Addition: Add dry dichloromethane and cool the suspension to 0-10 °C in an ice bath.
-
Acylating Agent Addition: Slowly add bromoacetyl bromide (2.4 eq.) dropwise to the cooled suspension, maintaining the temperature between 0 and 10 °C.
-
Aromatic Substrate Addition: After stirring for 15-30 minutes, slowly add a solution of biphenyl (1.0 eq.) in dry dichloromethane via the dropping funnel.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours.
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., benzene or an ethanol/dichloromethane mixture).
Protocol 2: Controlled Bis-substitution with a Primary Amine
This protocol is a general guideline for achieving selective bis-substitution while minimizing polymerization.
-
High-Dilution Setup: In a large, round-bottom flask, dissolve this compound (1.0 eq.) in a large volume of an appropriate aprotic solvent (e.g., THF or DMF) to create a dilute solution (e.g., <0.01 M).
-
Nucleophile Addition: In a separate flask, prepare a dilute solution of the primary amine (2.0-2.2 eq.) in the same solvent.
-
Slow Addition: Using a syringe pump, add the amine solution to the vigorously stirred solution of this compound over several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to observe the disappearance of the starting material and the formation of the desired product.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Purify the product using column chromatography to separate the desired bis-substituted product from any mono-substituted intermediate or oligomeric byproducts.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound CAS#: 4072-67-7 [m.chemicalbook.com]
- 4. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the stability of 4,4'-Bis(2-bromoacetyl)biphenyl under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of 4,4'-Bis(2-bromoacetyl)biphenyl under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1][2] The container should be tightly closed to prevent moisture absorption and potential degradation. For optimal shelf life, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable.[3]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents.[4] As an α-bromoketone, it is also highly reactive towards nucleophiles. Contact with strong bases, amines, and thiols should be avoided as it can lead to rapid degradation or unwanted side reactions.
Q3: What are the primary hazards associated with handling this compound?
A3: this compound is harmful if swallowed and causes skin irritation.[1] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[1][5] All work should be conducted in a well-ventilated fume hood.
Q4: How should I dispose of waste containing this compound?
A4: Waste containing this compound should be treated as hazardous chemical waste.[1] It should be collected in a designated, properly labeled, and sealed container.[1] Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Reaction Mixture
Symptom: Appearance of unknown peaks in HPLC or TLC analysis of a reaction involving this compound.
Possible Cause:
-
Degradation due to nucleophiles: The presence of nucleophilic reagents (e.g., amines, water, alcohols, thiols) in the reaction mixture can lead to the displacement of the bromine atoms.
-
Hydrolysis: Trace amounts of water in solvents or reagents can hydrolyze the bromoacetyl groups to hydroxyacetyl groups.
-
Photodegradation: Exposure to direct light, especially UV light, can potentially cause degradation.
Troubleshooting Steps:
-
Ensure anhydrous conditions: Use freshly dried solvents and reagents. Perform reactions under an inert atmosphere (nitrogen or argon).
-
Control reaction temperature: Run the reaction at the lowest effective temperature to minimize side reactions.
-
Protect from light: Conduct the experiment in a fume hood with the sash down and, if necessary, wrap the reaction vessel in aluminum foil.
-
Purify starting material: Ensure the purity of the this compound before use, as impurities can lead to side products.
Issue 2: Inconsistent Reaction Yields
Symptom: Significant variability in the yield of the desired product in reactions using this compound from different batches or stored for different durations.
Possible Cause:
-
Degradation of the starting material: The compound may have degraded during storage due to improper conditions (exposure to moisture, light, or elevated temperatures).
-
Inaccurate quantification: Inconsistent weighing or dispensing of the solid material.
Troubleshooting Steps:
-
Assess purity before use: Run a purity check (e.g., by HPLC or NMR) on the starting material before each reaction, especially if it has been stored for a long time.
-
Standardize storage: Always store the compound under the recommended conditions (cool, dry, dark, and under an inert atmosphere).
-
Accurate weighing: Use a calibrated analytical balance and ensure the compound is at room temperature before weighing to avoid condensation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂Br₂O₂ | [3] |
| Molecular Weight | 396.07 g/mol | [3] |
| Appearance | Off-white to light brown solid | [3] |
| Melting Point | 226-227 °C | [3] |
| Boiling Point | 464.8 ± 30.0 °C (Predicted) | [3] |
| Storage Temperature | 2-8°C under inert gas | [3] |
Table 2: Hypothetical Forced Degradation Study Results
This table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. Researchers should generate their own data based on their specific experimental conditions.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Proposed) |
| Acidic (0.1 N HCl) | 24 hours | 60°C | 15% | 4,4'-Bis(2-hydroxyacetyl)biphenyl |
| Alkaline (0.1 N NaOH) | 1 hour | 25°C | >90% | Complex mixture |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 25% | Oxidized biphenyl core derivatives |
| Thermal | 48 hours | 80°C | 5% | Minor impurities |
| Photolytic (UV light) | 24 hours | 25°C | 10% | Photodimerization or cleavage products |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for determining the purity of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of acetonitrile.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Alkaline: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal: Place a solid sample and a sample of the stock solution in an oven at a specified temperature (e.g., 80°C).
-
Photolytic: Expose a solid sample and a sample of the stock solution to a calibrated light source (e.g., UV lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples by the developed HPLC method (Protocol 1). Compare the chromatograms of the stressed samples with that of an unstressed control sample to determine the percentage of degradation and identify any degradation products.
Mandatory Visualization
Caption: Workflow for Assessing the Stability of this compound.
Caption: Potential Degradation Pathways for this compound.
References
Technical Support Center: Troubleshooting Mass Spectrometry Data of Cross-Linked Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cross-linked peptides in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and ensure the quality and accuracy of your experimental data.
General Experimental Workflow
Successful analysis of cross-linked peptides by mass spectrometry involves several critical steps, from sample preparation to data analysis. Understanding this workflow is key to troubleshooting potential issues.
Caption: A general workflow for cross-linking mass spectrometry (XL-MS) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that can arise during the analysis of cross-linked peptide data.
Category 1: Low Identification Rate of Cross-Linked Peptides
Q1: I am not identifying a sufficient number of cross-linked peptides. What are the potential causes and solutions?
A1: A low number of identified cross-linked peptides is a common challenge. The yield of cross-linked peptides is often less than 1% of the total identified peptides without enrichment.[1] Several factors can contribute to this issue.
Troubleshooting Steps:
-
Enrichment Strategy: The low abundance of cross-linked peptides often necessitates an enrichment step.[2][3] Without enrichment, their signals can be suppressed by the more abundant linear peptides.[3]
-
Size Exclusion Chromatography (SEC): This method separates peptides based on size, and since cross-linked peptides are larger than linear peptides, SEC can be an effective enrichment strategy.[4]
-
Strong Cation Exchange (SCX) Chromatography: Cross-linked peptides typically carry a higher positive charge, making SCX another powerful enrichment technique.[1][4] A simplified two-fraction salt step gradient with SCX can yield a similar number of identifications as SEC-based fractionation.[1]
-
-
Sequential Digestion: Using multiple proteases sequentially (e.g., Trypsin followed by AspN, Chymotrypsin, or GluC) can generate shorter cross-linked peptides that are easier to identify by LC-MS/MS.[5]
-
MS-Cleavable Cross-linkers: Employing MS-cleavable cross-linkers, such as DSSO (disuccinimidyl sulfoxide) or DSBU, can simplify data analysis and improve identification rates.[6][7] These linkers fragment in the mass spectrometer in a predictable manner, aiding in the identification of the constituent peptides.[7]
-
Mass Spectrometer Settings: Optimization of collision energy is crucial. Different fragmentation techniques (e.g., HCD vs. CID) may require different optimal collision energies for cross-linked peptides.[3]
Experimental Protocol: Strong Cation Exchange (SCX) Enrichment
-
Sample Preparation: After proteolytic digestion of the cross-linked protein sample, ensure the sample is acidified (e.g., with formic acid).
-
Column Equilibration: Equilibrate a polymer-based SCX spin column according to the manufacturer's instructions.
-
Sample Loading: Load the digested peptide mixture onto the SCX column.
-
Washing: Wash the column to remove unbound, non-peptidic material.
-
Elution: Elute the peptides using a step gradient of increasing salt concentration (e.g., a two-fraction salt step gradient). The cross-linked peptides, having a higher charge, are expected to elute at higher salt concentrations.
-
Desalting: Desalt the collected fractions using a suitable method (e.g., C18 spin columns) before LC-MS/MS analysis.
Category 2: High Rate of False Positives
Q2: My data analysis is yielding a high number of false-positive cross-link identifications. How can I improve the accuracy?
A2: The complexity of cross-linked peptide spectra and the vast search space can lead to a significant number of false positives.[8][9] Rigorous data analysis and validation are essential to minimize these errors.
Troubleshooting Steps:
-
False Discovery Rate (FDR) Estimation: Always use a target-decoy database strategy to estimate the False Discovery Rate (FDR) for your cross-linked peptide identifications.[10][11] Tools like xiFDR can help in filtering results to a given level of confidence.[12]
-
High-Resolution Mass Spectrometry: Use high-resolution and high-mass-accuracy data for both MS1 (precursor ions) and MS2 (fragment ions) scans.[9] This helps to distinguish between isobaric species and improves the confidence of peptide identification.
-
Manual Spectra Validation: It is crucial to manually inspect the MS/MS spectra of putative cross-linked peptides, especially for novel or unexpected interactions.[9] Automated software assignments can sometimes be incorrect due to incomplete fragmentation or low signal-to-noise ratios.[9]
-
Use of MS-Cleavable Cross-linkers: MS-cleavable cross-linkers produce characteristic fragmentation patterns (e.g., signature doublets) that significantly reduce the rate of false positives compared to non-cleavable linkers.[6]
-
Consider "Dead-End" Peptides: Analyze "dead-end" peptides (cross-linker attached to only one peptide). Comparing the abundance of cross-links to their corresponding dead-end peptides can help elucidate conformational changes and validate identifications.[13]
Logical Relationship for Minimizing False Positives
Caption: A logical workflow for reducing false positives in XL-MS data analysis.
Category 3: Complex and Ambiguous MS/MS Spectra
Q3: The MS/MS spectra of my cross-linked peptides are very complex and difficult to interpret. What can I do?
A3: The fragmentation spectrum of a cross-linked peptide is a composite of the fragment ions from both constituent peptides, which can be challenging to deconvolute.[14][15]
Troubleshooting Steps:
-
Software for Data Analysis: Utilize specialized software designed for the analysis of cross-linked peptide data. Tools like MeroX are specifically designed for data from MS-cleavable cross-linkers, while others like StavroX, pLink, and MaxLynx can handle various types of cross-linkers.[6][11][16][17]
-
MS-Cleavable Cross-linkers: As mentioned previously, using MS-cleavable cross-linkers is highly recommended. The cleavage of the linker in the gas phase simplifies the MS/MS spectrum, making it easier to identify the individual peptides.[7]
-
Complementary Fragmentation Techniques: If your instrument allows, using complementary fragmentation techniques (e.g., CID and ETD) can provide more comprehensive fragmentation information, aiding in the confident identification of both peptides.
-
Uneven Fragmentation: Be aware that it is common for one of the two peptides in a cross-link to fragment more efficiently than the other.[18] Your analysis software should be able to handle such cases.
Data Analysis Software Comparison
| Software | Key Features | Supported Cross-linkers | Reference |
| MeroX | Optimized for MS-cleavable cross-linkers, user-friendly interface. | MS-cleavable (e.g., DSSO, DSBU) | [6][16] |
| StavroX | Identifies various types of cross-links, including zero-length. | DSS, BS³, Disulfides, zero-length | [16] |
| pLink | Reliably estimates FDR, compatible with multiple cross-linkers. | Homobifunctional, Heterobifunctional | [17] |
| MaxLynx | Integrated into the MaxQuant environment, supports non-cleavable and MS-cleavable data. | Non-cleavable, MS-cleavable | [11][19] |
| xiSEARCH | Specialized for identifying cross-linked peptides, can be used with any cross-linker. | Any MS2-compatible cross-linker | [12] |
Disclaimer
This technical support center provides general guidance. Optimal experimental conditions and data analysis parameters may vary depending on the specific proteins, cross-linkers, and instrumentation used. Always refer to the manufacturer's protocols and relevant scientific literature for detailed information.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. MS-Cleavable Cross-Linkers [sigmaaldrich.com]
- 8. Identification of crosslinked peptides using isotopomeric crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Software – Rappsilber Laboratory [rappsilberlab.org]
- 13. Integrated Analysis of Cross-Links and Dead-End Peptides for Enhanced Interpretation of Quantitative XL-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. portlandpress.com [portlandpress.com]
- 16. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 17. researchgate.net [researchgate.net]
- 18. Matching Cross-linked Peptide Spectra: Only as Good as the Worse Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to Bifunctional Cross-Linking Reagents: 4,4'-Bis(2-bromoacetyl)biphenyl in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional cross-linking reagent is a critical step in elucidating protein-protein interactions, developing antibody-drug conjugates, and advancing numerous other applications in biological and pharmaceutical sciences. This guide provides an objective comparison of 4,4'-Bis(2-bromoacetyl)biphenyl with other commonly used bifunctional cross-linking reagents, supported by experimental data and detailed methodologies to aid in informed decision-making.
Bifunctional cross-linking reagents are molecules containing two reactive groups, capable of forming covalent bonds with functional groups on proteins or other biomolecules. These reagents are broadly categorized as homobifunctional, possessing two identical reactive groups, or heterobifunctional, with two different reactive groups. The choice between them depends on the specific application, with homobifunctional reagents often used in single-step reactions to capture a snapshot of protein interactions, while heterobifunctional reagents allow for more controlled, sequential conjugations, minimizing unwanted side reactions.[1]
Introducing this compound: A Homobifunctional Haloacetyl Cross-Linker
This compound is a homobifunctional cross-linking reagent featuring two bromoacetyl groups attached to a rigid biphenyl spacer. The bromoacetyl group is a type of haloacetyl functional group, which demonstrates high reactivity towards nucleophilic side chains of amino acids.
Mechanism of Action: The primary targets for the bromoacetyl groups are the sulfhydryl groups of cysteine residues. The reaction proceeds via a nucleophilic substitution, where the thiol group of cysteine attacks the carbon atom bearing the bromine, forming a stable thioether bond and releasing bromide as a leaving group. While the primary target is cysteine, bromoacetyl groups can also react with other nucleophilic residues such as histidine and, to a lesser extent, lysine and methionine, particularly at higher pH values. This reactivity profile makes this compound a valuable tool for probing the proximity of cysteine and other nucleophilic residues within a protein or between interacting proteins.
Comparative Analysis with Other Bifunctional Cross-Linking Reagents
The performance of a cross-linking reagent is determined by several factors, including its reactivity, specificity, spacer arm length, and the stability of the resulting cross-link. Here, we compare this compound with other widely used homobifunctional and heterobifunctional cross-linkers.
Data Presentation: A Side-by-Side Comparison
| Feature | This compound | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Type | Homobifunctional | Homobifunctional | Homobifunctional | Heterobifunctional |
| Reactive Groups | Bromoacetyl | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | NHS ester & Maleimide |
| Target Residues | Cysteine (primary), Histidine | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines & Sulfhydryls |
| Resulting Bond | Thioether | Amide | Amide | Amide & Thioether |
| Spacer Arm Length | ~15.5 Å (estimated) | 11.4 Å[2][3][4] | 11.4 Å[5][6][7] | 8.3 Å[8][9][10] |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in organic solvents (e.g., DMSO, DMF) | Water-soluble | Soluble in organic solvents (e.g., DMSO, DMF) |
| Cell Permeability | Permeable | Permeable | Impermeable | Permeable |
Key Performance Differences:
-
Reactivity and Specificity: this compound's bromoacetyl groups offer a different specificity compared to the widely used NHS esters found in reagents like DSS and BS3. While NHS esters almost exclusively target primary amines (lysine and N-terminus), bromoacetyl groups preferentially react with the less abundant cysteine residues.[11][12][13][14][15] This can be advantageous for targeted cross-linking in proteins where cysteine residues are strategically located. However, the potential for side reactions with other nucleophiles should be considered and can be modulated by controlling the reaction pH.
-
Bond Stability: The thioether bond formed by the reaction of a bromoacetyl group with a cysteine residue is generally considered highly stable under physiological conditions and is resistant to cleavage by common biological agents.[16] The amide bond formed by NHS esters is also very stable.[1]
-
Spacer Arm: The rigid biphenyl spacer of this compound provides a defined distance constraint for structural studies. In contrast, the flexible alkyl chains of DSS and BS3 allow for more conformational freedom. The choice between a rigid and a flexible spacer depends on the specific structural questions being addressed.
Experimental Protocols
To facilitate a direct comparison of cross-linking efficiency, the following detailed protocols for in vitro protein cross-linking are provided.
Protocol 1: Cross-Linking with this compound
Materials:
-
Purified protein(s) in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.5, devoid of primary amines and thiols).
-
This compound stock solution (10 mM in DMSO or DMF).
-
Quenching solution (e.g., 1 M DTT or 1 M L-cysteine).
-
SDS-PAGE analysis reagents.
Procedure:
-
Sample Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the chosen reaction buffer.
-
Cross-Linking Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration typically in the range of 0.1-2 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15 minutes.
-
Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed using mass spectrometry to identify the cross-linked peptides.
Protocol 2: Cross-Linking with DSS (Amine-Reactive Control)
Materials:
-
Purified protein(s) in an amine-free buffer (e.g., HEPES or phosphate buffer, pH 7.2-8.0).
-
DSS stock solution (25 mM in DMSO or DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
SDS-PAGE analysis reagents.
Procedure:
-
Sample Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Cross-Linking Reaction: Add the DSS stock solution to the protein solution to achieve a final concentration typically in the range of 0.25-2 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Analysis: Analyze the cross-linked products by SDS-PAGE and/or mass spectrometry.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved, the following diagrams illustrate a typical cross-linking workflow and a decision-making process for selecting a suitable cross-linker.
Application in Signaling Pathway Analysis
Bifunctional cross-linkers are powerful tools for stabilizing transient protein-protein interactions within signaling pathways, allowing for their identification and characterization.
G-Protein Coupled Receptor (GPCR) Dimerization
There is growing evidence that many G-protein-coupled receptors (GPCRs) form dimers or higher-order oligomers, which can influence their signaling properties.[17][18][19][20][21][22] Chemical cross-linking can be employed to capture these interactions in their native cellular environment. For instance, a cell-permeable cross-linker like this compound could be used to cross-link GPCRs that have cysteine residues in their transmembrane or intracellular domains that come into close proximity upon dimerization.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascade involves a series of protein kinases that phosphorylate and activate one another.[6][14][23][24] These interactions are often transient. Cross-linking can be used to trap these kinase-substrate complexes for identification by mass spectrometry. For example, a cross-linker could be used to identify novel substrates of a particular MAPK or to map the interaction interface between two kinases in the pathway.
References
- 1. scispace.com [scispace.com]
- 2. DSS Crosslinker | TargetMol [targetmol.com]
- 3. DSS Crosslinking Reagent 1 gram - Disuccinimidyl suberate (DSS) - ProteoChem [proteochem.com]
- 4. DSS Crosslinker 100 mg CAS 68528-80-3 - Disuccinimidyl suberate (DSS) - ProteoChem [proteochem.com]
- 5. proteochem.com [proteochem.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteochem.com [proteochem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.rug.nl [research.rug.nl]
- 14. nbinno.com [nbinno.com]
- 15. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. How and why do GPCRs dimerize? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. Computational Approaches for Modeling GPCR Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GPCR dimerization: Drug discovery aspects and targets in renin‐angiotensin systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. academic.oup.com [academic.oup.com]
A Comparative Analysis of Biphenyl-Based Cross-Linkers for Researchers and Drug Development Professionals
An in-depth guide to the performance, applications, and experimental protocols of rigid cross-linking agents in bioconjugation and proteomics.
Biphenyl-based cross-linkers are a class of chemical reagents used to covalently link biomolecules, primarily proteins. Characterized by their rigid biphenyl core, these cross-linkers offer distinct advantages in specific research and drug development applications where maintaining a fixed distance between conjugated molecules is crucial. This guide provides a comparative analysis of various biphenyl-based cross-linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.
Performance Comparison of Biphenyl-Based Cross-Linkers
The selection of a cross-linker is dictated by several factors, including the target functional groups, desired spacer arm length, solubility, and the nature of the application, such as studying protein-protein interactions or constructing antibody-drug conjugates (ADCs). Biphenyl-based cross-linkers provide a rigid spacer, which can be advantageous for structural studies of protein complexes.
While comprehensive, direct comparative studies on a wide range of biphenyl-based cross-linkers are not extensively documented in a single source, we can synthesize available data on their precursors and related structures to provide a comparative overview. The performance of these cross-linkers is often evaluated based on the properties of the resulting cross-linked materials or their efficacy in specific applications.
For instance, in the synthesis of cross-linked polymers, the choice of biphenyl precursor and the degree of cross-linking significantly impact the material's physical properties. Studies have shown that increasing the cross-linker content generally leads to an increased compressive modulus.[1][2] However, the swelling ratio may not always follow the expected trend, a phenomenon attributed to intramolecular interactions between the biphenyl side groups.[1][2]
In the context of bioconjugation for drug delivery, such as in ADCs, the linker's stability in plasma and its ability to release the payload at the target site are critical. While specific comparative data on biphenyl linkers in ADCs is sparse in the reviewed literature, the principles of linker design emphasize the importance of balancing stability and payload release.[3][4] The rigid nature of the biphenyl core can influence the steric hindrance around the payload, potentially affecting its interaction with the target and the overall efficacy of the conjugate.[5]
| Property | Biphenyl-Based Cross-Linker Type | General Performance Characteristics | Key Considerations |
| Reactivity | Homobifunctional (e.g., with two amine-reactive groups) | Reactivity is determined by the terminal functional groups (e.g., NHS esters for amines). | Reaction conditions (pH, temperature) must be optimized for the specific reactive group.[6] |
| Heterobifunctional (e.g., with amine- and sulfhydryl-reactive groups) | Allows for sequential conjugation, minimizing unwanted side reactions. | The order of reaction steps is crucial for successful conjugation. | |
| Photoreactive | Can be activated by UV light for temporal control of cross-linking.[7][8] | Reaction efficiency can be lower, and nonspecific cross-linking may occur.[9] | |
| Solubility | Unmodified Biphenyl Core | Generally hydrophobic, which can lead to aggregation of biomolecules. | May require the use of organic co-solvents. |
| Modified with Hydrophilic Groups (e.g., PEG) | Improved water solubility, reducing aggregation and improving biocompatibility. | The length and nature of the hydrophilic modifier can impact performance. | |
| Cross-linking Efficiency | Varies | Dependent on the reactivity of the functional groups and the accessibility of target residues on the biomolecule. | Can be influenced by the rigidity of the biphenyl spacer, which may limit conformational flexibility for optimal reaction. |
| Stability of Cross-link | Varies | The stability of the resulting bond (e.g., amide, thioether) is determined by the chemistry of the reactive groups. | Cleavable linkers can be designed with disulfide bonds or other labile groups for controlled release. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of cross-linking agents. Below are generalized methodologies for key experiments, which should be optimized for the specific biphenyl-based cross-linker and biomolecules being used.
General Protocol for Protein Cross-Linking in Solution
This protocol outlines the basic steps for cross-linking purified proteins in solution using an amine-reactive homobifunctional biphenyl-based cross-linker.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., PBS, HEPES).
-
Biphenyl-based cross-linker with N-hydroxysuccinimide (NHS) esters.
-
Anhydrous DMSO or DMF for dissolving the cross-linker.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column or dialysis equipment for buffer exchange.
Procedure:
-
Sample Preparation: Prepare the protein solution at a suitable concentration (typically 1-5 mg/mL) in the reaction buffer.
-
Cross-linker Preparation: Immediately before use, dissolve the biphenyl-based cross-linker in DMSO or DMF to a concentration of 10-25 mM.
-
Cross-linking Reaction: Add a 10- to 50-fold molar excess of the cross-linker solution to the protein solution. The optimal cross-linker-to-protein ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to react with any excess cross-linker. Incubate for an additional 15 minutes.
-
Analysis: Analyze the cross-linked products using SDS-PAGE, which will show higher molecular weight bands corresponding to cross-linked species.[10] Further analysis can be performed using mass spectrometry to identify the cross-linked sites.[1][2]
Protocol for Two-Step Heterobifunctional Cross-Linking
This protocol describes the conjugation of two different proteins using a heterobifunctional biphenyl-based cross-linker with an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group.
Materials:
-
Protein A (with accessible amines).
-
Protein B (with accessible sulfhydryls).
-
Biphenyl-based NHS-ester/maleimide cross-linker.
-
Reaction Buffer A (amine-free, pH 7.2-8.0, e.g., PBS).
-
Reaction Buffer B (pH 6.5-7.5, e.g., MES or HEPES buffer).
-
Reducing agent (if Protein B has disulfide bonds that need to be reduced).
-
Quenching solution for maleimides (e.g., L-cysteine).
Procedure:
-
Activation of Protein A: React Protein A with a 10- to 20-fold molar excess of the biphenyl-based cross-linker in Reaction Buffer A for 30-60 minutes at room temperature.
-
Removal of Excess Cross-linker: Remove the unreacted cross-linker by passing the solution through a desalting column equilibrated with Reaction Buffer B.
-
Preparation of Protein B: If necessary, reduce disulfide bonds in Protein B to generate free sulfhydryls using a suitable reducing agent. Subsequently, remove the reducing agent using a desalting column.
-
Conjugation: Immediately mix the maleimide-activated Protein A with the sulfhydryl-containing Protein B in Reaction Buffer B. Incubate for 1-2 hours at room temperature.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine.
-
Purification and Analysis: Purify the conjugate using size-exclusion chromatography or other appropriate methods and analyze the products.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Experimental Workflow for Protein-Protein Interaction Analysis
Caption: Workflow for identifying protein-protein interactions using a biphenyl-based cross-linker.
Hypothetical Signaling Pathway Studied with a Rigid Cross-linker
The rigid nature of biphenyl-based cross-linkers makes them particularly useful for capturing specific conformations of protein complexes within a signaling pathway.
Caption: A hypothetical signaling cascade where a biphenyl cross-linker is used to stabilize the interaction between Kinase A and an Adaptor Protein for structural analysis.
References
- 1. Structural Analysis of Protein Complexes by Cross-Linking and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Mass Spectrometric Validation of 4,4'-Bis(2-bromoacetyl)biphenyl Cross-Links
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4,4'-Bis(2-bromoacetyl)biphenyl (BBP) with alternative cross-linking reagents for the mass spectrometric (MS) analysis of protein structures and interactions. Detailed experimental protocols, quantitative data comparisons, and workflow visualizations are presented to assist researchers in selecting and applying the optimal cross-linking strategy for their specific needs.
Introduction to Cross-Linking Mass Spectrometry (XL-MS)
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and protein complexes, as well as for mapping protein-protein interactions.[1][2][3] The general workflow involves covalently linking spatially proximal amino acid residues using a chemical cross-linker, followed by enzymatic digestion of the cross-linked proteins. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides and their linkage sites.[3] This information provides distance constraints that can be used to model the topology of proteins and their complexes.
This compound (BBP): A Cysteine-Reactive Cross-Linker
This compound (BBP) is a homobifunctional cross-linking reagent that specifically targets the sulfhydryl groups of cysteine residues. The bromoacetyl groups at each end of the BBP molecule react with free thiols to form stable thioether bonds. This high specificity for cysteine makes BBP a valuable tool for probing the proximity of these often functionally important residues within a protein or protein complex.
Comparative Analysis of Cross-Linking Reagents
The choice of cross-linker is a critical parameter in an XL-MS experiment. Different reagents vary in their reactivity, spacer arm length, and whether they are cleavable by mass spectrometry. This section compares BBP with other commonly used cysteine-reactive and amine-reactive cross-linkers.
| Feature | This compound (BBP) | Dibromoacetamide sulfOxide (DBrASO) | Bismaleimide-based (e.g., BMOE) | Amine-Reactive (e.g., DSS, BS3) |
| Target Residue(s) | Cysteine | Cysteine | Cysteine | Lysine, N-terminus |
| Reactive Group | Bromoacetyl | Bromoacetamide | Maleimide | N-hydroxysuccinimide (NHS) ester |
| Spacer Arm Length | ~14 Å (estimated) | Variable | Variable (e.g., BMOE ~8 Å) | Variable (e.g., DSS/BS3 ~11.4 Å) |
| MS Cleavable? | No | Yes (Sulfoxide) | No | No |
| Specificity | High for Cysteine | High for Cysteine | High for Cysteine (pH 6.5-7.5) | High for primary amines |
| Key Advantages | High specificity for often less abundant and functionally relevant cysteine residues. | MS-cleavability simplifies data analysis.[4] | Fast reaction kinetics. | Targets abundant lysine residues, often providing broad coverage. |
| Potential Limitations | Non-cleavable, leading to more complex MS/MS spectra. | Can be prone to hydrolysis and reaction with other nucleophiles at higher pH. | May not probe regions lacking accessible lysines. |
Quantitative Performance:
Quantitative XL-MS (qXL-MS) allows for the comparison of different conformational states of proteins or protein complexes.[5] This can be achieved using various strategies, including stable isotope labeling by amino acids in cell culture (SILAC), isotope-labeled cross-linkers, or label-free quantification.
For cysteine-reactive cross-linkers, quantitative analysis can also provide insights into cysteine reactivity and accessibility. For instance, a chemical proteomic method using a maleimide-based probe has been developed to quantify site-specific cysteine reactivity.[6][7] A similar approach could be adapted for BBP to study changes in the local environment of cysteine residues.
Experimental Protocols
A detailed experimental protocol for the use of BBP in a mass spectrometric workflow is provided below. This protocol is a synthesis of general XL-MS procedures and specific considerations for sulfhydryl-reactive cross-linkers.
Protein Sample Preparation
-
Buffer: Use a buffer free of primary amines and thiols, such as HEPES or phosphate buffer, at a pH between 7.2 and 8.0.
-
Protein Concentration: The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 2 mg/mL.
-
Reduction and Alkylation: If the goal is to cross-link all cysteines, including those involved in disulfide bonds, the protein must first be reduced (e.g., with DTT or TCEP) and the reducing agent subsequently removed by dialysis or desalting column. For probing surface-accessible cysteines, this step should be omitted.
BBP Cross-Linking Reaction
-
BBP Stock Solution: Prepare a fresh stock solution of BBP in a water-miscible organic solvent such as DMSO or DMF.
-
BBP Concentration: The optimal molar excess of BBP to protein needs to be determined empirically. A starting point is a 20- to 50-fold molar excess of BBP over the protein concentration.
-
Reaction Conditions: Add the BBP stock solution to the protein sample and incubate at room temperature for 1-2 hours with gentle mixing.
Quenching the Reaction
-
Add a quenching reagent to consume unreacted BBP. A low molecular weight thiol-containing compound such as 2-mercaptoethanol or L-cysteine at a final concentration of 20-50 mM is effective. Incubate for 15-30 minutes at room temperature.
Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation: Denature the cross-linked protein sample (e.g., with 8 M urea). Reduce any remaining disulfide bonds with DTT or TCEP and alkylate all free cysteines with iodoacetamide to prevent disulfide scrambling.
-
Enzymatic Digestion: Dilute the sample to reduce the urea concentration (typically to < 2 M) and digest the proteins with a protease such as trypsin overnight at 37°C.
-
Desalting: Acidify the digest with formic acid or trifluoroacetic acid and desalt the peptides using a C18 solid-phase extraction cartridge.
LC-MS/MS Analysis
-
Analyze the desalted peptide mixture using a high-resolution mass spectrometer. A standard data-dependent acquisition method is typically used.
Data Analysis
-
Use specialized software (e.g., pLink, MeroX, xQuest) to identify the cross-linked peptides from the complex MS/MS data. These programs are designed to handle the combinatorial complexity of searching for two peptides linked by a cross-linker.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows.
Caption: General workflow for cross-linking mass spectrometry (XL-MS).
Caption: Comparison of different cysteine-reactive cross-linkers.
Conclusion
This compound is a valuable tool for XL-MS studies, offering high specificity for cysteine residues. While the non-cleavable nature of BBP presents a data analysis challenge compared to MS-cleavable reagents like DBrASO, its application can provide unique structural insights, particularly in proteins where cysteines play a key functional or structural role. The choice between BBP and other cross-linkers will depend on the specific research question, the abundance and location of target residues in the protein of interest, and the available data analysis resources. This guide provides the necessary information for researchers to make an informed decision and to design and execute successful XL-MS experiments for the mass spectrometric validation of protein cross-links.
References
- 1. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 4,4'-Bis(2-bromoacetyl)biphenyl for Protein Cross-Linking
For researchers, scientists, and drug development professionals navigating the intricate world of protein interactions, the selection of a suitable cross-linking agent is a critical step. This guide provides an objective comparison of 4,4'-Bis(2-bromoacetyl)biphenyl, a homobifunctional cross-linking agent, with other commonly used alternatives. Due to a lack of direct experimental data for this compound in protein cross-linking applications, its advantages and disadvantages are inferred based on the known reactivity of its bromoacetyl functional groups.
Overview of this compound
This compound is a chemical compound featuring a rigid biphenyl core with two reactive bromoacetyl groups at opposite ends.[1] This structure designates it as a homobifunctional cross-linker, meaning it has two identical reactive groups.[2] The bromoacetyl groups are known to be reactive towards nucleophilic amino acid residues, primarily cysteine, through an alkylation reaction that forms a stable thioether bond.[3][4] While its primary documented use is as an intermediate in the synthesis of pharmaceuticals like Daclatasvir and in materials science, its chemical structure suggests potential applications in structural biology and proteomics for covalently linking interacting proteins.[5]
Advantages and Disadvantages
Inferred Advantages of this compound:
-
Specificity for Cysteine: The bromoacetyl groups exhibit a strong preference for reacting with the sulfhydryl groups of cysteine residues, especially at physiological pH.[3][6] Cysteine is a relatively rare amino acid, which can lead to more specific and less complex cross-linking patterns compared to amine-reactive cross-linkers.[7]
-
Stable Thioether Bonds: The reaction between a bromoacetyl group and a sulfhydryl group results in the formation of a highly stable thioether linkage, which is not easily cleaved under typical experimental conditions.[4]
-
Rigid Spacer: The biphenyl core provides a rigid and well-defined spacer arm, which can be advantageous in structural studies where precise distance constraints are needed to model protein conformations and interactions.
-
Potential for Controlled Reactivity: The reactivity of the bromoacetyl group is pH-dependent, with higher reactivity at more alkaline pH values.[3][8] This property could potentially be exploited to control the cross-linking reaction.
Inferred Disadvantages of this compound:
-
Limited Solubility: As an organic compound, this compound is likely to have limited solubility in aqueous buffers commonly used for biological experiments, which could necessitate the use of organic co-solvents that may perturb protein structure.
-
Potential for Off-Target Reactions: While selective for cysteine, bromoacetyl groups can react with other nucleophilic amino acid residues such as histidine, lysine, and methionine, particularly at higher pH and with prolonged reaction times.[9]
-
Irreversibility: The stable thioether bond formed is not cleavable, which can complicate the analysis of cross-linked products by mass spectrometry. Cleavable cross-linkers are often preferred for easier identification of cross-linked peptides.
-
Lack of Commercial Availability for Proteomics: This reagent is not commonly marketed as a protein cross-linker, and therefore, may not be readily available in high purity suitable for biological applications.
Comparison with Alternative Cross-Linking Agents
The choice of a cross-linking agent depends on the specific application, the target protein(s), and the available analytical techniques. Below is a comparison of this compound with other common classes of cross-linkers.
| Feature | This compound (Inferred) | NHS Esters (e.g., DSS, BS3) | Maleimides (e.g., BMOE) | Zero-Length Cross-linkers (e.g., EDC) |
| Target Residues | Cysteine (primary), Histidine, Lysine, Methionine | Lysine, N-terminus | Cysteine | Carboxyls (Asp, Glu) & Amines (Lys) |
| Reactive Group | Bromoacetyl | N-Hydroxysuccinimide ester | Maleimide | Carbodiimide |
| Bond Formed | Thioether | Amide | Thioether | Amide |
| Spacer Arm Length | ~14 Å (estimated based on structure) | Variable (e.g., DSS: 11.4 Å) | Variable (e.g., BMOE: 8.0 Å) | 0 Å |
| Cleavability | Non-cleavable | Non-cleavable (cleavable versions available) | Non-cleavable (cleavable versions available) | Non-cleavable |
| Reversibility | Irreversible | Irreversible | Generally irreversible | Irreversible |
| Specificity | Moderate to High (Cysteine) | Low (abundant Lys residues) | High (Cysteine) | Moderate |
| Cell Permeability | Likely permeable (hydrophobic) | DSS: Permeable, BS3: Impermeable | Permeable | Generally impermeable |
Experimental Protocols
While a specific protocol for using this compound in protein cross-linking is not available in the literature, a general protocol for using a homobifunctional, cysteine-reactive cross-linker can be adapted.
General Protocol for In Vitro Protein Cross-Linking with a Bromoacetyl-based Reagent:
-
Protein Preparation:
-
Purify the protein(s) of interest to a high degree.
-
Ensure the protein is in a buffer free of primary amines and thiols (e.g., HEPES or phosphate buffer at pH 7.0-7.5).
-
If necessary, reduce any existing disulfide bonds in the protein using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
-
Cross-linker Preparation:
-
Dissolve this compound in an organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10-100 mM).
-
-
Cross-linking Reaction:
-
Add the cross-linker stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 20- to 50-fold molar excess of the cross-linker over the protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The optimal time and temperature may need to be determined empirically.
-
To investigate pH dependence on reactivity, parallel reactions can be set up at different pH values (e.g., pH 7.0, 8.0, and 9.0).
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent that will react with the excess cross-linker. A common quenching agent for haloacetyls is a thiol-containing compound like 2-mercaptoethanol or cysteine, added to a final concentration of 10-50 mM.
-
Incubate for an additional 15 minutes.
-
-
Analysis of Cross-linked Products:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to cross-linked proteins.
-
For identification of cross-linked sites, the protein bands can be excised, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.
-
Visualizations
Below are diagrams illustrating the reaction mechanism, a general experimental workflow for protein cross-linking, and the application of this technique in studying protein-protein interactions.
Conclusion
This compound represents a potential tool for protein cross-linking, likely exhibiting specificity towards cysteine residues and forming stable, irreversible cross-links with a rigid spacer arm. While its application in proteomics and structural biology is not yet established, its chemical properties suggest it could be a valuable reagent in specific contexts, particularly for researchers interested in targeting cysteine pairs with a defined distance constraint. However, its inferred disadvantages, such as potential solubility issues and the irreversible nature of the cross-link, must be carefully considered. For most standard cross-linking applications, well-characterized and commercially available reagents such as NHS esters or maleimides may be more suitable starting points. Further experimental validation is required to fully elucidate the performance and utility of this compound as a protein cross-linking agent.
References
- 1. innospk.com [innospk.com]
- 2. scbt.com [scbt.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 马来酰亚胺和巯基反应基团-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protein Interactions in Living Cells: A Comparative Guide to Cross-Linking and Advanced Imaging Techniques
For researchers, scientists, and drug development professionals seeking to elucidate the intricate dance of protein-protein interactions (PPIs) within the native cellular environment, the choice of methodology is paramount. This guide provides a comprehensive comparison of the traditional chemical cross-linker, 4,4'-Bis(2-bromoacetyl)biphenyl, with modern, genetically encoded live-cell imaging techniques. We will delve into the inherent limitations of bifunctional alkylating agents and highlight the superior capabilities of Förster Resonance Energy Transfer (FRET), Bimolecular Fluorescence Complementation (BiFC), and Proximity-Dependent Biotin Identification (BioID) for dynamic and specific PPI analysis.
The Double-Edged Sword: this compound as a Cross-Linking Agent
This compound is a homobifunctional cross-linking agent. Its mechanism of action relies on the two bromoacetyl groups, which are reactive towards nucleophilic amino acid residues, primarily the thiol group of cysteine, but also histidine, and lysine to a lesser extent. This reactivity allows it to form covalent bonds between interacting proteins, effectively "freezing" the interaction for subsequent analysis.
However, its utility in live-cell imaging is severely hampered by several critical limitations:
-
Lack of Specificity: The bromoacetyl groups react with any accessible and suitably oriented nucleophilic residue, leading to a high degree of non-specific cross-linking. This makes it challenging to distinguish between bona fide PPIs and random, proximity-induced cross-links.
-
High Cytotoxicity: As a bifunctional alkylating agent, this compound is inherently cytotoxic. Alkylating agents are known to react with DNA and other cellular macromolecules, leading to cell cycle arrest and apoptosis. This toxicity is a major obstacle for studying dynamic processes in living cells, as the cells are often compromised or killed by the reagent. For instance, a similar bifunctional alkylating agent, BO-1012, has been shown to have IC50 values in the micromolar range across various cancer cell lines.[1]
-
Poor Cell Permeability and Control: The ability of this compound to efficiently cross the cell membrane without causing immediate damage is questionable. Furthermore, controlling the extent and timing of the cross-linking reaction within a living cell is practically impossible.
-
Irreversibility: The covalent cross-links formed are irreversible, which prevents the study of the dynamic association and dissociation of protein complexes.
A New Era of Live-Cell Imaging: Genetically Encoded Biosensors
To overcome the limitations of chemical cross-linkers, a suite of powerful, genetically encoded techniques has been developed. These methods offer high specificity and are compatible with live-cell imaging, enabling the real-time visualization of PPIs in their native context.
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process between two fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically 1-10 nm). In the context of PPIs, the proteins of interest are genetically fused to a FRET donor (e.g., Cyan Fluorescent Protein - CFP) and an acceptor (e.g., Yellow Fluorescent Protein - YFP). When the two proteins interact, the donor and acceptor fluorophores are brought close enough for FRET to occur, resulting in a measurable change in the fluorescence emission spectrum.
Bimolecular Fluorescence Complementation (BiFC)
The BiFC assay is based on the principle of splitting a fluorescent protein into two non-fluorescent fragments.[2][3][4] These fragments are then fused to the two proteins of interest. If the proteins interact, the fragments are brought into close proximity, allowing them to reconstitute a functional, fluorescent protein.[2][3][4] This provides a direct readout of the PPI.
Proximity-Dependent Biotin Identification (BioID)
BioID is a proximity-labeling technique that identifies both stable and transient protein interactions.[5][6][7] In this method, a promiscuous biotin ligase (BirA) is fused to a protein of interest (the "bait"). When expressed in cells and supplied with biotin, BirA biotinylates any proteins that come within a close radius (approximately 10 nm).[8] These biotinylated proteins (the "prey") can then be isolated and identified by mass spectrometry.
Performance Comparison: this compound vs. Modern Techniques
| Feature | This compound | Förster Resonance Energy Transfer (FRET) | Bimolecular Fluorescence Complementation (BiFC) | Proximity-Dependent Biotin Identification (BioID) |
| Specificity | Low (Reacts with accessible nucleophiles) | High (Genetically targeted to proteins of interest) | High (Genetically targeted to proteins of interest) | Moderate (Labels proximal proteins, not just direct interactors) |
| Live-Cell Compatibility | Very Poor (High cytotoxicity) | Excellent | Excellent | Excellent |
| Reversibility | Irreversible | Reversible | Irreversible[9] | Irreversible (Biotinylation is covalent) |
| Temporal Resolution | Poor (Uncontrolled reaction) | Excellent (Milliseconds to seconds)[10] | Poor (Fluorophore maturation takes time)[11] | Poor (Labeling occurs over hours)[6] |
| Spatial Resolution | Poor (Cell-wide, non-specific) | Excellent (Subcellular localization) | Excellent (Subcellular localization)[12] | Good (Subcellular localization of bait) |
| Detection of Transient Interactions | Inefficient | Possible | Challenging | Excellent[5][7] |
| Primary Output | Cross-linked protein complexes (for downstream analysis) | Ratiometric fluorescence change | Fluorescence intensity | List of biotinylated proteins (from mass spectrometry) |
Experimental Protocols
General Protocol for Using a Bifunctional Chemical Cross-linker (Hypothetical for Live Cells)
Note: Due to the high cytotoxicity, this is a hypothetical and generally not recommended protocol for live-cell imaging.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in a water-miscible solvent like DMSO.
-
Treatment: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-100 µM). Replace the existing medium with the cross-linker-containing medium.
-
Incubation: Incubate the cells for a short period (e.g., 5-30 minutes) at 37°C.
-
Quenching: Quench the reaction by adding a reagent containing a free thiol, such as dithiothreitol (DTT) or β-mercaptoethanol.
-
Washing: Wash the cells several times with fresh medium or a buffer like PBS.
-
Imaging: Proceed with imaging. However, significant cell death is expected.
Simplified Protocol for FRET Imaging
-
Vector Construction: Clone the cDNAs of the two proteins of interest into expression vectors that fuse them to a FRET donor (e.g., CFP) and an acceptor (e.g., YFP).
-
Transfection: Transfect the expression vectors into the cells of interest.
-
Cell Culture and Expression: Culture the cells for 24-48 hours to allow for protein expression.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the donor and acceptor fluorophores. Acquire images in the donor, acceptor, and FRET channels.
-
Data Analysis: Correct for spectral bleed-through and calculate the FRET efficiency to quantify the interaction.
Simplified Protocol for BiFC Assay
-
Vector Construction: Clone the cDNAs of the two proteins of interest into expression vectors that fuse them to the N-terminal and C-terminal fragments of a split fluorescent protein (e.g., VN and VC of Venus).
-
Transfection: Co-transfect the two expression vectors into the cells.
-
Cell Culture and Expression: Culture the cells for 12-48 hours to allow for protein expression and fluorophore maturation.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the reconstituted fluorescent protein. The presence of fluorescence indicates a protein-protein interaction.
Simplified Protocol for BioID
-
Vector Construction: Clone the cDNA of the bait protein into an expression vector that fuses it to the BirA* enzyme.
-
Transfection and Stable Cell Line Generation: Transfect the vector into the cells of interest and select for stable expression.
-
Biotin Labeling: Culture the stable cell line in medium supplemented with biotin (e.g., 50 µM) for a set period (e.g., 16-24 hours).
-
Cell Lysis: Lyse the cells under denaturing conditions.
-
Streptavidin Pulldown: Use streptavidin-coated beads to capture the biotinylated proteins.
-
Mass Spectrometry: Elute the captured proteins and identify them using mass spectrometry.
Visualizing the Workflow and Concepts
To better illustrate the processes, here are diagrams generated using the DOT language.
Caption: A comparison of the experimental workflows for FRET/BiFC and BioID.
Caption: A conceptual signaling pathway illustrating potential targets for live-cell imaging.
Conclusion
While this compound and similar chemical cross-linkers have a role in biochemical studies of purified proteins, their application in live-cell imaging is fraught with limitations, primarily their lack of specificity and high cytotoxicity. For researchers aiming to understand the dynamic nature of protein-protein interactions within living systems, modern genetically encoded techniques such as FRET, BiFC, and BioID offer far superior alternatives. These methods provide the specificity, sensitivity, and live-cell compatibility required to unravel the complex and dynamic protein interaction networks that govern cellular function. The choice between FRET, BiFC, and BioID will depend on the specific biological question being addressed, particularly concerning the need to observe reversible interactions, the desired temporal resolution, and the goal of identifying novel interaction partners.
References
- 1. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Cell Visualization of Multiple Protein-Protein Interactions with BiFC Rainbow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Bimolecular Fluorescence Complementation (BiFC) and Multiplexed Imaging of Protein-Protein Interactions in Human Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioID as a Tool for Protein-Proximity Labeling in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. BioID as a Tool for Protein-Proximity Labeling in Living Cells. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. blog.addgene.org [blog.addgene.org]
- 10. individual.utoronto.ca [individual.utoronto.ca]
- 11. researchgate.net [researchgate.net]
- 12. Bimolecular Fluorescence Complementation (BiFC) Analysis of Protein-Protein Interactions and Assessment of Subcellular Localization in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Protein Architecture: A Comparative Guide to Structural Analysis Using 4,4'-Bis(2-bromoacetyl)biphenyl
For researchers, scientists, and drug development professionals, the elucidation of protein structure is a cornerstone of understanding biological function and designing novel therapeutics. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for probing the three-dimensional arrangement of proteins and protein complexes. This guide provides a comprehensive comparison of 4,4'-Bis(2-bromoacetyl)biphenyl, a homobifunctional cross-linking agent, with other commonly used reagents for the structural analysis of proteins.
This compound is a valuable tool for covalently linking cysteine residues within a protein or between interacting proteins. Its rigid biphenyl core provides a defined spatial constraint, aiding in the computational modeling of protein structures. This guide will delve into the performance of this cross-linker, present comparative data with alternative reagents, and provide detailed experimental protocols to empower researchers in their structural biology endeavors.
Performance Comparison of Homobifunctional Cross-linkers
The choice of a cross-linking reagent is critical for a successful XL-MS experiment and depends on factors such as the target amino acid residues, the desired spacer arm length, and the chemical properties of the reagent. Below is a comparative analysis of this compound and other sulfhydryl-reactive homobifunctional cross-linkers.
| Cross-linker | Reactive Group | Target Residue | Spacer Arm Length (Å) | Chemical Properties |
| This compound | Bromoacetyl | Cysteine | ~15.5 Å (estimated) | Rigid, hydrophobic |
| 1,4-Bismaleimidobutane (BMB) | Maleimide | Cysteine | 10.9 Å | Flexible alkyl chain |
| Bismaleimidoethane (BMOE) | Maleimide | Cysteine | 8.0 Å | Short, flexible alkyl chain |
| 1,6-Bismaleimidohexane (BMH) | Maleimide | Cysteine | 16.1 Å | Long, flexible alkyl chain |
| Dithiobis(maleimidoethane) (DTME) | Maleimide | Cysteine | 13.1 Å | Cleavable disulfide bond |
Experimental Protocols
Protocol 1: Cross-linking of a Purified Protein with this compound
This protocol outlines a general procedure for the intramolecular or intermolecular cross-linking of proteins using this compound.
Materials:
-
Purified protein sample (in a thiol-free buffer, e.g., HEPES or phosphate buffer, pH 7.5-8.5)
-
This compound stock solution (10-50 mM in an organic solvent such as DMSO or DMF)
-
Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)
-
SDS-PAGE analysis reagents
-
Mass spectrometer and necessary reagents for analysis
Procedure:
-
Sample Preparation: Ensure the protein sample is at an appropriate concentration (typically 1-5 mg/mL) in a suitable reaction buffer. The buffer should be free of primary amines and thiols to avoid side reactions.
-
Cross-linking Reaction:
-
Equilibrate the protein sample to the desired reaction temperature (typically room temperature).
-
Add the this compound stock solution to the protein solution to achieve a final concentration typically in the range of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching: Stop the reaction by adding the quenching solution in molar excess to the cross-linker. Incubate for 15-30 minutes at room temperature.
-
Analysis:
-
Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species.
-
For identification of cross-linked peptides, proceed with standard protocols for in-solution or in-gel digestion followed by mass spectrometry analysis.
-
Protocol 2: In-gel Digestion of Cross-linked Proteins for Mass Spectrometry Analysis
Materials:
-
Coomassie-stained gel band containing the cross-linked protein
-
Destaining solution (e.g., 50% acetonitrile, 50 mM ammonium bicarbonate)
-
Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)
-
Trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate)
-
Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
Procedure:
-
Excision and Destaining: Excise the protein band of interest from the SDS-PAGE gel. Cut the gel piece into small cubes and destain with the destaining solution until the gel is clear.
-
Reduction and Alkylation:
-
Reduce the disulfide bonds by incubating the gel pieces in the reduction solution for 1 hour at 56°C.
-
Alkylate the free cysteines by incubating in the alkylation solution for 45 minutes at room temperature in the dark.
-
-
Digestion:
-
Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.
-
Rehydrate the gel pieces with the trypsin solution and incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces by sequential incubation with the extraction buffer.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis: Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis.
Visualizing the Workflow and Rationale
To facilitate a clearer understanding of the experimental processes and the logic behind reagent selection, the following diagrams are provided.
By providing a rigid and defined spacer, this compound offers a distinct advantage for high-resolution structural modeling. This guide serves as a starting point for researchers to harness the power of this and other cross-linking reagents to illuminate the intricate world of protein architecture.
A Researcher's Guide to Comparing the Efficiency of Protein Cross-Linking Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking reagent is critical for accurately studying protein-protein interactions, defining protein complex topology, and stabilizing therapeutic biomolecules. This guide provides an objective comparison of the cross-linking efficiency of several common reagents, supported by experimental data and detailed protocols to aid in your experimental design.
This comparison focuses on four widely used cross-linking agents, each with distinct chemical properties that influence their performance in different applications: Glutaraldehyde (GA), Formaldehyde (HCHO), Bis(sulfosuccinimidyl)suberate (BS3), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Comparative Analysis of Cross-Linking Reagent Efficiency
The efficiency of a cross-linking reaction is influenced by several factors, including the reagent's chemical reactivity, spacer arm length, target functional groups, and reaction conditions such as pH and buffer composition. The following table summarizes the key characteristics and provides a qualitative comparison of the efficiency of these four reagents.
| Feature | Glutaraldehyde (GA) | Formaldehyde (HCHO) | Bis(sulfosuccinimidyl)suberate (BS3) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Type | Homobifunctional Aldehyde | Homobifunctional Aldehyde | Homobifunctional NHS-ester | "Zero-length" Carbodiimide |
| Target Functional Groups | Primary amines (e.g., Lysine) | Primary amines and other nucleophiles | Primary amines (e.g., Lysine) | Carboxyls and Primary amines |
| Spacer Arm Length | ~7.5 Å | ~2.3 - 3.0 Å | 11.4 Å[1] | 0 Å (forms a direct amide bond)[2] |
| Relative Efficiency | High[3][4] | Moderate | High[5][6] | Moderate to High[3][5] |
| Key Advantages | Highly efficient and rapid cross-linking.[7] | Can penetrate cells for in vivo cross-linking.[8] | Water-soluble and membrane-impermeable, ideal for cell surface cross-linking.[1][9] | Creates a direct covalent bond without adding a spacer arm.[2] |
| Key Disadvantages | Can lead to polymerization and precipitation.[4] | Can form reversible cross-links that may be difficult to analyze. | NHS esters are labile and sensitive to hydrolysis.[10] | Requires specific buffer conditions and can have lower efficiency for some protein pairs. |
| Optimal pH Range | Alkaline (pH 7.5-8.5)[3] | Neutral to Alkaline (pH 7-9) | Neutral to Alkaline (pH 7-9) | Acidic to Neutral (pH 4.5-7.5) |
Visualizing Cross-Linking Mechanisms and Workflows
To better understand the chemical reactions and experimental processes involved, the following diagrams illustrate the reaction mechanisms of the compared cross-linkers and a general workflow for evaluating cross-linking efficiency.
Caption: Reaction mechanisms of Glutaraldehyde, BS3, and EDC cross-linkers.
Caption: Workflow for comparing the efficiency of different cross-linking reagents.
Experimental Protocols
The following are generalized protocols for protein cross-linking. Optimal conditions, such as reagent concentration and incubation time, should be empirically determined for each specific protein system.
Protocol 1: Cross-Linking with Glutaraldehyde
-
Buffer Preparation: Prepare a phosphate or HEPES buffer (pH 7.5-8.0). Avoid amine-containing buffers like Tris, as they will compete for reaction with glutaraldehyde.[11]
-
Protein Preparation: Dissolve the purified protein in the prepared buffer to a final concentration of 1-5 mg/mL.
-
Cross-linking Reaction: Add a freshly prepared glutaraldehyde solution to the protein sample to a final concentration of 0.05% to 0.5% (v/v). Incubate for 10-30 minutes at room temperature.[12]
-
Quenching: Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[11] Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the cross-linked products by SDS-PAGE, Western blot, or mass spectrometry.[12]
Protocol 2: Cross-Linking with BS3
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) or HEPES buffer (pH 7-9).
-
Protein Preparation: Dissolve the protein in the reaction buffer at a suitable concentration.
-
Cross-linking Reaction: Immediately before use, dissolve BS3 in the reaction buffer. Add the BS3 solution to the protein sample to a final concentration of 0.25 to 2 mM. Incubate for 30 minutes to 2 hours at room temperature or on ice.
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis: Proceed with the analysis of the cross-linked sample.
Protocol 3: Cross-Linking with EDC
-
Buffer Preparation: Prepare a MES buffer (pH 4.5-6.0). Avoid carboxyl- and amine-containing buffers.
-
Protein Preparation: Dissolve the protein containing the carboxyl groups in the MES buffer.
-
Activation of Carboxyl Groups: Add EDC to a final concentration of 1-10 mM. For enhanced efficiency and stability of the active intermediate, N-hydroxysuccinimide (NHS) or sulfo-NHS can be added at a similar concentration. Incubate for 15-30 minutes at room temperature.
-
Addition of Amine-Containing Molecule: Add the protein containing the primary amines to the activated protein solution.
-
Cross-linking Reaction: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching: The reaction can be stopped by adding a quenching reagent like 2-mercaptoethanol.
-
Analysis: Analyze the resulting conjugate.
Quantitative Data Analysis
Quantitative analysis of cross-linking efficiency is most accurately performed using quantitative cross-linking mass spectrometry (qXL-MS).[13][14] This technique allows for the identification and quantification of cross-linked peptides, providing precise information on the efficiency of different reagents in forming specific cross-links within a protein complex.[15][16] Isotope-labeled cross-linkers or metabolic labeling (SILAC) can be employed to compare the extent of cross-linking under different conditions or with different reagents.[13][17]
By following these guidelines and protocols, researchers can systematically evaluate and select the most effective cross-linking reagent for their specific research needs, leading to more reliable and insightful data on protein interactions and structure.
References
- 1. Crosslinking Reagents | Fisher Scientific [fishersci.com]
- 2. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the crosslinking abilities of glutaraldehyde, formaldehyde and α-hydroxyadipaldehyde with bovine serum albumin and casein | Semantic Scholar [semanticscholar.org]
- 5. Glutaraldehyde is an effective cross-linker for production of antibodies against advanced glycation end-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents [sprchemical.com]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. korambiotech.com [korambiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. plchiulab.gitbook.io [plchiulab.gitbook.io]
- 12. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 13. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry | PLOS One [journals.plos.org]
- 15. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Chemical Probes Based on the Biphenyl Scaffold: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for the accurate interrogation of biological systems. This guide provides a critical review and comparison of chemical probes featuring a biphenyl scaffold against alternative probes for key epigenetic and kinase targets. We present quantitative performance data, detailed experimental methodologies for cited assays, and visualizations of relevant signaling pathways and workflows to aid in the informed selection of these crucial research tools.
The biphenyl moiety is a prevalent scaffold in medicinal chemistry, valued for its structural rigidity and synthetic tractability. Its ability to orient functional groups in distinct vectors has made it a popular core for developing inhibitors of various protein classes, including epigenetic readers and kinases. This guide focuses on a comparative analysis of biphenyl-based probes against non-biphenyl alternatives targeting three therapeutically relevant protein families: the Bromodomain and Extra-Terminal (BET) family, Polo-like Kinase 1 (PLK1), and the G9a/GLP histone methyltransferases.
Comparative Analysis of Chemical Probes
The following tables summarize the key performance indicators of selected biphenyl and non-biphenyl chemical probes.
BET Bromodomain Inhibitors
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones and play a critical role in transcriptional activation. Their inhibition has emerged as a promising strategy in oncology.
| Probe | Scaffold | Target(s) | Biochemical IC50/Kd | Cellular Activity (EC50) | Selectivity Notes |
| RVX-208 (Apabetalone) | Biphenyl | BET Bromodomains (BD2 selective) | IC50 (BD2) = 0.51 µM; IC50 (BD1) = 87 µM[1] | Induces ApoA-I mRNA in HepG2 cells[1] | ~170-fold selectivity for BD2 over BD1[2] |
| JQ1 | Thienotriazolodiazepine (Non-biphenyl) | Pan-BET Bromodomains | IC50 (BRD4-BD1) = 77 nM; IC50 (BRD4-BD2) = 33 nM[3] | GI50 (LP-1 cells) = 98 nM[4] | Binds to all BET family bromodomains, but not to bromodomains outside the BET family[4] |
| OTX015 (Birabresib) | Thienotriazolodiazepine (Non-biphenyl) | Pan-BET Bromodomains | EC50 (BRD2, BRD3, BRD4) = 10-19 nM[5] | GI50 (variety of cancer cell lines) = 60-200 nM[5] | Inhibits BRD2, BRD3, and BRD4[5] |
Polo-like Kinase 1 (PLK1) Inhibitors
PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. Its overexpression is common in many cancers, making it a key therapeutic target.
| Probe | Scaffold | Target(s) | Biochemical IC50 | Cellular Activity | Selectivity Notes |
| BI-2536 | Dihydropteridinone (Contains a biphenyl-like moiety) | PLK1 | 0.83 nM[6][7] | EC50 (32 human cancer cell lines) = 2-25 nM[7] | Also inhibits PLK2 (IC50 = 3.5 nM) and PLK3 (IC50 = 9.0 nM)[7]. Potently inhibits BRD4 (Kd = 37 nM)[7] |
| Volasertib (BI 6727) | Dihydropteridinone (Non-biphenyl core) | PLK1 | 0.87 nM[8] | Induces G2/M arrest and apoptosis[8] | Highly selective for PLK1 over PLK2 (6-fold) and PLK3 (65-fold)[8] |
| Onvansertib (NMS-P937) | Pyrrolo-pyrazole (Non-biphenyl) | PLK1 | 2 nM[8] | Causes mitotic arrest followed by apoptosis[8] | Over 5000-fold selectivity against PLK2 and PLK3[8] |
G9a/GLP Histone Methyltransferase Inhibitors
G9a (EHMT2) and GLP (EHMT1) are histone methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9), leading to transcriptional repression.
| Probe | Scaffold | Target(s) | Biochemical IC50 | Cellular H3K9me2 Inhibition (EC50) | Selectivity Notes |
| UNC0642 | Quinazoline (Contains a biphenyl-like moiety) | G9a/GLP | <2.5 nM (G9a)[9][10] | ~110 nM (MDA-MB-231 cells)[11] | >300-fold selective over a broad range of kinases, GPCRs, transporters, and ion channels[10] |
| A-366 | Spiro[cyclobutane-1,3'-indol]-2'-amine (Non-biphenyl) | G9a/GLP | ~3.3 nM (G9a); ~38 nM (GLP)[12] | ~300 nM (PC-3 cells)[12] | >1000-fold selective for G9a/GLP over 21 other methyltransferases[12] |
| UNC0638 | Quinazoline (Contains a biphenyl-like moiety) | G9a/GLP | <15 nM (G9a); 19 nM (GLP)[13][14] | Potent reduction of H3K9me2 levels in various cell lines[13] | Highly selective over a wide range of epigenetic and non-epigenetic targets[13] |
Experimental Protocols
Detailed methodologies for key assays are provided below to allow for replication and comparison of results.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition
Objective: To measure the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.
Principle: This assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate) to an acceptor fluorophore (e.g., XL665) when they are in close proximity. A biotinylated acetylated histone peptide is bound to streptavidin-XL665, and a GST-tagged BET bromodomain is bound to an anti-GST antibody labeled with Europium cryptate. When the bromodomain binds the peptide, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged BRD4 bromodomain 1 (BD1)
-
Biotinylated histone H4 acetylated peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Anti-GST-Europium cryptate conjugate
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (e.g., JQ1)
-
384-well low-volume white plates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add 2 µL of the test compound dilution.
-
Add 4 µL of a solution containing GST-BRD4(BD1) and anti-GST-Europium cryptate in assay buffer.
-
Add 4 µL of a solution containing the biotinylated histone peptide and Streptavidin-XL665 in assay buffer.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the ratio against the inhibitor concentration to determine the IC50 value.
AlphaScreen Assay for BRD4 Inhibition
Objective: To quantify the inhibitory effect of compounds on the interaction between BRD4 and an acetylated histone ligand.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that are brought into proximity by a molecular interaction.[15] Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[15] An inhibitor that disrupts the interaction will separate the beads and reduce the signal.
Materials:
-
GST-tagged BRD4 bromodomain 1 (BD1)[16]
-
Biotinylated acetylated histone H4 peptide (BET Bromodomain Ligand)[16]
-
Glutathione AlphaLISA Acceptor beads[17]
-
Streptavidin-conjugated Donor beads[17]
-
Assay Buffer (e.g., 3x BRD assay buffer)[16]
-
Test compounds (e.g., OTX015)
-
Optiplate-384 white microplates[17]
-
AlphaScreen-capable plate reader[17]
Procedure:
-
Prepare a master mixture of 3x BRD assay buffer, BET Bromodomain Ligand, and water.[18]
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the GST-BRD4(BD1) protein to the wells.
-
Add the master mixture to initiate the binding reaction and incubate for 30 minutes at room temperature with slow shaking.[16]
-
Add Glutathione Acceptor beads diluted in 1x Detection buffer and incubate for 30 minutes at room temperature.[18]
-
Add Streptavidin Donor beads diluted in 1x Detection buffer and incubate for 15-30 minutes at room temperature in the dark.[18]
-
Read the plate on an AlphaScreen microplate reader.[18]
-
Plot the AlphaScreen signal against the inhibitor concentration to calculate the IC50 value.
NanoBRET™ Target Engagement Intracellular Kinase Assay for PLK1
Objective: To measure the binding of an inhibitor to PLK1 within living cells.
Principle: The NanoBRET™ assay is a proximity-based assay that measures molecular interactions in real-time in living cells.[19] The target protein (PLK1) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When the tracer binds to the NanoLuc®-fused protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells[19]
-
NanoLuc®-PLK1 Fusion Vector[19]
-
Transfection reagent
-
NanoBRET™ Tracer K-18[19]
-
Test compound (e.g., BI-2536)[19]
-
NanoBRET™ Nano-Glo® Substrate[20]
-
Extracellular NanoLuc® Inhibitor[20]
-
96-well or 384-well white tissue culture-treated plates
-
Luminometer capable of measuring BRET
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-PLK1 Fusion Vector and seed them into the wells of a multi-well plate.[20]
-
Allow cells to adhere and express the fusion protein (typically 24 hours).
-
Prepare serial dilutions of the test compound.
-
Pre-treat the cells with the NanoBRET™ Tracer K-18.[19]
-
Add the test compound dilutions to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.[19][20]
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.[20]
-
Measure the BRET signal on a luminometer.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the intracellular IC50 value.
Isothermal Titration Calorimetry (ITC) for Kinase Inhibitor Binding
Objective: To determine the thermodynamic parameters of a kinase-inhibitor interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: ITC directly measures the heat released or absorbed during a binding event.[21] A solution of the inhibitor is titrated into a solution of the kinase in the sample cell of a microcalorimeter. The instrument measures the temperature difference between the sample cell and a reference cell, and the heat change upon each injection is recorded.
Materials:
-
Purified kinase (e.g., PLK1)
-
Inhibitor (e.g., BI-2536)
-
Identical buffer for both protein and inhibitor (crucial to minimize heats of dilution)[1]
-
Isothermal Titration Calorimeter
-
Degasser
Procedure:
-
Thoroughly dialyze or buffer-exchange both the protein and the inhibitor into the same buffer.[1]
-
Degas both solutions to prevent bubble formation.[1]
-
Accurately determine the concentrations of the protein and inhibitor solutions.
-
Load the protein solution into the sample cell of the ITC instrument.[21]
-
Load the inhibitor solution into the injection syringe.[21]
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.[14]
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
Perform a control titration of the inhibitor into the buffer alone to account for the heat of dilution.[21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the discussed chemical probes.
Caption: Mechanism of c-Myc downregulation by BET inhibitors.
Caption: Role of PLK1 in mitosis and the effect of its inhibition.
Caption: G9a/GLP-mediated gene silencing pathway.
Caption: General workflow for chemical probe validation.
Conclusion
References
- 1. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Multiple Roles of PLK1 in Mitosis and Meiosis - ProQuest [proquest.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 15. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. westbioscience.com [westbioscience.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. carnabio.com [carnabio.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Linking Protocols for Researchers
In molecular biology, proteomics, and drug development, cross-linking has become an indispensable technique for studying protein-protein interactions, stabilizing protein complexes, and conjugating biomolecules. The choice of cross-linking agent and protocol is critical as it directly impacts the efficiency, specificity, and outcome of the experiment. This guide provides a detailed comparison of two widely used classes of cross-linking agents: aldehydes (Formaldehyde vs. Glutaraldehyde) and zero-length carbodiimides (DMTMM vs. EDC/NHS), offering experimental data and detailed protocols to help researchers make informed decisions.
Case Study 1: Aldehyde Cross-linkers - Formaldehyde vs. Glutaraldehyde
Formaldehyde and glutaraldehyde are common fixatives used to preserve cellular structures and in vivo protein interactions. While both are aldehydes, their distinct chemical properties lead to significant differences in their cross-linking performance.
Comparative Analysis
Glutaraldehyde is generally a more reactive and efficient cross-linking agent than formaldehyde, particularly for stabilizing larger protein complexes.[1] This is attributed to its longer carbon chain, which can bridge greater distances between reactive amine groups on proteins.[1] In contrast, formaldehyde, being a smaller molecule, penetrates tissues and cells more rapidly but is slower to form stable cross-links.[2]
A key difference lies in their reaction targets. While glutaraldehyde primarily cross-links proteins, formaldehyde is known to cross-link both proteins and DNA.[3] This makes formaldehyde the agent of choice for techniques like Chromatin Immunoprecipitation (ChIP), where capturing protein-DNA interactions is the goal. Glutaraldehyde, with its strong protein cross-linking capabilities, is often preferred for applications like electron microscopy, where preserving the ultrastructure of cellular components is paramount.[1]
Data Presentation: Performance Comparison
| Parameter | Formaldehyde | Glutaraldehyde | Reference |
| Reaction Rate | Slower; requires longer incubation (e.g., 70% of free amino groups reacted in 7 days at 35°C) | Faster; (e.g., 90% of free amino groups reacted in 2 hours at pH 6-7) | [2] |
| Cross-linking Efficiency | Less efficient for larger protein complexes; requires higher concentrations for comparable results with larger molecules. | More effective for cross-linking larger biomolecules and enzymes.[1] 88% effectiveness in cross-linking ovalbumin/BSA aggregation. | [2] |
| Penetration Speed | Fast penetration and diffusion rates. | Very slow penetration and diffusion rates. | |
| Specificity | Cross-links proteins and DNA/RNA.[3] | Primarily cross-links proteins.[3] | |
| Reversibility | Cross-links are reversible by heating. | Cross-links are generally considered irreversible. | |
| Common Applications | Chromatin Immunoprecipitation (ChIP), routine histological fixation, embalming.[1] | Electron microscopy, immunohistochemistry, enzyme immobilization.[1] |
Visualizing the Mechanisms and Workflows
References
Safety Operating Guide
Proper Disposal of 4,4'-Bis(2-bromoacetyl)biphenyl: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 4,4'-Bis(2-bromoacetyl)biphenyl are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, emphasizing operational procedures and immediate safety measures. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, such as a chemical fume hood.
Personal Protective Equipment (PPE) and Hazard Information:
| PPE / Hazard | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation.[1][2] |
| Hand Protection | Nitrile gloves. | Prevents skin contact and irritation.[1][2] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or with a NIOSH-approved respirator. | Avoid breathing dust, which may cause respiratory irritation.[1][2] |
| Primary Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[1] | Understanding the hazards is crucial for safe handling and disposal. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[1][2][4]
Waste Segregation and Collection
Proper segregation is the first step in the disposal process.
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and filter paper, in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Any liquid waste from reactions or cleaning containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.[2] Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[4]
Containerization and Labeling
Properly containing and labeling chemical waste is essential for safety and regulatory compliance.
-
Container: Use a dedicated, leak-proof hazardous waste container compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with:
Storage
Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area.[2][4] The storage area must be well-ventilated and away from incompatible materials.[2][4]
Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Spill and Cleanup Procedure
In the event of a spill, follow these procedures immediately.
-
Control and Containment: If it is safe to do so, prevent the spread of the spill using absorbent materials.[4]
-
Cleanup: Wearing appropriate PPE, carefully sweep or collect the spilled material and place it in the designated hazardous waste container.[2][4] Avoid generating dust.[2]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[4] Dispose of all contaminated cleanup materials as hazardous waste.[2]
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific EHS guidelines for final instructions.
References
Personal protective equipment for handling 4,4'-Bis(2-bromoacetyl)biphenyl
Essential Safety and Handling Guide for 4,4'-Bis(2-bromoacetyl)biphenyl
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Profile and Safety Data
| Property | Data |
| Physical State | Solid |
| Appearance | Off-white |
| Primary Hazards | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 1), Acute Oral Toxicity (Category 4), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[2] |
| Incompatibilities | Strong oxidizing agents |
| Hazardous Decomposition Products | Irritating and toxic fumes and gases upon combustion |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. All work with this compound must be conducted in a certified chemical fume hood.[3]
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles are required at all times. A face shield must be worn over goggles when handling larger quantities or when there is a risk of splashing.[3] |
| Hand Protection | Double-gloving with chemically resistant gloves is required. An outer glove of butyl rubber or Viton over a standard disposable nitrile inner glove is recommended.[3] |
| Body Protection | A flame-resistant lab coat is mandatory. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. If there is a risk of exposure exceeding occupational limits, a full-face respirator with an appropriate cartridge should be used.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment, including glassware, reagents, and designated waste containers, inside the fume hood.
-
Don all required PPE as specified in the table above.
2. Aliquoting and Dispensing:
-
Conduct all manipulations of the compound within the fume hood to minimize inhalation exposure.[1]
-
Use a spatula or other appropriate tool to handle the solid material, avoiding the generation of dust.[1]
-
For solutions, use a calibrated pipette or a syringe with a blunt-tip needle for liquid transfers to minimize aerosol generation.
3. Reaction Setup:
-
If heating is necessary, use a controlled heating mantle with a temperature probe. Avoid direct heating.
-
Ensure all reaction vessels are properly secured and vented to prevent pressure buildup.
4. Post-Reaction Work-up:
-
Quench the reaction carefully in the fume hood.
-
Perform all extractions and purifications within the fume hood.
Disposal Plan: Step-by-Step Protocol
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[5]
1. Waste Segregation:
-
Isolate all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.[5]
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]
2. Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[5][6]
-
The label should include the full chemical name, "Hazardous Waste," the primary hazards (e.g., "Irritant," "Toxic"), and the accumulation start date.[5]
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[5]
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[6]
4. Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1] Do not dispose of this chemical down the drain or in regular trash.[5]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using absorbent materials. Carefully collect the spilled material and place it in the designated hazardous waste container. Decontaminate the spill area with an appropriate solvent, followed by soap and water.[7]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
